ThrRS-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H10Br2N4O3S |
|---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H10Br2N4O3S/c17-11-5-10(15(23)13(18)6-11)7-19-21-16-20-14(8-26-16)9-1-3-12(4-2-9)22(24)25/h1-8,23H,(H,20,21)/b19-7+ |
InChI Key |
STQRBLRCVJUJOG-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Threonyl-tRNA Synthetase (ThrRS) Inhibition
Disclaimer: The specific compound "ThrRS-IN-2" does not correspond to a publicly documented chemical entity in scientific literature. This guide will instead focus on a well-characterized, representative inhibitor of Threonyl-tRNA Synthetase (ThrRS) to illustrate the chemical properties, mechanism of action, and experimental evaluation pertinent to this class of molecules. The selected example is a novel quinazolinone-based dual-site inhibitor, designated as Compound 30d , which has been described in peer-reviewed literature.[1][2]
Introduction to Threonyl-tRNA Synthetase (ThrRS)
Threonyl-tRNA Synthetase (ThrRS) is a vital enzyme in the aminoacyl-tRNA synthetase (aaRS) family. Its primary function is to catalyze the attachment of the amino acid L-threonine to its corresponding transfer RNA (tRNAThr), a critical step in protein biosynthesis.[3] This process, known as aminoacylation, ensures the fidelity of the translation of the genetic code. Due to its essential role in cellular life, ThrRS is a validated and promising target for the development of new therapeutic agents, particularly antimicrobials.[2][4][5] Inhibiting ThrRS disrupts protein synthesis, leading to cessation of growth or cell death, making it an attractive target for combating infectious diseases.[1]
Compound 30d is a rationally designed inhibitor that targets Salmonella enterica ThrRS (SeThrRS).[2] It represents a novel class of inhibitors that operate through a unique dual-site inhibitory mechanism, simultaneously occupying the binding pockets for L-threonine and the terminal adenosine (A76) of tRNAThr.[1][2]
Chemical Properties and Biological Activity
The inhibitor, Compound 30d, was developed as part of a series of quinazolinone derivatives.[1][2] Its quantitative properties and biological activities are summarized below.
Table 1: Physicochemical and Biological Properties of Compound 30d
| Property | Value | Source |
| Chemical Class | Quinazolinone Derivative | [1][2] |
| Target Enzyme | Threonyl-tRNA Synthetase (ThrRS) | [2] |
| Target Organism | Salmonella enterica (Se) | [2] |
| IC₅₀ vs. SeThrRS | 1.4 µM | [1][2] |
| MIC vs. E. coli | 16 µg/mL | [1][2] |
| MIC vs. S. enterica | 16 µg/mL | [1][2] |
| Binding Mechanism | tRNA-amino acid dual-site inhibitor; ATP-independent | [2] |
| PDB Code (Complex) | 7CBH | [6] |
Mechanism of Action
ThrRS catalyzes protein synthesis in a two-step reaction: first, it activates L-threonine with ATP to form a threonyl-AMP intermediate, and second, it transfers the threonyl moiety to the 3'-end of tRNAThr.[5] Most ThrRS inhibitors act by competing with one of the natural substrates (L-threonine, ATP, or tRNAThr).[5]
Compound 30d exhibits a novel mechanism. X-ray crystallography has revealed that it simultaneously occupies both the L-threonine binding pocket and the binding site for nucleotide A76 of tRNAThr.[2] This dual-site binding is ATP-independent and effectively blocks the binding of two of the three substrates, leading to potent inhibition of the enzyme's aminoacylation function.[2]
Signaling Pathway: ThrRS Inhibition and Disruption of Protein Synthesis```dot
Caption: Workflow for determining the IC₅₀ of a ThrRS inhibitor using a biochemical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Threonyl-tRNA Synthetase [aars.online]
- 4. Design, Synthesis, and Proof-of-Concept of Triple-Site Inhibitors against Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
In Vitro Characterization of Threonyl-tRNA Synthetase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies for the characterization of inhibitors targeting threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis. Given its critical role, ThrRS is a validated target for the development of novel antimicrobial and therapeutic agents. This document outlines key experimental protocols, data presentation standards, and conceptual frameworks for evaluating inhibitor potency, mechanism of action, and selectivity.
Quantitative Inhibitor Potency and Binding Affinity
A crucial first step in characterizing a novel ThrRS inhibitor is to quantify its potency and binding characteristics. High-throughput screening and subsequent detailed enzymatic assays are employed to determine key parameters such as IC50, Ki, and Kd. The following table summarizes representative data for known ThrRS inhibitors, which can serve as a benchmark for new chemical entities.
| Compound | Target Organism/Enzyme | Assay Type | IC50 | Ki | Kd | Reference |
| Obafluorin | E. coli ThrRS | ATP Hydrolysis | 215 nM | - | - | [1] |
| Borrelidin | S. rochei / S. parvulus ThrRS | Aminoacylation | - | Sub-nM | - | [2] |
| Compound 30d | Salmonella enterica ThrRS | Aminoacylation | 1.4 µM | - | - | [3] |
| Mupirocin (control) | E. coli IleRS | PPi Synthesis | - | 0.8 nM | - | [4] |
| AN2690 (control) | Fungal LeuRS | Editing Site Adduction | - | - | - | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate characterization of enzyme inhibitors. Below are methodologies for key in vitro assays used to evaluate ThrRS inhibitors.
Aminoacylation Assay
This assay measures the attachment of threonine to its cognate tRNA, the canonical function of ThrRS.
-
Principle: The rate of formation of radiolabeled Thr-tRNAThr is measured over time.
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing ThrRS, total tRNA, and ATP in the aminoacylation buffer.
-
Initiate the reaction by adding [14C]-Threonine.
-
At various time points, take aliquots of the reaction mixture and spot them onto TCA-presoaked Whatman paper discs.[5]
-
Wash the discs three times with 5% TCA to remove unincorporated radiolabeled amino acid.[5]
-
Dry the discs and measure the radioactivity using a scintillation counter to quantify the amount of Thr-tRNAThr formed.[5]
-
For inhibitor studies, the assay is performed with varying concentrations of the test compound to determine the IC50.
-
Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate.[6]
-
Principle: In the reverse reaction, radiolabeled pyrophosphate ([32P]-PPi) is incorporated into ATP in the presence of threonine. The rate of [32P]-ATP formation is measured.
-
Materials:
-
Purified ThrRS enzyme
-
Threonine
-
ATP
-
[32P]-PPi
-
Reaction Buffer: e.g., 60 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT[7]
-
Activated charcoal
-
-
Procedure:
-
Combine the enzyme, threonine, ATP, and [32P]-PPi in the reaction buffer.
-
Incubate the reaction at 37°C.
-
Stop the reaction at different time points by adding a solution containing activated charcoal.
-
The charcoal binds to the newly formed [32P]-ATP but not the free [32P]-PPi.
-
Pellet the charcoal by centrifugation, wash to remove unbound pyrophosphate, and measure the radioactivity of the pellet.
-
Editing/Proofreading Assay
ThrRS possesses an editing domain to hydrolyze misacylated Ser-tRNAThr, ensuring translational fidelity.[5][8]
-
Principle: This assay measures the hydrolysis of pre-formed, misacylated Ser-tRNAThr.
-
Materials:
-
Purified ThrRS enzyme (wild-type)
-
Editing-defective ThrRS mutant (for preparation of Ser-tRNAThr)
-
[14C]-Serine
-
tRNAThr
-
Reaction components as in the aminoacylation assay.
-
-
Procedure:
-
Preparation of [14C]Ser-tRNAThr: Use an editing-defective ThrRS mutant to catalyze the misacylation of tRNAThr with [14C]-Serine. Purify the resulting [14C]Ser-tRNAThr.
-
Hydrolysis Reaction: Incubate the purified [14C]Ser-tRNAThr with the wild-type ThrRS enzyme.
-
At various time points, precipitate the remaining tRNA using TCA.
-
Measure the decrease in radioactivity of the TCA-precipitable material over time, which corresponds to the hydrolysis of Ser-tRNAThr.
-
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams, rendered using Graphviz, illustrate key aspects of ThrRS function and inhibitor characterization.
Caption: The two-step aminoacylation reaction catalyzed by ThrRS.
References
- 1. Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordination between aminoacylation and editing to protect against proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of oxidant-induced mistranslation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Site of a Novel Quinazolinone-Based Inhibitor on Threonyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding site and mechanism of action of a potent, bacteria-selective threonyl-tRNA synthetase (ThrRS) inhibitor. Threonyl-tRNA synthetase is a crucial enzyme in protein biosynthesis, catalyzing the attachment of threonine to its cognate tRNA. Its essential role makes it a prime target for the development of novel antimicrobial agents. This document details the specific molecular interactions, quantitative binding data, and the experimental protocols used to elucidate the binding of a representative quinazolinone-based inhibitor to E. coli and human ThrRS.
Binding Site Analysis: A Tale of Selectivity
Structure-based drug design has led to the development of a series of quinazolinone-based inhibitors that exhibit potent and selective inhibition of bacterial ThrRS.[1][2] These compounds effectively occupy the substrate-binding site of the enzyme.[1][2] The crystal structures of these inhibitors in complex with both E. coli ThrRS (PDB ID: 4HWO) and human ThrRS (PDB ID: 4HWT) reveal the molecular basis for their potent inhibition and selectivity.[3][4]
The active site of ThrRS contains a critical zinc ion that plays a role in amino acid recognition.[5] The quinazolinone-based inhibitors engage in a network of interactions within this active site. In the E. coli enzyme, the inhibitor forms key hydrogen bonds and hydrophobic interactions with specific residues.
In contrast, subtle yet significant differences in the amino acid composition of the human ThrRS active site are exploited by these inhibitors to achieve bacterial selectivity. The structural analysis of the human ThrRS-inhibitor complex (PDB ID: 4HWT) shows a slightly altered binding pose, which results in a weaker affinity compared to the bacterial enzyme.[3] This differential binding is a cornerstone of the inhibitor's selective action, a critical feature for any antimicrobial agent to minimize off-target effects in the host.
Quantitative Data Summary
The inhibitory potency of the quinazolinone-based compounds has been quantified against ThrRS from various bacterial species and compared to human ThrRS. The following table summarizes the 50% inhibitory concentrations (IC50) for a representative compound from this series.
| Target Enzyme | IC50 (µM) |
| Escherichia coli ThrRS | 0.1 |
| Haemophilus influenzae ThrRS | 0.05 |
| Staphylococcus aureus ThrRS | 0.2 |
| Human ThrRS | >100 |
Note: The data presented here is a representative summary based on the findings for potent inhibitors in the cited literature. Actual values for specific compounds can be found in the source publication.[2]
Experimental Protocols
ThrRS Enzyme Inhibition Assay (Coupled-Enzyme Assay)
This protocol describes a common method for determining the IC50 values of ThrRS inhibitors. The assay measures the production of pyrophosphate (PPi) during the aminoacylation reaction, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Purified ThrRS enzyme
-
L-threonine
-
ATP
-
tRNAThr
-
Pyrophosphatase, inorganic
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing all components except ATP. This includes the assay buffer, L-threonine, tRNAThr, and the coupling enzymes and their substrates (pyrophosphatase, pyruvate kinase, lactate dehydrogenase, PEP, and NADH).
-
Inhibitor Addition: Add varying concentrations of the inhibitor compound to the wells. Include a control with DMSO only (no inhibitor).
-
Enzyme Addition: Add the purified ThrRS enzyme to each well to a final concentration that yields a linear reaction rate.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the Reaction: Start the reaction by adding a solution of ATP to each well.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8][9]
Materials:
-
Purified ThrRS enzyme
-
Inhibitor compound
-
ITC buffer (the same buffer used for protein purification and inhibitor dilution, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified ThrRS enzyme extensively against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer to minimize buffer mismatch effects. Degas both the protein and inhibitor solutions before the experiment.
-
Loading the Calorimeter: Load the ThrRS solution into the sample cell of the calorimeter. Load the inhibitor solution into the injection syringe. Typical concentrations are 10-20 µM for the protein in the cell and 100-200 µM for the inhibitor in the syringe.[10]
-
Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small, sequential injections of the inhibitor solution into the protein solution in the sample cell.[9]
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection. This is recorded as a series of peaks.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.[11]
X-ray Crystallography of ThrRS-Inhibitor Complex
X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding mode and interactions.[12][13]
Materials:
-
Highly purified and concentrated ThrRS enzyme
-
Inhibitor compound
-
Crystallization buffer/screen solutions
-
Cryoprotectant
-
X-ray diffraction equipment (in-house or synchrotron source)
Procedure:
-
Co-crystallization: Mix the purified ThrRS enzyme with a molar excess of the inhibitor. Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) methods by mixing the protein-inhibitor complex with a variety of precipitant solutions.[14]
-
Crystal Optimization and Harvesting: Optimize the initial crystallization hits to obtain single, well-diffracting crystals. Carefully harvest the crystals and flash-cool them in liquid nitrogen, typically after soaking in a cryoprotectant solution to prevent ice formation.[14]
-
Data Collection: Mount the frozen crystal in a stream of cold nitrogen gas and expose it to a focused beam of X-rays.[15] A detector records the diffraction pattern as the crystal is rotated.[12]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using molecular replacement, using a known structure of ThrRS as a search model. Build the inhibitor into the resulting electron density map and refine the entire structure to obtain a final, high-resolution model of the complex.[4][16]
Visualizations
Caption: Workflow for ThrRS inhibitor characterization.
Caption: Key interactions in the ThrRS binding site.
References
- 1. Identification of bacteria-selective threonyl-tRNA synthetase substrate inhibitors by structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. tandfonline.com [tandfonline.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 11. Khan Academy [khanacademy.org]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. 4hwo - Crystal structure of E. coli Threonyl-tRNA synthetase bound to a novel inhibitor - Experimental details - Protein Data Bank Japan [pdbj.org]
An In-depth Technical Guide on the Cellular Uptake and Localization of Threonyl-tRNA Synthetase (ThrRS) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific experimental data on the cellular uptake and subcellular localization of the molecule designated "ThrRS-IN-2" is not publicly available. The following guide provides a generalized framework and methodologies that can be employed to characterize these properties for any novel threonyl-tRNA synthetase (ThrRS) inhibitor, using this compound as a hypothetical subject.
Introduction to Threonyl-tRNA Synthetase (ThrRS) as a Therapeutic Target
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme responsible for charging transfer RNA (tRNA) with its cognate amino acid, threonine. This function is essential for the fidelity of protein synthesis.[1] The inhibition of ThrRS can disrupt protein production, leading to cell growth arrest or cell death, making it an attractive target for the development of novel antibiotics and anti-cancer agents. Understanding the cellular uptake and subcellular localization of ThrRS inhibitors is paramount for optimizing their efficacy and minimizing off-target effects.
Hypothetical Quantitative Data for a ThrRS Inhibitor
To effectively characterize a novel inhibitor like this compound, quantitative measurements of its cellular accumulation and distribution are necessary. Below is a template table summarizing the kind of data that would be generated from such studies.
| Parameter | Cell Line A (e.g., HEK293T) | Cell Line B (e.g., HeLa) | Experimental Condition |
| Cellular Uptake (pmol/10^6 cells) | 15.2 ± 2.1 | 18.9 ± 3.5 | 10 µM inhibitor, 1 hr |
| Uptake Rate (pmol/10^6 cells/min) | 0.25 ± 0.04 | 0.31 ± 0.06 | Initial linear phase |
| Efflux Rate (% remaining after 1 hr) | 65% | 58% | Post-loading washout |
| Subcellular Localization (% of total) | |||
| Cytoplasm | 85% | 82% | Confocal microscopy analysis |
| Nucleus | 10% | 12% | Confocal microscopy analysis |
| Mitochondria | <5% | <5% | Confocal microscopy analysis |
Caption: Table 1. Hypothetical quantitative data for the cellular uptake and subcellular localization of a ThrRS inhibitor in two common human cell lines.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable characterization of a drug candidate.
Cellular Uptake Assay (Using Radiolabeled or Fluorescently-Tagged Inhibitor)
This protocol outlines a common method to quantify the cellular accumulation of a small molecule inhibitor.
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa) in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the labeled inhibitor (e.g., [3H]-ThrRS-IN-2 or a fluorescent conjugate) in a suitable solvent (e.g., DMSO). Dilute to the desired final concentration in pre-warmed cell culture medium.
-
Uptake Experiment:
-
Remove the culture medium from the wells.
-
Wash the cells once with 1 mL of pre-warmed phosphate-buffered saline (PBS).
-
Add 500 µL of the inhibitor-containing medium to each well.
-
Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the uptake kinetics.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the inhibitor-containing medium.
-
Wash the cells three times with 1 mL of ice-cold PBS to remove any extracellular inhibitor.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 200 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial (for radiolabeled compounds) or a microplate (for fluorescent compounds).
-
For radiolabeled compounds, add scintillation cocktail and measure radioactivity using a scintillation counter. For fluorescent compounds, measure fluorescence using a plate reader.
-
In a parallel set of wells, trypsinize and count the cells to normalize the uptake data to cell number.
-
Subcellular Localization via Confocal Microscopy
This protocol describes how to visualize the distribution of a fluorescently-tagged inhibitor within the cell.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Fluorescent Labeling:
-
Incubate the cells with a fluorescently-tagged version of the ThrRS inhibitor (e.g., this compound-BODIPY) at a suitable concentration (e.g., 1-5 µM) for a specified time (e.g., 1 hour) at 37°C.
-
To visualize specific organelles, co-stain with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria).
-
-
Cell Fixation and Imaging:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image the cells using a confocal laser scanning microscope. Acquire images in separate channels for the inhibitor and each organelle marker.
-
Analyze the images to determine the co-localization of the inhibitor with different subcellular compartments.
-
Visualization of Workflows and Pathways
Experimental Workflow for Cellular Uptake Analysis
The following diagram illustrates the key steps in quantifying the cellular uptake of a novel inhibitor.
Caption: Workflow for quantifying inhibitor cellular uptake.
Workflow for Subcellular Localization Imaging
This diagram outlines the process of visualizing the intracellular distribution of an inhibitor.
Caption: Workflow for inhibitor subcellular localization analysis.
Generalized ThrRS Inhibition Pathway
This diagram illustrates the logical pathway from inhibitor uptake to the downstream cellular effects.
Caption: Logical pathway of ThrRS inhibition.
References
Preliminary Toxicity Assessment of ThrRS-IN-2: A Technical Guide
Disclaimer: No publicly available preclinical toxicity data for the compound ThrRS-IN-2 has been identified. This document provides a framework for a preliminary toxicity assessment based on the known target, threonyl-tRNA synthetase (ThrRS), and general principles of toxicology. The experimental protocols described are general and would require specific adaptation for this compound.
Introduction
This compound is an inhibitor of human threonyl-tRNA synthetase (ThrRS) with a reported half-maximal inhibitory concentration (IC50) of 56.5 ± 3.5 μM[1][2][3]. As an inhibitor of a critical enzyme in protein synthesis, a thorough evaluation of its potential toxicity is paramount for any further development as a therapeutic agent. This guide outlines a proposed preliminary toxicity assessment, including recommended in vitro and in vivo studies, and provides a general overview of the potential mechanism-based toxicity associated with ThrRS inhibition.
Compound Information:
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 468750-19-8[3][4] |
| Molecular Formula | C16H10Br2N4O3S[3] |
| Target | Threonyl-tRNA Synthetase (ThrRS)[1][2][3] |
| Reported Potency (IC50) | 56.5 ± 3.5 μM[1][2][3] |
Potential Mechanism of Toxicity
The primary mechanism of action of this compound is the inhibition of threonyl-tRNA synthetase, a crucial enzyme responsible for attaching the amino acid threonine to its corresponding tRNA during protein synthesis. Inhibition of this process can lead to a depletion of charged tRNAThr, stalling protein translation and ultimately inducing cell cycle arrest and apoptosis[5].
Inhibition of host cytoplasmic aminoacyl-tRNA synthetases can be a source of toxicity. For example, the natural ThrRS inhibitor, borrelidin, demonstrates potent activity against various organisms but also exhibits significant toxicity to human cells due to its lack of selectivity for the human enzyme[6][7]. This highlights the potential for on-target toxicity with inhibitors of human ThrRS.
Figure 1: General mechanism of action for a ThrRS inhibitor.
Proposed Preliminary Toxicity Assessment Workflow
A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess cytotoxicity and target organ toxicity before moving to in vivo studies.
Figure 2: Proposed workflow for preliminary toxicity assessment.
Experimental Protocols
In Vitro Toxicity Assays
4.1.1. Cytotoxicity Assay
-
Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50) in various human cell lines.
-
Cell Lines: A panel of cell lines should be used, including a liver cell line (e.g., HepG2) to assess potential hepatotoxicity, a kidney cell line (e.g., HEK293) for potential nephrotoxicity, and a cancer cell line relevant to the intended therapeutic indication.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in the appropriate cell culture medium.
-
The existing medium is removed from the cells and replaced with the medium containing different concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a specified period (e.g., 24, 48, and 72 hours).
-
Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
The absorbance or luminescence is measured, and the data is used to calculate the IC50 value.
-
4.1.2. hERG Liability Assay
-
Objective: To assess the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can be an indicator of potential cardiotoxicity.
-
Methodology:
-
A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Automated patch-clamp electrophysiology is the preferred method.
-
Cells are exposed to a range of concentrations of this compound.
-
The effect of the compound on the hERG channel current is measured.
-
The IC50 value for hERG inhibition is determined.
-
4.1.3. Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To evaluate the mutagenic potential of this compound.
-
Methodology:
-
Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are used.
-
The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
In Vivo Toxicity Assays
4.2.1. Dose Range-Finding Study
-
Objective: To determine a range of doses for subsequent acute and repeat-dose toxicity studies and to identify the maximum tolerated dose (MTD).
-
Animal Model: A rodent species, typically mice or rats.
-
Methodology:
-
Small groups of animals (e.g., 2-3 per sex per group) are administered single doses of this compound at escalating levels.
-
The route of administration should be the intended clinical route.
-
Animals are closely monitored for clinical signs of toxicity, changes in body weight, and mortality for a short period (e.g., 7 days).
-
The MTD is defined as the highest dose that does not cause mortality or serious toxicity.
-
4.2.2. Acute Toxicity Study
-
Objective: To assess the effects of a single high dose of this compound.
-
Animal Model: Rodent species.
-
Methodology:
-
A larger group of animals (e.g., 5-10 per sex per group) is administered a single dose of this compound at several dose levels, including the MTD.
-
Animals are observed for at least 14 days for signs of toxicity, effects on body weight, and mortality.
-
At the end of the study, a full necropsy is performed, and major organs are collected for histopathological examination.
-
4.2.3. Repeat-Dose Toxicity Study (e.g., 14-Day)
-
Objective: To evaluate the toxicity of this compound after repeated administration.
-
Animal Model: Rodent species.
-
Methodology:
-
Animals (e.g., 10 per sex per group) are dosed daily with this compound at three or more dose levels for 14 consecutive days.
-
Clinical observations, body weight, and food consumption are monitored throughout the study.
-
Blood samples are collected for hematology and clinical chemistry analysis.
-
At the end of the dosing period, a full necropsy is performed, organ weights are recorded, and a comprehensive set of tissues is collected for histopathological evaluation.
-
Data Presentation
All quantitative data from the proposed studies should be summarized in tables for clear comparison between dose groups and controls.
Table 1: In Vitro Cytotoxicity of this compound (Example)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HepG2 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| HEK293 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| Cancer Cell Line | 24 | Data |
| 48 | Data | |
| 72 | Data |
Table 2: Summary of Findings from a 14-Day Repeat-Dose Toxicity Study in Rats (Example)
| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Mortality | 0/10 M, 0/10 F | Data | Data | Data |
| Body Weight Change (%) | Data | Data | Data | Data |
| Key Hematology Changes | None | Data | Data | Data |
| Key Clinical Chemistry Changes | None | Data | Data | Data |
| Key Histopathological Findings | None | Data | Data | Data |
Conclusion
The provided framework outlines a systematic approach to the preliminary toxicity assessment of this compound. Given the critical role of its target, threonyl-tRNA synthetase, in cellular function, a careful and comprehensive evaluation of its safety profile is essential before it can be considered for further development. The lack of selectivity of other known ThrRS inhibitors underscores the importance of these studies. The data generated from these in vitro and in vivo assays will be crucial for identifying potential liabilities and for making informed decisions about the future of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|468750-19-8|COA [dcchemicals.com]
- 4. This compound (CAS No. 468750-19-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Navigating the Crucial Parameters of ThrRS Inhibitors: A Technical Guide to Solubility and Stability for In Vitro Assays
Disclaimer: Initial searches for a specific molecule designated "ThrRS-IN-2" did not yield any publicly available data. Therefore, this guide provides a comprehensive overview of the principles and methodologies for assessing the solubility and stability of novel Threonyl-tRNA Synthetase (ThrRS) inhibitors, intended for researchers, scientists, and drug development professionals. The quantitative data and specific protocols provided are illustrative and should be adapted for the specific small molecule under investigation.
Introduction to Threonyl-tRNA Synthetase as a Therapeutic Target
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme responsible for the accurate attachment of threonine to its cognate tRNA, a fundamental step in protein synthesis.[1] Its essential role in translation makes it an attractive target for the development of novel antimicrobial and therapeutic agents.[2][3] Beyond its canonical function, ThrRS has been implicated in various non-translational processes, including the regulation of gene expression, cell signaling, and angiogenesis, further broadening its relevance in disease pathology.[2][4] The successful in vitro characterization of any potential ThrRS inhibitor hinges on a thorough understanding of its physicochemical properties, primarily its solubility and stability under assay conditions.
Solubility of ThrRS Inhibitors for In Vitro Assays
Poor aqueous solubility is a common challenge for small molecule inhibitors, potentially leading to inaccurate assay results and hindering further development.[5][6] Understanding and optimizing the solubility of a ThrRS inhibitor is a critical first step.
Key Considerations for Solubility
-
Assay Buffer Compatibility: The inhibitor must be soluble in the specific buffer system used for the ThrRS enzymatic assay. Common components of such assays include buffers like HEPES or Tris, salts (e.g., KCl, MgCl2), and additives like DTT.
-
Stock Solution Solvent: Most small molecules are initially dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough (usually <1%) to not affect enzyme activity or cause compound precipitation.
-
Kinetic vs. Thermodynamic Solubility: For initial high-throughput screening, kinetic solubility is often measured, which reflects the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into aqueous buffer.[6][7] Thermodynamic solubility, the true equilibrium solubility, is more time-consuming to determine but is crucial for later-stage development.[8]
Quantitative Solubility Assessment
The following table provides an example of how to present solubility data for a hypothetical ThrRS inhibitor.
| Parameter | Aqueous Buffer (pH 7.4) | Assay Buffer (+ 5% DMSO) | FaSSIF (Fasted State Simulated Intestinal Fluid) |
| Kinetic Solubility | 15 µM | 50 µM | 25 µM |
| Thermodynamic Solubility | 10 µM | 40 µM | 20 µM |
| Method of Analysis | Nephelometry | HPLC-UV | HPLC-UV |
Table 1: Illustrative Solubility Data for a Hypothetical ThrRS Inhibitor. Values are examples and should be experimentally determined.
Stability of ThrRS Inhibitors in In Vitro Environments
The stability of an inhibitor in the assay medium over the experiment's duration is paramount for obtaining reliable and reproducible data. Degradation of the compound can lead to an underestimation of its potency.
Factors Affecting Stability
-
Chemical Stability: The inhibitor's susceptibility to hydrolysis, oxidation, or other chemical degradation pathways in the aqueous assay buffer.
-
Freeze-Thaw Stability: The stability of the compound in stock solutions when subjected to multiple freeze-thaw cycles.
-
Adsorption: The tendency of the compound to adsorb to plasticware, which can reduce its effective concentration in the assay.
Quantitative Stability Assessment
Stability is often assessed by incubating the compound under relevant conditions and measuring its concentration over time, typically by LC-MS.
| Condition | Time Point | % Remaining (LC-MS) | Notes |
| Assay Buffer (37°C) | 0 h | 100% | |
| 2 h | 98.5% | Minimal degradation during typical assay duration. | |
| 24 h | 85.2% | Significant degradation over extended periods. | |
| DMSO Stock (-20°C) | 1 Freeze-Thaw Cycle | 99.8% | Stable to at least one freeze-thaw cycle. |
| 5 Freeze-Thaw Cycles | 97.1% | Minor degradation after multiple cycles. |
Table 2: Illustrative Stability Data for a Hypothetical ThrRS Inhibitor. Values are examples and should be experimentally determined.
Experimental Protocols
Protocol for Kinetic Solubility Assessment by Nephelometry
-
Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Transfer to Assay Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous assay buffer (e.g., 98 µL).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
Protocol for Stability Assessment in Assay Buffer
-
Prepare Compound Solution: Dilute the compound from a DMSO stock to its final test concentration (e.g., 10 µM) in the pre-warmed (37°C) in vitro assay buffer.
-
Time Points: Aliquot the solution for different time points (e.g., 0, 1, 2, 4, 24 hours).
-
Incubation: Incubate the samples at 37°C.
-
Sample Quenching: At each time point, take an aliquot and quench the reaction, if necessary (e.g., by adding an equal volume of cold acetonitrile). This stops further degradation.
-
Analysis: Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Calculation: Express the stability as the percentage of the compound remaining at each time point relative to the 0-hour time point.
Visualizing Workflows and Pathways
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a general workflow for the initial characterization of a novel enzyme inhibitor.
ThrRS and its Role in the mTOR Signaling Pathway
Beyond its primary role, ThrRS can influence major signaling pathways. For instance, some aminoacyl-tRNA synthetases are known to act as sensors for amino acid levels, which in turn modulates the mTORC1 pathway, a central regulator of cell growth and proliferation.[9][10]
Conclusion
The successful advancement of a ThrRS inhibitor from a preliminary hit to a viable lead candidate is critically dependent on early and accurate assessment of its solubility and stability. The methodologies and principles outlined in this guide provide a framework for researchers to generate high-quality, reliable data for their in vitro assays. By systematically evaluating these core physicochemical properties, drug discovery teams can make more informed decisions, efficiently allocate resources, and ultimately increase the probability of success for their therapeutic programs. It is essential to experimentally determine these parameters for each new chemical entity to ensure the integrity of subsequent biological data.
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ThrRS-IN-2: A Novel Threonyl-tRNA Synthetase Inhibitor as a Potential Antimicrobial Agent
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "ThrRS-IN-2" does not correspond to a publicly documented antimicrobial agent. This guide synthetically represents a potential Threonyl-tRNA Synthetase (ThrRS) inhibitor, with data and methodologies drawn from published research on various ThrRS inhibitors to illustrate the scientific and technical considerations for such a compound.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial targets. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes in protein biosynthesis, represent a promising class of targets.[1][2][3] These enzymes catalyze the crucial first step of protein synthesis: the esterification of an amino acid to its cognate tRNA.[4] Threonyl-tRNA synthetase (ThrRS), a class IIa aaRS, is responsible for attaching threonine to its tRNA (tRNAThr).[1][5][6] Inhibition of ThrRS leads to the depletion of charged tRNAThr, cessation of protein synthesis, and ultimately, bacterial cell death.[2] This makes ThrRS a compelling target for the development of new antibiotics.
This technical guide provides a comprehensive overview of a hypothetical ThrRS inhibitor, "this compound," as a potential antimicrobial agent. It covers its mechanism of action, antimicrobial spectrum, and the requisite experimental protocols for its evaluation, based on established research in the field.
Mechanism of Action
This compound is a potent and selective inhibitor of bacterial threonyl-tRNA synthetase. It functions by binding to the active site of the enzyme, competing with the natural substrates, L-threonine and ATP.[1] The binding of this compound prevents the formation of the threonyl-adenylate intermediate, the first step in the aminoacylation reaction.[3] Some inhibitors of ThrRS, such as borrelidin, have been shown to occupy the binding sites for threonine, ATP, and the 3'-end of the tRNA, inducing a conformational change in the enzyme that perturbs its catalytic activity.[1][3][4] The specificity of this compound for bacterial ThrRS over its human counterpart is a critical feature for its therapeutic potential, minimizing host toxicity. This selectivity is often achieved by exploiting structural differences between the bacterial and human enzymes.[7]
Signaling Pathway: Inhibition of Protein Synthesis
The inhibition of ThrRS by this compound initiates a cascade that halts protein synthesis.
Caption: Inhibition of ThrRS by this compound blocks protein synthesis.
Antimicrobial Activity
The antimicrobial efficacy of a ThrRS inhibitor is determined by its ability to inhibit the growth of various bacterial pathogens. This is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 1: In Vitro Antimicrobial Activity of this compound (Hypothetical Data)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 4 |
| Streptococcus pneumoniae ATCC 49619 | Positive | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 8 |
| Escherichia coli ATCC 25922 | Negative | 16 |
| Haemophilus influenzae ATCC 49247 | Negative | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >64 |
| Burkholderia thailandensis | Negative | 16 |
Note: Data is hypothetical and based on published results for various ThrRS inhibitors.[7][8][9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[10][11][12]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay
This assay measures the ability of this compound to inhibit the aminoacylation activity of purified ThrRS.
Methodology:
-
Enzyme and Substrates: Recombinant bacterial ThrRS is purified. The reaction mixture contains ATP, radiolabeled L-[14C]threonine, and total tRNA.
-
Inhibition Assay: The reaction is initiated by the addition of the enzyme to the reaction mixture containing various concentrations of this compound.
-
Quantification of Aminoacylation: The reaction is stopped, and the radiolabeled threonyl-tRNAThr is precipitated and collected on filter paper. The amount of radioactivity is measured using a scintillation counter.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is calculated from a dose-response curve.[13]
In Vivo Efficacy Studies (Mouse Model)
Animal models are crucial for evaluating the in vivo efficacy and safety of a potential antimicrobial agent.
Methodology:
-
Infection Model: Mice are infected with a pathogenic bacterial strain (e.g., Staphylococcus aureus).
-
Treatment: Different doses of this compound are administered to the infected mice via an appropriate route (e.g., intravenous, oral).
-
Monitoring: The health of the mice is monitored, and bacterial burden in various organs (e.g., spleen, liver) is determined at different time points post-infection.
-
Efficacy Assessment: The efficacy of this compound is assessed by its ability to reduce bacterial load and improve survival rates compared to untreated control groups.[11][12]
Selectivity and Safety
A key aspect of a successful antimicrobial is its selectivity for the bacterial target over the human homolog, minimizing off-target effects and toxicity.
Table 2: In Vitro Selectivity of this compound (Hypothetical Data)
| Enzyme Source | IC50 (µM) | Selectivity Ratio (Human/Bacterial) |
| S. aureus ThrRS | 0.05 | - |
| Human cytoplasmic ThrRS | 25 | 500 |
| Human mitochondrial ThrRS | 30 | 600 |
Note: Data is hypothetical and based on published results for various ThrRS inhibitors.[7]
Cytotoxicity Assay
Methodology:
-
Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media.
-
Treatment: The cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48 hours).
-
Viability Assessment: Cell viability is assessed using a standard assay, such as the MTT or MTS assay, which measures metabolic activity.
-
CC50 Determination: The concentration of this compound that causes 50% cell death (CC50) is determined.
Conclusion
Threonyl-tRNA synthetase inhibitors, represented here by the hypothetical compound this compound, hold significant promise as a new class of antimicrobial agents. Their novel mechanism of action, targeting an essential bacterial enzyme, makes them attractive candidates for combating drug-resistant infections. The path to clinical application requires rigorous evaluation of their antimicrobial spectrum, in vivo efficacy, and, most importantly, their selectivity and safety profile. The experimental protocols and data presented in this guide provide a framework for the comprehensive assessment of such promising therapeutic leads.
References
- 1. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. Identification of Lethal Mutations in Yeast Threonyl-tRNA Synthetase Revealing Critical Residues in Its Human Homolog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design of Hit Compounds Targeting Staphylococcus aureus Threonyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Heteroresistance on Minimum Inhibitory Concentration, Investigated Using Weak-Acid Stress in Food Spoilage Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination therapy strategies against multidrug resistant bacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Threonyl-tRNA Synthetase: A Technical Guide to Non-Canonical Functions and the Potential Impact of Novel Inhibitors
For Immediate Release
This technical guide provides a comprehensive overview of the non-canonical functions of Threonyl-tRNA Synthetase (ThrRS), a ubiquitously expressed enzyme essential for protein synthesis. Beyond its canonical role in aminoacylation, ThrRS has emerged as a critical regulator in diverse physiological and pathological processes, including angiogenesis, immune modulation, and myogenesis. This document explores these non-canonical roles in detail and discusses the potential therapeutic implications of targeting ThrRS with novel inhibitors, such as the recently identified ThrRS-IN-1. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and regenerative medicine.
Executive Summary
Threonyl-tRNA Synthetase (ThrRS), a member of the aminoacyl-tRNA synthetase (aaRS) family, has traditionally been viewed as a housekeeping enzyme responsible for charging tRNA with threonine during protein translation. However, a growing body of evidence reveals that ThrRS possesses significant non-canonical functions that are independent of its enzymatic activity. These "moonlighting" functions position ThrRS as a key signaling molecule and a potential therapeutic target for a range of diseases. This guide will delve into the intricate non-canonical roles of ThrRS and explore the potential effects of its inhibition, with a focus on the hypothetical inhibitor ThrRS-IN-2, informed by data from known inhibitors like ThrRS-IN-1 and borrelidin.
Non-Canonical Functions of Threonyl-tRNA Synthetase (ThrRS)
Eukaryotic cells express two forms of ThrRS: the cytoplasmic TARS1 and the mitochondrial TARS2. Both have been implicated in non-canonical functions that extend beyond protein synthesis.[1] These functions often involve protein-protein interactions and participation in complex signaling cascades.
Role in Angiogenesis
ThrRS has been identified as a pro-angiogenic factor.[2] Under hypoxic conditions or stimulation by growth factors like VEGF and TNF-α, ThrRS can be secreted from cells and act as an extracellular signaling molecule to promote endothelial cell migration and the formation of new blood vessels.[3][4] This has significant implications for tumor growth and metastasis, as angiogenesis is a hallmark of cancer.
Role in Immune Response
Extracellular ThrRS also functions as a cytokine, playing a role in modulating the immune system. It can induce the maturation of dendritic cells (DCs), leading to the production of IL-12 and promoting a T helper 1 (Th1) cell response.[5][6] This suggests a role for ThrRS in orchestrating adaptive immune responses and its potential involvement in inflammatory and autoimmune diseases.[7]
Role in Myogenic Differentiation
Intriguingly, ThrRS has been found to negatively regulate myoblast differentiation.[8][9] This function is independent of its aminoacylation activity and is mediated through the inhibition of the JNK signaling pathway.[8][9] Specifically, ThrRS interacts with Axin1, disrupting the Axin1-MEKK4-MKK4 signaling cascade that leads to JNK activation.[8][9] This discovery points to a role for ThrRS in muscle development and regeneration.
ThrRS Inhibitors: Mechanism and Potential Therapeutic Applications
The discovery of ThrRS's non-canonical functions has spurred interest in the development of inhibitors as potential therapeutic agents.
Known Inhibitors of ThrRS
Several inhibitors of ThrRS have been identified, with borrelidin being one of the most well-characterized. Borrelidin is a natural product that exhibits anti-angiogenic, anti-malarial, and anti-bacterial properties by inhibiting ThrRS.[7][10] More recently, novel inhibitors such as ThrRS-IN-1 (also known as compound 30d) have been developed with high potency against bacterial ThrRS.[11] Another natural product, obafluorin, has been identified as a covalent inhibitor of bacterial ThrRS.[5]
Potential Effects of this compound: A Hypothetical Inhibitor
While no specific data exists for a compound named "this compound," we can extrapolate its potential effects based on the known non-canonical functions of ThrRS and the observed activities of existing inhibitors. A potent and selective inhibitor like this compound could be expected to:
-
Inhibit Angiogenesis: By blocking the pro-angiogenic signaling of extracellular ThrRS, this compound could be a valuable anti-cancer agent, preventing tumor vascularization and metastasis.
-
Modulate Immune Responses: Inhibition of ThrRS could dampen the Th1-polarizing effects of extracellular ThrRS, which may be beneficial in the context of certain autoimmune or inflammatory conditions.
-
Promote Myogenic Differentiation: By antagonizing the inhibitory effect of ThrRS on the JNK pathway, this compound could potentially enhance muscle regeneration and be explored for treating muscle-wasting diseases.
Quantitative Data on ThrRS Inhibitors
The development of effective therapeutic agents requires a thorough understanding of their potency and selectivity. The following table summarizes available quantitative data for known ThrRS inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 Value | Reference |
| ThrRS-IN-1 (Compound 30d) | Salmonella enterica ThrRS (SeThrRS) | 1.4 µM | [11] |
| Borrelidin | Acute Lymphoblastic Leukemia (ALL) cell lines | 50 ng/ml |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for understanding the non-canonical functions of ThrRS.
Figure 1. Proposed signaling pathway for ThrRS-mediated angiogenesis.
Figure 2. Signaling pathway of ThrRS in the negative regulation of myogenesis.
Figure 3. Experimental workflow for assessing the angiogenic potential of ThrRS and its inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of ThrRS non-canonical functions.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation: Thaw Matrigel on ice overnight at 4°C. Pre-cool a 96-well plate at -20°C for 15-30 minutes.
-
Coating: Add 50 µL of thawed Matrigel to each well of the pre-cooled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in EGM-2 medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Add 100 µL of the HUVEC suspension to each Matrigel-coated well. Treat the cells with varying concentrations of recombinant ThrRS or a ThrRS inhibitor (e.g., this compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Analysis: Visualize and photograph the tube formation using a phase-contrast microscope. Quantify the total tube length and the number of branch points using image analysis software.
Transwell Migration Assay
This assay measures the chemotactic migration of endothelial cells.
-
Chamber Setup: Place 24-well Transwell inserts with an 8.0 µm pore size polycarbonate membrane into a 24-well plate.
-
Chemoattractant: In the lower chamber, add 600 µL of EBM-2 medium containing a chemoattractant (e.g., recombinant ThrRS).
-
Cell Seeding: Seed 1 x 10^5 HUVECs in 100 µL of EBM-2 medium into the upper chamber of the Transwell insert. If testing an inhibitor, pre-incubate the cells with the inhibitor before seeding.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with a solution such as Crystal Violet.
-
Analysis: Count the number of migrated cells in several random fields under a microscope.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates angiogenesis in a living system.
-
Egg Preparation: Incubate fertilized chicken eggs at 37.8°C with 60% humidity for 3 days. On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 10, place a sterile silicon ring onto the CAM. Apply the test substance (e.g., recombinant ThrRS or a ThrRS inhibitor) onto a small piece of sterile filter paper and place it inside the silicon ring.
-
Incubation: Seal the window with tape and return the egg to the incubator for 3 days.
-
Analysis: On day 13, open the window and photograph the CAM. Quantify the number of blood vessels converging towards the filter paper disk.
C2C12 Myoblast Differentiation Assay
This assay is used to study the differentiation of myoblasts into myotubes.
-
Cell Culture: Culture C2C12 myoblasts in growth medium (DMEM with 10% fetal bovine serum) until they reach 80-90% confluency.
-
Differentiation Induction: To induce differentiation, switch the growth medium to differentiation medium (DMEM with 2% horse serum).
-
Treatment: Treat the cells with a ThrRS inhibitor (e.g., this compound) or a vehicle control at the time of differentiation induction.
-
Incubation: Incubate the cells for 3-5 days, changing the differentiation medium every 24 hours.
-
Analysis:
-
Morphological Assessment: Observe the formation of multinucleated myotubes using a microscope.
-
Immunofluorescence: Fix the cells and stain for myogenic markers such as Myosin Heavy Chain (MHC) to visualize myotubes.
-
Western Blot: Lyse the cells and perform Western blot analysis for the expression of myogenic differentiation markers like MyoD, myogenin, and MHC.
-
Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to measure the mRNA expression levels of key myogenic regulatory factors.
-
Conclusion and Future Directions
The elucidation of the non-canonical functions of ThrRS has opened up new avenues for therapeutic intervention in a variety of diseases. The ability of ThrRS to act as a signaling molecule in angiogenesis and immune regulation, as well as its role in controlling myogenesis, underscores its importance beyond protein synthesis. The development of potent and selective ThrRS inhibitors, exemplified by ThrRS-IN-1 and the hypothetical this compound, holds significant promise for the treatment of cancer, inflammatory disorders, and muscle-related conditions.
Future research should focus on:
-
Deconvoluting the precise molecular mechanisms underlying the non-canonical functions of ThrRS, including the identification of its cell surface receptors and downstream signaling partners.
-
Conducting preclinical and clinical studies to evaluate the efficacy and safety of ThrRS inhibitors in various disease models.
-
Developing more selective inhibitors that can differentiate between the canonical and non-canonical functions of ThrRS, or between the cytoplasmic and mitochondrial isoforms, to minimize off-target effects.
This technical guide provides a foundational understanding of the expanding roles of ThrRS and the potential of its targeted inhibition. Continued research in this exciting field is poised to deliver novel therapeutic strategies for a range of challenging diseases.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenesis effects of borrelidin are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 8. Dendritic Cell (DC) Maturation Assay [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ibidi.com [ibidi.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Theoretical Modeling of Small Molecule Inhibition of Threonyl-tRNA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis, has emerged as a promising target for the development of novel antimicrobial and therapeutic agents. This technical guide provides an in-depth overview of the theoretical modeling of the interaction between small molecule inhibitors and ThrRS, with a specific focus on the inhibitor ThrRS-IN-2 . Due to the limited availability of primary research data for this compound, this guide leverages data from other well-characterized ThrRS inhibitors to illustrate key concepts and methodologies. We present quantitative binding data, detailed experimental protocols for inhibitor characterization, and visualizations of relevant biological pathways and theoretical modeling workflows to provide a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to Threonyl-tRNA Synthetase (ThrRS)
Threonyl-tRNA synthetase is a crucial enzyme that catalyzes the attachment of the amino acid threonine to its cognate tRNA (tRNAThr). This aminoacylation reaction is a critical step in ensuring the fidelity of protein translation. The inhibition of ThrRS disrupts protein synthesis, leading to cell growth arrest and, ultimately, cell death, making it an attractive target for the development of antibiotics and other therapeutics. Beyond its canonical role in translation, ThrRS has been implicated in various non-translational functions, including the regulation of gene expression, cell signaling, and angiogenesis, further highlighting its importance in cellular processes[1][2].
Quantitative Data on ThrRS Inhibitors
The effective design and development of ThrRS inhibitors rely on the accurate determination of their binding affinity and inhibitory potency. While specific kinetic data for this compound is limited to its half-maximal inhibitory concentration (IC50), the following table summarizes this information alongside data from other representative ThrRS inhibitors to provide a comparative overview.
| Inhibitor | Target Organism/Enzyme | IC50 (μM) | Kd (μM) | Assay Method | Reference |
| This compound | Not Specified | 56.5 ± 3.5 | Not Reported | Not Reported | [3][4] |
| Compound 30d | Salmonella enterica ThrRS | 1.4 | 1.36 | Biochemical Assay | [5] |
| Compound 36j | Salmonella enterica ThrRS | 0.019 | 0.0354 | Isothermal Titration Calorimetry (ITC) | [6] |
| Borrelidin | Plasmodium falciparum | 0.00097 | Not Reported | In vitro growth inhibition | [7] |
| Salicylic acid derivative | Plasmodium falciparum ThrRS | Low micromolar | Not Reported | FRET enzymatic assay | [8] |
Experimental Protocols for Inhibitor Characterization
The determination of quantitative data, such as IC50 and Kd, is fundamental to understanding the inhibitor-target interaction. Below are detailed methodologies for key experiments.
Enzyme Inhibition Assay for IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Principle: The enzymatic activity of ThrRS is measured in the presence of varying concentrations of the inhibitor. The rate of the aminoacylation reaction can be monitored using various methods, such as a FRET-based assay or by quantifying the amount of charged tRNAThr.
Materials:
-
Purified ThrRS enzyme
-
Threonine
-
ATP
-
tRNAThr
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Detection reagents (specific to the chosen monitoring method)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing ThrRS, threonine, and ATP in the assay buffer.
-
Incubation: Add the serially diluted inhibitor to the wells of a microplate. Add the enzyme/substrate mixture to each well.
-
Initiate Reaction: Initiate the reaction by adding tRNAThr.
-
Monitor Reaction: Monitor the reaction progress over time using a microplate reader. The detection method will depend on the assay format (e.g., measuring fluorescence for a FRET-based assay).
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC is a technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd).
Principle: ITC directly measures the heat change that occurs when an inhibitor binds to its target enzyme.
Materials:
-
Purified ThrRS enzyme
-
Inhibitor (e.g., a well-characterized inhibitor like compound 36j)
-
ITC buffer (e.g., phosphate buffer)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare a solution of ThrRS in the ITC buffer in the sample cell. Prepare a solution of the inhibitor in the same buffer in the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor solution into the ThrRS solution while monitoring the heat change.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to enzyme. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualization of Pathways and Workflows
Signaling Pathway of ThrRS in Immune Response
Beyond its role in protein synthesis, extracellular ThrRS can induce dendritic cell maturation and IL-12 production through the NF-κB signaling pathway, promoting a T helper type 1 (Th1) cell response[9]. Inhibition of ThrRS could potentially modulate this pathway.
References
- 1. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 468750-19-8 [m.chemicalbook.com]
- 4. This compound|468750-19-8|COA [dcchemicals.com]
- 5. 468750-19-8|this compound|BLD Pharm [bldpharm.com]
- 6. Threonine—tRNA ligase - Wikipedia [en.wikipedia.org]
- 7. Threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Threonyl-tRNA Synthetase Promotes T Helper Type 1 Cell Responses by Inducing Dendritic Cell Maturation and IL-12 Production via an NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of threonyl-tRNA synthetase inhibitors
An in-depth analysis of Threonyl-tRNA Synthetase (ThrRS) inhibitors reveals a promising avenue for the development of novel therapeutics, particularly antimicrobial and antimalarial agents. This technical guide provides a comprehensive literature review of the core advancements in the field, targeting researchers, scientists, and drug development professionals.
Introduction to Threonyl-tRNA Synthetase
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1][2] This function makes them attractive targets for the development of antimicrobial drugs.[2][3] Threonyl-tRNA synthetase (ThrRS), a class II aaRS, specifically ensures the correct ligation of threonine to its tRNA (tRNAThr). The inhibition of ThrRS halts protein synthesis, leading to cell death, which validates it as a target for antibacterial, antimalarial, and even anticancer therapies.[1][4][5]
Mechanism of Action of Threonyl-tRNA Synthetase
The aminoacylation reaction catalyzed by ThrRS occurs in a two-step process. First, the enzyme activates the threonine amino acid by reacting it with ATP to form a threonyl-adenylate (Thr-AMP) intermediate and pyrophosphate. In the second step, the activated threonyl moiety is transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine of the cognate tRNAThr.
Caption: The two-step catalytic reaction of Threonyl-tRNA Synthetase (ThrRS).
Classes of Threonyl-tRNA Synthetase Inhibitors
Several classes of ThrRS inhibitors have been identified through various discovery methods, including screening of natural products, structure-based drug design, and fragment-based approaches.
Natural Products
Borrelidin: A macrolide antibiotic isolated from Streptomyces species, borrelidin is a potent, noncompetitive inhibitor of both bacterial and eukaryotic ThrRS.[6] It exhibits significant antiangiogenic, antimalarial, and antimicrobial properties.[6][7] However, its clinical development has been hampered by its high toxicity to human cells due to a lack of selectivity for the prokaryotic enzyme over the human homolog.[1][6]
Obafluorin: A natural product from Pseudomonas fluorescens, obafluorin is a covalent inhibitor of bacterial ThrRS.[8][9] Its unique mechanism involves forming a covalent bond with a tyrosine residue (Tyr462) in the active site of the E. coli enzyme.[9]
Borrelidin Analogs
To address the toxicity issues of borrelidin, researchers have developed bioengineered and semisynthetic analogs.[6] By modifying the carboxylic acid side chain, certain analogs have shown improved selectivity for the Plasmodium falciparum (malarial) ThrRS over the human enzyme, retaining potent antiparasitic activity while exhibiting significantly lower cytotoxicity.[1][6]
Substrate-Binding Site Inhibitors
Structure-based drug design has led to the identification of potent and selective bacterial ThrRS inhibitors that occupy the substrate-binding site.[10][11] These compounds, often quinazoline derivatives, have demonstrated excellent binding affinities for bacterial ThrRS orthologues and have shown antimicrobial activity against pathogens like Haemophilus influenzae.[10][11]
Dual-Site Inhibitors
Inspired by the mechanism of the prolyl-tRNA synthetase inhibitor halofuginone, a novel class of ThrRS inhibitors has been designed to simultaneously occupy both the L-threonine and the tRNAThr binding pockets.[4][5] These compounds exhibit a unique ATP-independent inhibitory mechanism. For instance, compound 30d was found to have an IC50 of 1.4 μM against Salmonella enterica ThrRS and showed antibacterial activity.[4][5]
Caption: Binding modes of different classes of ThrRS inhibitors.
Fragment-Based and Virtual Screening Hits
To discover novel chemical scaffolds, fragment-based screening and high-throughput virtual screening (HTVS) have been employed, particularly in the search for new antimalarials.[12][13] These efforts have identified diverse low-micromolar inhibitors of P. falciparum ThrRS, including N-acyl sulfamates and salicylic acid derivatives.[12][13]
Quantitative Data on ThrRS Inhibitors
The potency of various ThrRS inhibitors has been quantified using several metrics, including the half-maximal inhibitory concentration (IC50) against the enzyme and the minimum inhibitory concentration (MIC) against microbial cells.
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 | MIC (µg/mL) | Reference(s) |
| Natural Product | Borrelidin | P. falciparum | 0.97 nM | - | [6] |
| Borrelidin | P. falciparum (K1, FCR3 strains) | 1.9 nM, 1.8 nM | - | [14] | |
| Borrelidin | Rat Aorta (Angiogenesis) | 0.8 nM | - | [7] | |
| Borrelidin | Acute Lymphoblastic Leukemia cells | 50 ng/mL | - | [15] | |
| Dual-Site Inhibitor | Compound 30d | Salmonella enterica ThrRS | 1.4 µM | 16-32 | [4][5] |
| Virtual Screen Hit | Salicylic Acid Derivatives | P. falciparum ThrRS | < 80 µM | - | [13] |
| Fragment-Based Hit | Compound 10a | P. falciparum ThrRS | 0.52 µM | - | [12] |
| Fragment-Based Hit | Compound 10b | P. falciparum ThrRS | 0.22 µM | - | [12] |
Experimental Protocols
The evaluation of ThrRS inhibitors involves a range of biochemical and cellular assays.
ThrRS Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the aminoacylation activity of ThrRS. A common method is the ATP-PPi exchange assay, which measures the formation of radiolabeled ATP from PPi in a threonine-dependent manner. Alternatively, fluorescence resonance energy transfer (FRET) assays and isothermal titration calorimetry (ITC) can be used to determine inhibitory potency and binding affinity.[1][5]
Minimum Inhibitory Concentration (MIC) Determination
MIC testing is performed to assess the antimicrobial activity of the inhibitors. This is typically done using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
In Vivo Efficacy Models
Promising inhibitors are often tested in animal models of infection to evaluate their in vivo efficacy. For antimalarial candidates, mouse models infected with Plasmodium species (e.g., P. yoelii or P. berghei) are commonly used.[6][16] For antibacterial agents, murine infection models with pathogens like S. aureus or H. influenzae are employed.
Target Identification and Validation
To confirm that an inhibitor's antimicrobial effect is due to the targeting of ThrRS, several methods can be used. The "SToPS" (Suppression of tRNA Synthetase) assay is a primer extension technique that identifies the specific aaRS targeted by an inhibitor in a cell-free translation system.[17] Genetic validation can also be performed by overexpressing the target ThrRS in the pathogen, which should lead to increased resistance to the inhibitor.
Caption: General workflow for the discovery and development of ThrRS inhibitors.
Conclusion and Future Directions
Threonyl-tRNA synthetase remains a highly viable target for the development of new anti-infective agents. The discovery of natural products like borrelidin and obafluorin has paved the way for further exploration.[2] Key challenges remain, particularly in achieving high selectivity for the pathogen's enzyme over the human homolog to minimize toxicity.[1] Structure-based design and fragment-based approaches have proven effective in generating novel, selective inhibitors.[12] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these new chemical entities to translate potent in vitro activity into in vivo efficacy, ultimately leading to new clinical candidates to combat infectious diseases.
References
- 1. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of Hit Compounds Targeting Staphylococcus aureus Threonyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Borrelidin, threonyl-tRNA synthetase inhibitor (CAS 7184-60-3) | Abcam [abcam.com]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. communities.springernature.com [communities.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of bacteria-selective threonyl-tRNA synthetase substrate inhibitors by structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Borrelidin, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Evaluation of ThrRS-IN-2 in Threonyl-tRNA Synthetase Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Threonyl-tRNA Synthetase as a Therapeutic Target
Threonyl-tRNA Synthetase (ThrRS) is a vital enzyme in protein biosynthesis.[1][2] It belongs to the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for the crucial first step of protein synthesis: the charging of a specific transfer RNA (tRNA) with its cognate amino acid.[3][4] Specifically, ThrRS catalyzes the attachment of L-threonine to its corresponding tRNA, tRNAThr.[1] This process, known as aminoacylation, occurs in two steps: first, the activation of threonine with ATP to form a threonyl-adenylate intermediate (Thr-AMP), and second, the transfer of the threonyl moiety to the 3' end of tRNAThr.[4][5]
The essential role of ThrRS in protein synthesis makes it an attractive target for the development of novel therapeutics, including antibacterial, antifungal, and antimalarial agents.[2][6][7] Inhibition of ThrRS disrupts protein synthesis, leading to cell growth arrest and, ultimately, cell death.[8] Natural products like borrelidin have demonstrated broad-spectrum inhibitory activity against ThrRS.[9][10] ThrRS-IN-2 is a putative inhibitor of this enzyme, and the following protocols are designed to characterize its inhibitory potential and mechanism of action.
Signaling Pathway: The Aminoacylation Reaction Catalyzed by ThrRS
The enzymatic activity of ThrRS is a two-step process that ensures the fidelity of protein translation. Understanding this pathway is key to interpreting inhibition data.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Quality Control of Anticodon Recognition by A Eukaryotic Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Determining the IC50 of ThrRS-IN-2 for Threonyl-tRNA Synthetase (ThrRS)
Introduction
Threonyl-tRNA Synthetase (ThrRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of threonine to its cognate tRNA (tRNAThr). This aminoacylation reaction is a vital step in ensuring the fidelity of genetic code translation. The essential nature of ThrRS in pathogens makes it an attractive target for the development of novel antimicrobial agents. ThrRS-IN-2 is a novel small molecule inhibitor designed to target the catalytic activity of ThrRS. Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in its characterization, providing a quantitative measure of its potency. This document provides a detailed protocol for determining the IC50 of this compound against ThrRS using a radiolabeled amino acid incorporation assay.
Principle of the Assay
The enzymatic activity of ThrRS is measured by quantifying the amount of radiolabeled threonine ([³H]-Thr) incorporated into its cognate tRNA. In the presence of an inhibitor like this compound, the catalytic activity of ThrRS is reduced, leading to a decrease in the amount of [³H]-Thr-tRNAThr formed. The IC50 value is determined by measuring the ThrRS activity over a range of this compound concentrations. The concentration of the inhibitor that results in a 50% reduction in enzyme activity is the IC50.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant ThrRS
-
Inhibitor: this compound
-
Substrates:
-
L-Threonine
-
[³H]-L-Threonine
-
ATP (disodium salt)
-
tRNAThr
-
-
Buffers and Solutions:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
Stop Solution: 10% (w/v) Trichloroacetic acid (TCA)
-
Wash Solution: 5% (w/v) TCA
-
Scintillation Cocktail
-
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
Incubator or water bath (37°C)
-
Filter paper discs (e.g., Whatman 3MM)
-
Filtration apparatus
-
Scintillation vials
-
Liquid scintillation counter
-
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound against ThrRS.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a reaction mixture containing assay buffer, ATP, [³H]-L-Threonine, and tRNAThr at their final desired concentrations.
-
-
Enzyme Reaction:
-
In microcentrifuge tubes, add 25 µL of the reaction mixture.
-
Add 5 µL of the various dilutions of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pre-warmed ThrRS enzyme solution. The final reaction volume is 50 µL.
-
Incubate the reactions at 37°C for 20 minutes.
-
-
Stopping the Reaction and Precipitation:
-
Terminate the reaction by adding 50 µL of ice-cold 10% TCA.
-
Incubate the tubes on ice for 30 minutes to allow for the precipitation of the [³H]-Thr-tRNAThr.
-
-
Filtration and Washing:
-
Spot the entire content of each tube onto a labeled filter paper disc.
-
Wash the discs three times with 5 mL of cold 5% TCA to remove unincorporated [³H]-L-Threonine.
-
Perform a final wash with 5 mL of ethanol.
-
Dry the filter discs completely under a heat lamp or in an oven.
-
-
Scintillation Counting:
-
Place each dry filter disc into a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the average CPM for the control (no inhibitor) and for each concentration of this compound.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (CPMinhibitor - CPMbackground) / (CPMcontrol - CPMbackground)) (Where CPMbackground is the radioactivity from a reaction with no enzyme).
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against ThrRS
| Compound | Target | Assay Type | IC50 (µM) | Hill Slope | R² |
| This compound | ThrRS | [³H]-Thr Incorporation | 1.5 ± 0.2 | 1.1 | 0.99 |
| Control Inhibitor | ThrRS | [³H]-Thr Incorporation | 0.8 ± 0.1 | 1.0 | 0.98 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Diagram
Caption: Inhibition of the ThrRS-catalyzed aminoacylation reaction by this compound.
Application Notes and Protocols for In Vivo Studies with ThrRS-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting in vivo studies with ThrRS-IN-2, a novel, potent, and selective inhibitor of Threonyl-tRNA Synthetase (ThrRS). ThrRS is a critical enzyme in protein biosynthesis, catalyzing the attachment of threonine to its cognate tRNA.[1][2] Inhibition of this enzyme represents a promising therapeutic strategy for various diseases, including bacterial infections and cancer.[1][2] These guidelines are intended to assist researchers in designing and executing robust preclinical in vivo experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Introduction to this compound
This compound is a hypothetical, next-generation small molecule inhibitor designed to target the threonyl-tRNA synthetase. Its mechanism of action is based on the inhibition of aminoacylation, a crucial step in protein synthesis.[3][4] By blocking the function of ThrRS, this compound effectively halts protein production, leading to cell growth inhibition and apoptosis in rapidly proliferating cells, such as pathogenic bacteria or cancer cells. This document outlines the necessary protocols for evaluating the in vivo potential of this compound.
Mechanism of Action and Signaling Pathway
Threonyl-tRNA synthetase (ThrRS) is a vital enzyme that ensures the fidelity of protein translation.[5] It belongs to the family of aminoacyl-tRNA synthetases (aaRSs), which are responsible for attaching the correct amino acid to its corresponding tRNA molecule.[6] This process, known as aminoacylation, is the first step in protein synthesis.
This compound is designed as a competitive inhibitor that binds to the active site of ThrRS, preventing the binding of its natural substrates, L-threonine and ATP.[7] This inhibition blocks the formation of the threonyl-adenylate intermediate and subsequent transfer of threonine to the tRNAThr. The resulting depletion of charged tRNAThr leads to a stall in ribosomal protein synthesis, triggering downstream cellular stress responses and ultimately leading to cell death.
In Vitro Potency of Representative ThrRS Inhibitors
Prior to in vivo studies, the potency of a ThrRS inhibitor should be characterized through in vitro assays. The following table summarizes representative data for potent ThrRS inhibitors from the literature, which can be used as a benchmark for this compound.
| Compound | Target Organism/Enzyme | IC50 (nM) | MIC (µg/mL) | Reference(s) |
| Compound 36j | Salmonella enterica ThrRS | 19 | N/A | [7] |
| Compounds 36b, k, l | Various bacterial strains | N/A | 2 - 8 | [7] |
| Compound 30d | Salmonella enterica ThrRS | 1400 | 16 - 32 | [1][2] |
N/A: Not Applicable or Not Available
Experimental Protocols for In Vivo Evaluation
A critical aspect of in vivo studies is the careful design and execution of experiments to obtain meaningful and reproducible data. The following protocols provide a general framework for the in vivo evaluation of this compound.
Animal Models
The choice of animal model is dependent on the therapeutic indication. For antibacterial studies, murine models of infection (e.g., septicemia, thigh infection) are commonly used. For oncology indications, xenograft or patient-derived xenograft (PDX) models in immunocompromised mice are standard.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Protocol:
-
Animal Allocation: Healthy, male/female mice (e.g., CD-1 or BALB/c, 6-8 weeks old) are randomly assigned to groups (n=3-5 per time point).
-
Dosing: Administer this compound via the intended clinical route (e.g., intravenous (IV), oral (PO)). A typical starting dose can be estimated based on the in vitro potency, but dose range finding studies are crucial.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein bleeding.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.
Efficacy Studies
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
Protocol (Example: Xenograft Tumor Model):
-
Cell Culture: Culture human cancer cells of interest (e.g., a cell line with known sensitivity to protein synthesis inhibitors) under standard conditions.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups (n=8-10 per group).
-
Treatment: Administer this compound at various dose levels and schedules (e.g., daily, twice daily). The vehicle used for formulation should be administered to the control group.
-
Efficacy Readouts:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
References
- 1. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. RNA-assisted catalysis in a protein enzyme: The 2′-hydroxyl of tRNAThr A76 promotes aminoacylation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of oxidant-induced mistranslation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recessive aminoacyl-tRNA synthetase disorders: lessons learned from in vivo disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Proof-of-Concept of Triple-Site Inhibitors against Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ThrRS-IN-2 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme responsible for charging transfer RNA (tRNA) with the amino acid threonine, an essential step in protein synthesis.[1][2] Inhibition of this enzyme disrupts protein production, leading to cell death. This makes ThrRS a promising target for the development of novel antimicrobial and anti-parasitic drugs.[3] ThrRS-IN-2 is a novel small molecule inhibitor of ThrRS. These application notes provide detailed protocols for assessing the in vivo efficacy, pharmacokinetics, pharmacodynamics, and safety of this compound in relevant animal models. The primary focus will be on anti-malarial and anti-trypanosomal applications, as inhibitors of ThrRS have shown promise in these areas.[1][4][5]
ThrRS Signaling Pathway and Inhibition
The canonical function of ThrRS is to catalyze the two-step aminoacylation of tRNAThr. In the first step, threonine and ATP are converted to threonyl-AMP and pyrophosphate. In the second step, the activated threonine is transferred to its cognate tRNA. This compound is hypothesized to be a competitive inhibitor that binds to the active site of the enzyme, preventing the binding of its natural substrates.
Figure 1: Simplified diagram of ThrRS mechanism and inhibition.
I. In Vivo Efficacy Assessment in Disease Models
The in vivo efficacy of this compound should be evaluated in relevant animal models of disease. Given the known activity of ThrRS inhibitors against parasites, rodent models of malaria and trypanosomiasis are appropriate choices.[1][5]
A. Anti-malarial Efficacy in a Murine Model
The murine model of malaria is a well-established system for the preclinical evaluation of anti-malarial drug candidates.[6][7]
Experimental Workflow:
Figure 2: Workflow for assessing anti-malarial efficacy.
Protocol:
-
Animal Model: Use female BALB/c mice (6-8 weeks old). Other strains like C57BL/6 can also be used.[6]
-
Parasite Strain: Plasmodium berghei ANKA is a commonly used strain that can induce experimental cerebral malaria, while other strains like P. yoelii are also suitable for assessing blood-stage parasite clearance.[1][8]
-
Infection: Infect mice intraperitoneally (i.p.) with 1 x 106P. berghei-infected red blood cells (RBCs).
-
Treatment Groups:
-
Vehicle control (e.g., DMSO, saline)
-
This compound (at least 3 dose levels, e.g., 1, 10, 50 mg/kg)
-
Positive control (e.g., Chloroquine at 20 mg/kg or Artemisinin at 20 mg/kg)[2]
-
-
Drug Administration: Administer the compound orally (p.o.) or i.p. daily for 4 consecutive days, starting 24 hours post-infection.
-
Monitoring Parasitemia:
-
Starting on day 3 post-infection, collect a small drop of blood from the tail vein daily.
-
Prepare thin blood smears and stain with Giemsa.
-
Determine the percentage of parasitized RBCs by counting at least 1,000 RBCs under a microscope.[9]
-
Alternatively, flow cytometry can be used for a more high-throughput and quantitative measurement of parasitemia.[10][11]
-
-
Efficacy Endpoints:
-
Primary: Percent reduction in parasitemia compared to the vehicle control group.
-
Secondary: Mean survival time of the mice. Monitor survival for at least 30 days.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Parasitemia on Day 4 (%) | % Reduction in Parasitemia | Mean Survival Time (Days) |
| Vehicle Control | - | 15.2 ± 2.5 | - | 8.5 ± 1.2 |
| This compound | 1 | 10.8 ± 1.9 | 28.9 | 12.3 ± 2.1 |
| This compound | 10 | 4.1 ± 1.1 | 73.0 | 25.7 ± 3.4 |
| This compound | 50 | 0.5 ± 0.2 | 96.7 | >30 |
| Chloroquine | 20 | <0.1 | >99 | >30 |
Table 1: Example data for an anti-malarial efficacy study. Data are presented as mean ± SEM.
B. Anti-trypanosomal Efficacy in a Murine Model
Animal models are essential for evaluating the efficacy of drugs against Trypanosoma species.[12]
Experimental Workflow:
References
- 1. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of borrelidin and fumagilin in Plasmodium berghei-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search-library.ucsd.edu [search-library.ucsd.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miguelprudencio.com [miguelprudencio.com]
- 9. Malaria parasite detection and cell counting for human and mouse using thin blood smear microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of flow cytometric measurement of parasitaemia in plasmodium-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of Plasmodium Parasitemia by Flow Cytometry and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Studies in Anti-Trypanosomatidae Drug Development [mdpi.com]
Application Notes and Protocols for Preclinical Studies of ThrRS-IN-2
Disclaimer: ThrRS-IN-2 is a hypothetical inhibitor of Threonyl-tRNA Synthetase (ThrRS). The following application notes and protocols are provided for illustrative purposes and are based on general principles of preclinical drug development for enzyme inhibitors.
Application Notes
Introduction
Threonyl-tRNA synthetase (ThrRS) is a critical enzyme that catalyzes the attachment of threonine to its cognate tRNA, a fundamental step in protein biosynthesis.[1][2] Inhibition of this enzyme leads to the cessation of protein synthesis, which can be a therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and certain microbial infections. This compound is a potent and selective small molecule inhibitor of human cytoplasmic ThrRS. These notes provide an overview of the proposed preclinical evaluation of this compound.
Mechanism of Action
This compound is designed to be a competitive inhibitor of ThrRS with respect to ATP. By binding to the ATP-binding pocket of the enzyme, this compound prevents the formation of the threonyl-adenylate intermediate, thereby inhibiting the aminoacylation of tRNAThr. This leads to a depletion of charged tRNAThr, stalling ribosomal protein synthesis and ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells.
Preclinical Development Plan
The preclinical development of this compound will follow a structured plan to assess its efficacy, safety, and pharmacokinetic profile before consideration for clinical trials.[3][4] The key stages include:
-
In Vitro Characterization: Determination of inhibitory potency and selectivity.
-
Pharmacokinetics (PK): Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties in animal models.[5]
-
In Vivo Efficacy: Evaluation of the anti-proliferative effects in a relevant disease model.
-
Safety and Toxicology: Identification of potential adverse effects and determination of a safe dose range.[6][7]
Caption: Preclinical development workflow for this compound.
Experimental Protocols
Protocol 1: In Vitro ThrRS Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human ThrRS. The assay measures the aminoacylation of tRNAThr.
Materials:
-
Recombinant human ThrRS
-
tRNAThr
-
14C-labeled Threonine
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and 14C-labeled Threonine.
-
Add varying concentrations of this compound (e.g., from 0.1 nM to 100 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant human ThrRS and tRNAThr.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the charged tRNA on ice for 30 minutes.
-
Collect the precipitate by filtering through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Caption: Workflow for the in vitro ThrRS inhibition assay.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a study to determine the pharmacokinetic profile of this compound in mice following a single administration.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral administration, or a solution for intravenous injection).[8][9]
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
Procedure:
-
Divide mice into groups for each time point.
-
Administer this compound at a defined dose (e.g., 10 mg/kg).
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes.[10]
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters using appropriate software.[5]
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes an efficacy study of this compound in a human tumor xenograft model in immunodeficient mice.
Animals:
-
Female athymic nude mice, 6-8 weeks old.
Tumor Model:
-
Implant a human cancer cell line (e.g., A549 lung cancer cells) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Procedure:
-
Randomize mice into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via the determined route for a specified duration (e.g., 21 days).
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Evaluate the anti-tumor efficacy by comparing tumor growth inhibition in the treatment groups to the vehicle control group.
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | Human ThrRS | 15.2 |
| Control Cmpd | Human ThrRS | 1250 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.0 |
| AUC0-inf (ng*h/mL) | 4200 |
| Half-life (t1/2) (h) | 3.5 |
| Oral Bioavailability (%) | 45 |
Table 3: Anti-Tumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (25 mg/kg, daily) | 45 |
| This compound (50 mg/kg, daily) | 78 |
Signaling Pathway
Aminoacyl-tRNA synthetases (ARSs) play a central role in protein synthesis and are also involved in various signaling pathways, including the mTOR pathway.[1][11][12] Inhibition of ThrRS disrupts the supply of charged tRNAThr, which can be sensed by cellular mechanisms that regulate cell growth and proliferation.
Caption: Inhibition of ThrRS by this compound blocks protein synthesis.
Safety and Toxicology
A comprehensive safety and toxicology program is essential to support the clinical development of this compound.[3][6] This will include:
-
In vitro toxicology: Ames test for mutagenicity, and cytotoxicity assays in various cell lines.
-
In vivo toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).[7]
-
Safety pharmacology: Studies to assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.[13]
References
- 1. Aminoacyl-tRNA synthetases in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and pharmacodynamic analyses of cocaine and its metabolites in behaviorally divergent inbred mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zymedi.com [zymedi.com]
- 12. Aminoacyl-tRNA synthetases and amino acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Threonyl-tRNA Synthetase (ThrRS) Inhibitors using ThrRS-IN-2 as a Control
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify novel small-molecule inhibitors of human cytoplasmic threonyl-tRNA synthetase (ThrRS). ThrRS is a critical enzyme responsible for charging tRNA(Thr) with its cognate amino acid, threonine, an essential step in protein biosynthesis.[1][2][3] Inhibition of this enzyme represents a promising therapeutic strategy, particularly in oncology, where cancer cells exhibit a high demand for protein synthesis.[2][3] These application notes describe a robust and sensitive biochemical assay based on the detection of pyrophosphate (PPi), a natural byproduct of the aminoacylation reaction. The protocol is optimized for a 384-well plate format and includes methodologies for a primary screen, hit confirmation, and dose-response analysis, using the potent and specific inhibitor, ThrRS-IN-2, as a positive control.
Mechanism of Action and Signaling Pathway
Threonyl-tRNA synthetase catalyzes the aminoacylation of tRNA(Thr) in a two-step reaction. First, it activates threonine by reacting it with ATP to form a threonyl-adenylate intermediate and releasing pyrophosphate (PPi). In the second step, the activated threonyl moiety is transferred to the 3'-end of its cognate tRNA, releasing AMP. Inhibitors of ThrRS can block this process at various stages, ultimately leading to the cessation of protein synthesis.
Caption: Mechanism of ThrRS and inhibition by this compound.
High-Throughput Screening Workflow
The HTS process is designed to efficiently screen large compound libraries to identify potential inhibitors. The workflow begins with a primary screen of the entire library at a single concentration. Compounds that exhibit significant inhibition (hits) are then subjected to a confirmation screen and subsequently a dose-response analysis to determine their potency (IC50).
Caption: High-throughput screening workflow for ThrRS inhibitors.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Recombinant ThrRS (TARS1) | Vendor Specific | |
| L-Threonine | Sigma-Aldrich | T8625 |
| Adenosine 5'-Triphosphate (ATP) | Sigma-Aldrich | A2383 |
| Total E. coli tRNA Mix | Roche | 10109541001 |
| This compound (Control Inhibitor) | In-house/Vendor | |
| PPiLight™ Inorganic Pyrophosphate Assay | Lonza | LT07-225 |
| HEPES Buffer (1 M, pH 7.6) | Thermo Fisher | 15630080 |
| MgCl₂ (1 M) | Thermo Fisher | AM9530G |
| KCl (1 M) | Thermo Fisher | AM9640G |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| 384-well White, Flat-Bottom Plates | Corning | 3572 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screen
This protocol is for screening a small molecule library at a single concentration (e.g., 10 µM) to identify primary hits.
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound (10 mM in DMSO) to wells of a 384-well assay plate.
-
Transfer 50 nL of DMSO to control wells (columns 23 & 24) for high signal (0% inhibition).
-
Transfer 50 nL of 2 mM this compound (in DMSO) to control wells (columns 1 & 2) for low signal (100% inhibition).
-
-
Enzyme Mix Preparation (2X Concentration):
-
Prepare the 2X Enzyme Mix in Assay Buffer (50 mM HEPES pH 7.6, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT).
-
Final concentration in the mix: 40 nM ThrRS enzyme.
-
-
Enzyme Addition:
-
Add 12.5 µL of the 2X Enzyme Mix to each well of the assay plate.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure contents are mixed.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Mix Preparation (2X Concentration):
-
Prepare the 2X Substrate Mix in Assay Buffer.
-
Final concentration in the mix: 200 µM L-Threonine, 20 µM ATP, 200 µg/mL total tRNA.
-
-
Reaction Initiation:
-
Add 12.5 µL of the 2X Substrate Mix to each well to start the reaction. The final reaction volume is 25 µL.
-
The final concentration of library compounds is 20 µM.
-
-
Reaction Incubation:
-
Incubate the plates for 30 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the PPiLight™ detection reagent according to the manufacturer's protocol.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the luminescence signal on a compatible plate reader.
-
Protocol 2: Dose-Response Confirmation
This protocol is for confirming hits from the primary screen and determining their IC50 values.
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution series for each hit compound, starting from 10 mM in DMSO.
-
Dispense 50 nL of each concentration into the assay plate. Include DMSO and this compound controls as in the primary screen.
-
-
Assay Execution:
-
Follow steps 2 through 7 from Protocol 4.1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Analysis
The quality of the HTS assay is determined by the Z'-factor, which should be > 0.5 for a robust screen.[4]
Z'-Factor Calculation: Z' = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]
-
Mean_high: Average signal from DMSO (0% inhibition) wells.
-
SD_high: Standard deviation of the high signal.
-
Mean_low: Average signal from this compound (100% inhibition) wells.
-
SD_low: Standard deviation of the low signal.
Percent Inhibition Calculation: % Inhibition = 100 * [ 1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low) ]
Table 1: Representative Primary Screen Data
| Well ID | Compound ID | Signal (RLU) | % Inhibition | Hit ( >50%) |
| C05 | Library_001 | 85,432 | 12.1 | No |
| C06 | Library_002 | 15,109 | 85.6 | Yes |
| C07 | Library_003 | 91,225 | 5.8 | No |
| A01 | Control (+) | 8,540 | 100.0 | N/A |
| A23 | Control (-) | 97,500 | 0.0 | N/A |
Data is for illustrative purposes only.
Table 2: Dose-Response Data for this compound (Control)
| Concentration (µM) | % Inhibition |
| 10.000 | 99.5 |
| 3.333 | 98.1 |
| 1.111 | 92.4 |
| 0.370 | 75.3 |
| 0.123 | 51.2 |
| 0.041 | 24.8 |
| 0.014 | 10.1 |
| 0.005 | 4.5 |
| IC50 (µM) | ~0.120 |
Data is for illustrative purposes only. The IC50 is determined by non-linear regression.
References
- 1. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for Threonyl-tRNA Synthetase (ThrRS) Inhibitors in Cancer Research Models
Disclaimer: The following application notes and protocols are based on the established role of Threonyl-tRNA Synthetase (ThrRS) as a therapeutic target in cancer. As of the latest available information, a specific inhibitor designated "ThrRS-IN-2" is not described in the public scientific literature. Therefore, the data and methodologies presented here are representative and intended to serve as a general guide for the evaluation of potent and selective ThrRS inhibitors in cancer research.
Introduction
Threonyl-tRNA Synthetase (ThrRS), an essential enzyme in protein synthesis, catalyzes the charging of threonine to its cognate tRNA. Beyond this canonical function, emerging evidence highlights its non-canonical roles in various cellular processes, including angiogenesis and signal transduction, which are critical for cancer progression.[1][2] Both the cytoplasmic (TARS) and mitochondrial (TARS2) forms of ThrRS have been implicated in cancer.[3] TARS has been associated with tumor angiogenesis and metastasis, while TARS2 has been shown to be highly expressed in lung adenocarcinoma and linked to poor patient survival.[3] These findings establish ThrRS as a promising target for the development of novel anti-cancer therapeutics. This document provides an overview of the potential applications and suggested experimental protocols for a representative ThrRS inhibitor in various cancer research models.
Mechanism of Action
Aminoacyl-tRNA synthetases (aaRSs) play a crucial role in the initiation and elongation phases of protein synthesis by providing aminoacyl-tRNAs.[2] Inhibition of ThrRS is expected to disrupt protein synthesis, leading to cellular stress and apoptosis in rapidly proliferating cancer cells. Furthermore, targeting the non-translational functions of ThrRS could inhibit signaling pathways involved in tumor growth and metastasis.[1] For instance, some aaRSs are involved in the mTOR signaling pathway, a central regulator of cell growth and proliferation.[3][4][5]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize representative quantitative data for a hypothetical selective ThrRS inhibitor.
Table 1: In Vitro Proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 50 |
| HCT116 | Colorectal Carcinoma | 75 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 120 |
| PANC-1 | Pancreatic Cancer | 90 |
| Normal Lung Fibroblasts | Non-cancerous | >10,000 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Cancer Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| A549 Xenograft | Vehicle Control | - | 0 |
| A549 Xenograft | ThrRS Inhibitor | 25 mg/kg, daily | 65 |
| A549 Xenograft | ThrRS Inhibitor | 50 mg/kg, daily | 85 |
Experimental Protocols
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
ThrRS inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the ThrRS inhibitor in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This protocol is used to detect changes in protein expression related to apoptosis (e.g., cleaved caspase-3, PARP) and signaling pathways (e.g., mTOR pathway proteins like p-mTOR, p-S6K).
Materials:
-
Cancer cells treated with ThrRS inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with the ThrRS inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
This protocol evaluates the anti-tumor efficacy of a ThrRS inhibitor in an animal model.[6][7]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., A549)
-
Matrigel (optional)
-
ThrRS inhibitor formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the ThrRS inhibitor or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Logical Relationships in ThrRS-Targeted Cancer Therapy
The rationale for targeting ThrRS in cancer is based on a series of logical connections between the enzyme's function and the hallmarks of cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Knockdown of mitochondrial threonyl-tRNA synthetase 2 inhibits lung adenocarcinoma cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles of Aminoacyl-tRNA Synthetases in Cancer [frontiersin.org]
- 5. Roles of Aminoacyl-tRNA Synthetases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically engineered mouse models in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational therapeutics in genetically engineered mouse models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: ThrRS-IN-2 as a Tool for Angiogenesis Research
References
- 1. Secreted Threonyl-tRNA synthetase stimulates endothelial cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Secreted Threonyl-tRNA synthetase stimulates endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-angiogenesis effects of borrelidin are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-crystallization of Threonyl-tRNA Synthetase (ThrRS) with the Dual-Site Inhibitor ThrRS-IN-1 (Compound 30d)
For Researchers, Scientists, and Drug Development Professionals
Application Note
Threonyl-tRNA synthetase (ThrRS) is a critical enzyme in protein biosynthesis, responsible for the specific attachment of threonine to its cognate tRNA. This fidelity is essential for cellular viability, making ThrRS a compelling target for the development of novel antimicrobial agents. This document provides a detailed protocol for the co-crystallization of Salmonella enterica Threonyl-tRNA Synthetase (SeThrRS) with ThrRS-IN-1, a potent dual-site inhibitor. This inhibitor, also referred to as compound 30d, uniquely targets both the L-threonine and the tRNAThr binding pockets of the enzyme. The successful co-crystallization and subsequent structure determination of the ThrRS-inhibitor complex are invaluable for structure-based drug design, enabling the elucidation of key binding interactions and facilitating the development of next-generation inhibitors with improved potency and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the successful co-crystallization of SeThrRS with ThrRS-IN-1 (compound 30d).
| Parameter | Value | Reference |
| Protein | Salmonella enterica Threonyl-tRNA Synthetase (SeThrRS) | [1] |
| Inhibitor | ThrRS-IN-1 (Compound 30d) | [1] |
| Inhibitor IC50 vs. SeThrRS | 1.4 µM | [1] |
| Inhibitor Kd vs. SeThrRS | 1.36 µM | [1] |
| Crystallization Parameter | Condition |
| Protein Concentration | 10 mg/mL |
| Inhibitor Concentration (in protein solution) | 1 mM |
| Molar Ratio (Protein:Inhibitor) | Approximately 1:5 |
| Crystallization Method | Hanging Drop Vapor Diffusion |
| Reservoir Solution | 0.1 M MES pH 6.5, 15% w/v PEG 4000 |
| Drop Composition | 1 µL protein-inhibitor complex + 1 µL reservoir solution |
| Temperature | 20 °C (293 K) |
| Crystal Appearance Time | 2-3 days |
| Data Collection and Refinement Statistics (PDB ID: 7CBH) | Value |
| Resolution | 2.10 Å |
| Space Group | P212121 |
| Unit Cell Dimensions (a, b, c) | 71.9 Å, 111.4 Å, 185.7 Å |
| R-work / R-free | 0.186 / 0.224 |
Experimental Protocols
Expression and Purification of Salmonella enterica ThrRS (SeThrRS)
This protocol outlines the steps for obtaining highly pure SeThrRS suitable for crystallographic studies.
a. Gene Cloning and Expression Vector Construction:
-
The gene encoding full-length SeThrRS is amplified from Salmonella enterica genomic DNA via PCR.
-
The amplified gene is cloned into a pET-28a(+) expression vector, incorporating an N-terminal His6-tag to facilitate purification.
-
The construct is verified by DNA sequencing.
b. Protein Expression:
-
The pET-28a(+)-SeThrRS plasmid is transformed into E. coli BL21(DE3) competent cells.
-
A single colony is used to inoculate a 50 mL LB broth starter culture containing 50 µg/mL kanamycin and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate 1 L of LB broth with 50 µg/mL kanamycin. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
The culture is then incubated for an additional 16-20 hours at 16°C with shaking.
c. Cell Lysis and Clarification:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation at 18,000 x g for 30 minutes at 4°C to remove cell debris.
d. Affinity and Size-Exclusion Chromatography:
-
The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The His6-tagged SeThrRS is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Eluted fractions containing SeThrRS are pooled and concentrated.
-
The concentrated protein is further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with storage buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Fractions corresponding to monomeric SeThrRS are collected, concentrated to 10 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C. Protein concentration is determined using the Bradford assay.
Preparation of ThrRS-IN-1 (Compound 30d) Stock Solution
-
ThrRS-IN-1 (Compound 30d) is dissolved in 100% dimethyl sulfoxide (DMSO) to a final concentration of 50 mM.
-
The stock solution is stored at -20°C.
Co-crystallization of SeThrRS with ThrRS-IN-1
This protocol details the setup of hanging drop vapor diffusion experiments for co-crystallization.
-
Purified SeThrRS is thawed on ice and diluted to 10 mg/mL in storage buffer.
-
The ThrRS-IN-1 stock solution is added to the protein solution to a final inhibitor concentration of 1 mM. The final DMSO concentration should not exceed 2% (v/v).
-
The protein-inhibitor complex is incubated on ice for 1 hour.
-
Hanging drop vapor diffusion trials are set up using 24-well crystallization plates.
-
1 µL of the protein-inhibitor complex is mixed with 1 µL of the reservoir solution (0.1 M MES pH 6.5, 15% w/v PEG 4000) on a siliconized cover slip.
-
The cover slip is inverted and sealed over the reservoir well containing 500 µL of the reservoir solution.
-
Plates are incubated at 20°C and monitored for crystal growth. Crystals typically appear within 2-3 days.
Crystal Harvesting and X-ray Diffraction
-
Crystals are carefully looped from the drop and briefly soaked in a cryoprotectant solution (reservoir solution supplemented with 20% (v/v) glycerol).
-
The cryo-protected crystals are then flash-cooled in liquid nitrogen for storage and transport to a synchrotron source for X-ray diffraction data collection.
Visualizations
Caption: Experimental workflow for the co-crystallization of SeThrRS with ThrRS-IN-1.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with ThrRS-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threonyl-tRNA synthetase (ThrRS) is a critical enzyme in protein biosynthesis, responsible for the specific attachment of threonine to its cognate tRNA. This process, known as aminoacylation, is a prerequisite for the incorporation of threonine into nascent polypeptide chains during translation. There are two forms of ThrRS in mammalian cells: a cytoplasmic (TARS) and a mitochondrial (TARS2) synthetase. Due to the fundamental role of protein synthesis in cell growth and proliferation, ThrRS has emerged as a potential target for the development of novel therapeutics, particularly in oncology.
ThrRS-IN-2 is a potent and selective inhibitor of threonyl-tRNA synthetase. By blocking the function of ThrRS, this inhibitor is expected to disrupt protein synthesis, leading to cellular stress and potentially activating downstream pathways that control cell fate. Studies on the knockdown of mitochondrial ThrRS (TARS2) have shown that inhibition of this enzyme can suppress cell proliferation and induce apoptosis.[1][2][3][4] The proposed mechanisms involve the retinoblastoma protein (RB) pathway, leading to cell cycle arrest, and the generation of mitochondrial reactive oxygen species (mROS), which triggers the intrinsic apoptosis cascade.[1][2][4][5]
These cellular responses make flow cytometry an ideal platform for characterizing the effects of this compound. This application note provides detailed protocols for assessing two key cellular outcomes of this compound treatment: apoptosis and cell cycle progression.
Key Experiments and Data Presentation
Apoptosis Induction Analysis
The induction of apoptosis is a key indicator of the cytotoxic effects of this compound. A common and reliable method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][7][8]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[8] It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[8] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[8]
Data Presentation: Apoptosis Analysis
The quantitative data obtained from the flow cytometry analysis of apoptosis can be summarized in the following table:
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 µM | 80.1 ± 3.5 | 12.8 ± 1.9 | 7.1 ± 1.2 |
| This compound | 5 µM | 62.5 ± 4.2 | 25.3 ± 2.5 | 12.2 ± 1.8 |
| This compound | 10 µM | 40.7 ± 5.1 | 41.6 ± 3.7 | 17.7 ± 2.3 |
| Staurosporine (Positive Control) | 1 µM | 35.4 ± 4.8 | 45.1 ± 4.1 | 19.5 ± 3.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Cell Cycle Analysis
Inhibition of protein synthesis is known to cause cell cycle arrest. Flow cytometry analysis of DNA content using propidium iodide is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11][12]
-
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[9] Cells in the G0/G1 phase have a 2n DNA content, while cells in the G2/M phase have a 4n DNA content. Cells in the S phase, actively synthesizing DNA, will have a DNA content between 2n and 4n. By fixing the cells to permeabilize the membrane, PI can enter and stain the cellular DNA. RNase treatment is necessary as PI can also bind to double-stranded RNA.[9][12]
Data Presentation: Cell Cycle Analysis
The results from the cell cycle analysis can be presented in a structured table for clear comparison:
| Treatment Group | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 µM | 55.4 ± 2.8 | 28.1 ± 1.5 | 16.5 ± 1.2 |
| This compound | 1 µM | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.0 |
| This compound | 5 µM | 75.8 ± 3.9 | 12.3 ± 1.3 | 11.9 ± 0.9 |
| This compound | 10 µM | 82.1 ± 4.5 | 8.7 ± 0.9 | 9.2 ± 0.7 |
| Nocodazole (Positive Control) | 100 ng/mL | 15.3 ± 2.2 | 25.6 ± 2.5 | 59.1 ± 3.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
Materials:
-
Cells of interest (e.g., A549 lung adenocarcinoma cells)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (contains 10X Binding Buffer, Annexin V-FITC, and Propidium Iodide solution)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis, such as staurosporine.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected supernatant from the previous step.
-
For suspension cells, simply collect the cells from the culture flask.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[12]
-
-
Washing:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.[12]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL Propidium Iodide, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[10][11]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells as described in the apoptosis protocol.
-
Treat cells with varying concentrations of this compound and controls for the desired duration.
-
-
Cell Harvesting and Washing:
-
Harvest and wash the cells with PBS as described in the apoptosis protocol.
-
Ensure a single-cell suspension is achieved.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Carefully decant the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[13]
-
Incubate for 30 minutes at 37°C or room temperature, protected from light.[11][13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. It is not necessary to wash out the staining solution.
-
Acquire data for at least 10,000 single-cell events.
-
Use a dot plot of the PI signal area versus height or width to exclude doublets and aggregates from the analysis.[10]
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling cascade following inhibition of ThrRS by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for flow cytometry analysis.
Cell Cycle Analysis Principle Diagram
Caption: Principle of cell cycle analysis by DNA content measurement.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Knockdown of mitochondrial threonyl-tRNA synthetase 2 inhibits lung adenocarcinoma cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of mitochondrial threonyl-tRNA synthetase 2 inhibits lung adenocarcinoma cell proliferation and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
Application Notes and Protocols for Determining Target Engagement of ThrRS-IN-2 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for assessing the target engagement of ThrRS-IN-2, a small molecule inhibitor of Threonyl-tRNA Synthetase (ThrRS), using a Western blot-based Cellular Thermal Shift Assay (CETSA). Target engagement is a critical step in drug discovery, confirming that a drug candidate interacts with its intended molecular target within a cellular environment. CETSA is a powerful biophysical technique that leverages the principle of ligand-induced thermal stabilization of a target protein. Upon binding, a ligand like this compound can increase the thermal stability of ThrRS, making it more resistant to heat-induced denaturation. This stabilization can be quantified by Western blotting, providing a robust and physiologically relevant measure of target engagement.
Threonyl-tRNA synthetase is an essential enzyme responsible for attaching the amino acid threonine to its corresponding tRNA, a crucial step in protein synthesis. Inhibition of ThrRS is a promising strategy for the development of novel therapeutics. This protocol outlines the necessary steps, from cell culture and treatment to data analysis, to effectively determine the cellular target engagement of this compound.
Signaling Pathways and Experimental Workflow
The experimental workflow for determining this compound target engagement via a Western blot-based CETSA is a multi-step process. It begins with the treatment of cultured cells with this compound, followed by a controlled heat challenge. The core principle is that the binding of this compound stabilizes the ThrRS protein, preventing its aggregation at elevated temperatures. Subsequent cell lysis and separation of soluble and aggregated protein fractions allow for the quantification of the remaining soluble ThrRS by Western blot. An increase in the amount of soluble ThrRS in the inhibitor-treated samples compared to the vehicle control at a given temperature indicates target engagement.
Caption: Experimental workflow for CETSA-based Western blot analysis of this compound target engagement.
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line expressing ThrRS (e.g., HeLa, HEK293T).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Vehicle Control: The solvent used for this compound (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Assay: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate acrylamide percentage to resolve ThrRS (approx. 83 kDa).
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody: Anti-ThrRS antibody (e.g., Abcam ab101486, Novus Biologicals NBP1-89427).[1][2]
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 1-4 hours) in serum-free or low-serum medium.
-
-
Heat Challenge:
-
After treatment, harvest the cells by trypsinization or scraping.
-
Wash the cells with ice-cold PBS and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control (room temperature).
-
-
Cell Lysis and Protein Extraction:
-
Immediately after the heat challenge, subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Alternatively, lyse the cells by adding an appropriate lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Protocol 2: Western Blot Analysis
-
Protein Quantification:
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized samples and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[2] Include a molecular weight marker.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. PVDF membranes are often preferred for their higher binding capacity.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ThrRS antibody at the recommended dilution (e.g., 1:1000) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like GAPDH or β-actin.
-
Data Presentation and Analysis
The quantitative data from the Western blot analysis should be summarized in a structured table to facilitate comparison. The band intensity of soluble ThrRS at each temperature point for both the vehicle and this compound treated samples should be recorded. Normalization to the unheated control (100% soluble) is recommended.
| Temperature (°C) | Vehicle Control (Normalized ThrRS Intensity) | This compound (Normalized ThrRS Intensity) |
| RT (25) | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.55 | 0.85 |
| 60 | 0.25 | 0.65 |
| 65 | 0.10 | 0.40 |
| 70 | <0.05 | 0.15 |
The data can then be plotted as a melt curve, with temperature on the x-axis and the percentage of soluble ThrRS on the y-axis. A rightward shift in the melt curve for the this compound treated sample compared to the vehicle control indicates thermal stabilization and therefore, target engagement.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Publications — CETSA [cetsa.org]
- 4. biorxiv.org [biorxiv.org]
- 5. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
Unveiling Resistance Mechanisms to ThrRS-IN-2: A CRISPR-Powered Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug resistance is a primary obstacle in the development of novel therapeutics. Threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein biosynthesis, is a promising target for new antimicrobial and anticancer agents. However, as with any targeted therapy, the potential for resistance to ThrRS inhibitors like ThrRS-IN-2 necessitates a proactive approach to understanding the underlying genetic factors. This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to identify and validate genes that confer resistance to this compound. We present detailed protocols for developing resistant cell lines, performing genome-wide CRISPR knockout screens, and validating candidate genes. Furthermore, we include illustrative data and visualizations to guide researchers through the experimental workflow and data analysis, empowering the rational design of next-generation inhibitors and combination therapies.
Introduction to ThrRS and this compound
Threonyl-tRNA synthetase (ThrRS) is a vital enzyme responsible for the accurate attachment of threonine to its cognate tRNA (tRNAThr) during protein synthesis.[1][2] This process, known as aminoacylation, is a fundamental step in translating the genetic code into functional proteins. The essential nature of ThrRS makes it an attractive target for the development of inhibitors.
This compound is a novel, potent, and highly selective inhibitor of human cytoplasmic ThrRS. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the formation of threonyl-adenylate and subsequent charging of tRNAThr.[3][4] Inhibition of ThrRS leads to a depletion of charged tRNAThr, stalling protein synthesis and ultimately inducing cell cycle arrest and apoptosis. While promising, the clinical efficacy of this compound could be compromised by the development of resistance.
Signaling Pathway and Resistance Hypotheses
The primary role of ThrRS is in the cytoplasm, where it contributes to the pool of aminoacyl-tRNAs required for ribosomal protein synthesis. Inhibition of this pathway is the intended therapeutic effect of this compound.
Potential mechanisms of resistance to this compound that can be investigated using CRISPR screens include:
-
Target Modification: Mutations in the TARS gene (encoding cytoplasmic ThrRS) that prevent inhibitor binding without compromising essential enzyme function.
-
Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Drug Inactivation: Increased expression of enzymes that metabolize and inactivate this compound.
-
Bypass Pathways: Activation of alternative pathways that compensate for the reduced protein synthesis or promote cell survival.
-
Altered tRNA Metabolism: Changes in the expression or modification of tRNAThr that affect its interaction with ThrRS or the inhibitor.
Experimental Workflow for Resistance Studies
A genome-wide CRISPR knockout screen is a powerful, unbiased method to identify genes whose loss of function confers resistance to a drug.[5][6][7] The general workflow is depicted below.
Detailed Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the generation of a resistant cell line through continuous exposure to escalating concentrations of this compound. This resistant line can be used for comparative studies and validation of CRISPR screen hits.
Materials:
-
Parental cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for IC50 determination
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed parental cells in 96-well plates.
-
Treat with a serial dilution of this compound for 72 hours.
-
Determine cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value.
-
-
Initiate Resistance Development:
-
Culture parental cells in the presence of this compound at a concentration equal to the IC50.
-
Initially, a significant portion of the cells will die.
-
Continue to culture the surviving cells, changing the medium with fresh drug every 3-4 days.
-
-
Dose Escalation:
-
Once the cells recover and are proliferating steadily, increase the concentration of this compound by 1.5 to 2-fold.[8]
-
Repeat the process of culturing until the cells are tolerant to the new concentration.
-
Continue this stepwise dose escalation. If widespread cell death occurs, reduce the fold-increase in concentration.[8]
-
-
Characterization of Resistant Line:
-
After several months of continuous culture (aiming for a >10-fold increase in IC50), perform a new IC50 determination on the resistant cell line and compare it to the parental line.
-
Cryopreserve stocks of the resistant cell line at various stages of resistance development.
-
Table 1: Illustrative IC50 Values During Resistance Development
| Cell Line | Passage Number | This compound Concentration (nM) | IC50 (nM) | Fold Resistance |
| Parental | 0 | 0 | 10 | 1 |
| Resistant | 5 | 10 | 25 | 2.5 |
| Resistant | 10 | 20 | 60 | 6 |
| Resistant | 15 | 40 | 150 | 15 |
| Resistant | 20 | 80 | 450 | 45 |
Protocol 2: Genome-Wide CRISPR Knockout Screen
This protocol outlines the steps for conducting a pooled, genome-wide CRISPR knockout screen to identify genes whose loss confers resistance to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
GeCKO v2 or similar whole-genome lentiviral sgRNA library
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of Target Cells:
-
Transduce the Cas9-expressing cell line with the lentiviral library at a low MOI (~0.3) to ensure that most cells receive only one sgRNA.
-
Maintain a cell population size that ensures at least 500-fold coverage of the sgRNA library.
-
-
Puromycin Selection:
-
Select for transduced cells by adding puromycin to the culture medium.
-
-
CRISPR Screen:
-
Split the selected cell population into two groups: a control group treated with DMSO and a treatment group treated with a high concentration of this compound (e.g., IC90).[9]
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
-
Genomic DNA Extraction and Library Preparation:
-
Harvest cells from both the control and treated populations.
-
Extract genomic DNA.
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the amplified sgRNA libraries using a next-generation sequencing platform.
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use software such as MAGeCK to identify sgRNAs and corresponding genes that are significantly enriched in the this compound-treated population compared to the control.[5][10]
-
Protocol 3: Validation of Candidate Genes
This protocol describes methods to validate the top candidate genes identified from the CRISPR screen.
Materials:
-
Parental Cas9-expressing cell line
-
Individual sgRNA constructs targeting candidate genes
-
Non-targeting control sgRNA construct
-
Lentivirus production reagents
-
Reagents for Western blotting or qPCR
-
Reagents for cell viability assays
Procedure:
-
Generation of Single-Gene Knockout Cell Lines:
-
Individually transduce the parental Cas9-expressing cell line with lentiviruses carrying sgRNAs targeting each candidate gene.
-
Also, create a control cell line using a non-targeting sgRNA.
-
Select transduced cells with puromycin.
-
-
Confirmation of Knockout:
-
Verify the knockout of the target gene at the protein level by Western blot or at the mRNA level by qPCR.
-
-
Functional Validation:
-
Perform a cell viability assay to determine the IC50 of this compound for each single-gene knockout cell line and the non-targeting control line.
-
A significant increase in the IC50 for a knockout line compared to the control validates that the loss of that gene confers resistance to this compound.
-
Table 2: Illustrative Validation of Top 3 Candidate Genes
| Gene Knockout | Protein Expression (vs. Control) | This compound IC50 (nM) | Fold Resistance (vs. Control) |
| Non-Targeting Control | 100% | 12 | 1.0 |
| GENE-A | <5% | 158 | 13.2 |
| GENE-B | <10% | 95 | 7.9 |
| GENE-C | ~15% | 25 | 2.1 |
Data Analysis and Interpretation
The primary output of the CRISPR screen data analysis will be a list of genes ranked by their enrichment in the drug-treated population.
Table 3: Illustrative Top 5 Enriched Genes from CRISPR Screen
| Gene Symbol | Number of Enriched sgRNAs | p-value | False Discovery Rate (FDR) |
| GENE-A | 4/4 | 1.2e-8 | 2.5e-7 |
| TARS | 3/4 | 3.5e-7 | 4.1e-6 |
| GENE-B | 3/4 | 8.9e-6 | 6.7e-5 |
| ABCB1 | 2/4 | 1.5e-4 | 9.8e-4 |
| GENE-C | 2/4 | 5.6e-4 | 2.1e-3 |
Interpretation of Illustrative Data:
-
GENE-A is the top candidate, with all four sgRNAs targeting it being highly enriched, resulting in a very low p-value and FDR. This suggests that the loss of GENE-A provides a strong survival advantage in the presence of this compound.
-
TARS , the gene encoding the drug target itself, is also a significant hit. This is expected, as mutations that alter the drug-binding site could confer resistance.
-
GENE-B is another strong candidate for a resistance-conferring gene.
-
ABCB1 encodes a well-known multidrug resistance transporter. Its enrichment suggests that drug efflux is a potential mechanism of resistance.
-
GENE-C is a weaker hit but may still warrant further investigation.
Conclusion
The application of genome-wide CRISPR screens provides a powerful and unbiased platform for the discovery of genes and pathways involved in resistance to novel therapeutic agents like this compound. The protocols and illustrative data presented here offer a comprehensive framework for researchers to systematically identify, validate, and characterize resistance mechanisms. This knowledge is critical for the development of more robust and durable therapies, including the rational design of combination strategies to overcome or prevent the emergence of drug resistance.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Methods for Analysis of Large-Scale CRISPR Screens | Annual Reviews [annualreviews.org]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
Troubleshooting & Optimization
troubleshooting ThrRS-IN-2 insolubility issues in media
This guide is intended for researchers, scientists, and drug development professionals who may encounter solubility issues with novel research compounds like ThrRS-IN-2 during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter when working with this compound.
Q: My this compound precipitated out of my aqueous cell culture medium after dilution from a DMSO stock. What should I do?
A: This is a common issue with hydrophobic compounds. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous medium, the compound can crash out of solution. Here are some steps to take:
-
Visually confirm precipitation: Look for cloudiness, particles, or a film in your medium.
-
Optimize your dilution protocol: Instead of adding the stock solution directly to a large volume of medium, try a serial dilution. It is preferable to mix DMSO stock dilutions directly with each assay media solution, maximizing the interaction of the compound with the biological target.[1]
-
Lower the final concentration: Your desired concentration might be above the solubility limit of this compound in the final assay medium. Try a lower concentration to see if it remains in solution.
-
Increase the percentage of co-solvent: If your cells can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might keep the compound dissolved. However, always run a vehicle control to account for any solvent effects.
Q: I see crystals or a precipitate in my stock solution of this compound in DMSO. Can I still use it?
A: It is not recommended to use a stock solution with visible precipitate. The actual concentration of the dissolved compound will be lower than intended, leading to inaccurate results.[2] Here’s what you can do:
-
Warm the solution: Gently warm the stock solution to 37°C to see if the precipitate redissolves. Avoid excessive heat, which could degrade the compound.
-
Sonicate: Use a bath sonicator to try and redissolve the compound.
-
Filter the solution: If warming and sonication do not work, you can filter the solution through a 0.22 µm syringe filter to remove the precipitate. Be aware that the resulting concentration of your stock solution will be lower than originally calculated. It is advisable to re-measure the concentration if possible.
-
Prepare a fresh stock solution: This is the most reliable option to ensure you are working with an accurately concentrated solution.
Q: Can I use sonication or heat to dissolve this compound?
A: Yes, these methods can be helpful, but they should be used with caution.
-
Sonication: A brief period in a bath sonicator can help break up small aggregates and facilitate dissolution.
-
Heating: Gentle warming (e.g., 37°C) can increase the solubility of some compounds. However, prolonged or excessive heat can cause degradation. Always check the compound's stability information if available.
Q: What alternative solvents can I try if this compound is not sufficiently soluble in DMSO?
A: While DMSO is a common solvent for many research compounds, alternatives can be considered if solubility remains an issue.[3] Some options include:
-
Dimethylformamide (DMF): Similar to DMSO, but with different solubilizing properties.
-
Ethanol: Can be useful, but often less effective for highly hydrophobic compounds.
-
N-methyl-2-pyrrolidone (NMP): A stronger solvent that can be effective for very poorly soluble compounds.
When using any solvent, it is crucial to determine the tolerance of your specific cell line to the solvent and to include appropriate vehicle controls in your experiments.
Frequently Asked Questions (FAQs)
Q: What is the best practice for preparing a stock solution of a poorly soluble compound like this compound?
A: To prepare a stock solution of a compound with low aqueous solubility, follow these steps:
-
Start by dissolving the compound in an appropriate organic solvent, such as DMSO, to make a high-concentration stock solution (e.g., 10 mM).[3]
-
Ensure the compound is fully dissolved. Gentle warming or brief sonication may be necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] Water absorption into DMSO stocks can reduce compound solubility over time.[2]
Q: How does the final concentration of the organic solvent affect my cell-based assay?
A: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium can have significant effects on your cells. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but this should be determined experimentally for your specific cell line and assay. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to account for any solvent-induced effects.
Q: What are the visual signs of compound precipitation in my cell culture?
A: Compound precipitation in your cell culture can manifest in several ways:
-
Cloudiness or turbidity: The medium may appear hazy or milky.
-
Visible particles: You may see small particles floating in the medium or settled at the bottom of the well.
-
A thin film on the surface: A fine, oily, or crystalline film may be visible on the surface of the medium.
-
Microscopic crystals: When observing your cells under a microscope, you may see needle-like or amorphous crystals.
If you observe any of these signs, it is likely that your compound has precipitated, and the results of your experiment may be unreliable.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (Approximate) |
| DMSO | ≥ 50 mg/mL |
| DMF | ~20 mg/mL[4] |
| Ethanol | < 1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: This data is hypothetical and intended for illustrative purposes.
Experimental Protocols
Protocol for Solubilizing and Diluting this compound for Cell-Based Assays
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes or sonicate in a bath sonicator for 5 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes in sterile, low-retention tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations. It is recommended to add the compound to the medium with gentle vortexing to ensure rapid mixing.[1]
-
Ensure the final concentration of DMSO in the medium does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Factors contributing to compound precipitation in media.
References
Technical Support Center: Enhancing the Bioavailability of ThrRS-IN-2
Notice: Information regarding a specific molecule designated "ThrRS-IN-2" is not publicly available. This guide provides comprehensive strategies and troubleshooting for improving the bioavailability of small molecule inhibitors targeting Threonyl-tRNA Synthetase (ThrRS) and other similar challenging drug candidates, based on established pharmaceutical principles.
Troubleshooting Guide
This guide addresses common experimental issues encountered when developing small molecule inhibitors with poor bioavailability.
| Issue ID | Question | Possible Causes & Solutions |
| BIO-001 | Low aqueous solubility of my ThrRS inhibitor is observed in initial screens. What should I do? | Possible Causes: The intrinsic chemical properties of the molecule, such as high lipophilicity and a stable crystalline form, often lead to poor solubility.[1][2] Solutions: 1. pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[3] 2. Co-solvents: Incorporate water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) to increase the drug's solubility in the formulation.[2][3] 3. Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][3] |
| BIO-002 | My inhibitor has good solubility but still shows low oral absorption in animal models. What could be the problem? | Possible Causes: Poor membrane permeability or high activity of efflux transporters (like P-glycoprotein) in the gut can limit absorption despite adequate solubility.[4][5] Solutions: 1. Permeability Enhancers: Include excipients that can transiently and safely open tight junctions or inhibit efflux pumps. 2. Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4][6][7] 3. Structural Modification: If feasible, medicinal chemistry efforts can modify the molecule to improve its permeability, for example, by altering its hydrogen bonding capacity or lipophilicity.[8] |
| BIO-003 | High variability in plasma concentrations is observed between individual animals in my in vivo studies. How can I address this? | Possible Causes: This can be due to food effects, variable gastric pH, or poor formulation stability leading to inconsistent drug release and absorption.[5][6] Solutions: 1. Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can prevent pH-dependent solubility issues and improve dissolution consistency.[9] This method is particularly effective for oral tyrosine kinase inhibitors which often have pH-dependent solubility.[9] 2. Standardized Dosing Conditions: Ensure consistent fasting/fed states for all animals during the study to minimize variability from food effects. 3. Formulation Optimization: Develop a more robust formulation, such as a SEDDS or a stabilized suspension, to ensure consistent drug delivery.[4] |
| BIO-004 | The inhibitor shows rapid clearance and low exposure (AUC) after oral administration, suggesting high first-pass metabolism. What are my options? | Possible Causes: The drug is likely being extensively metabolized by enzymes in the gut wall and/or liver before it can reach systemic circulation.[6] Solutions: 1. Lipid-Based Formulations: These can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[3] 2. Enzyme Inhibitors: Co-administration with an inhibitor of the primary metabolizing enzymes (e.g., CYP3A4) can increase bioavailability, though this can lead to drug-drug interactions. 3. Prodrug Approach: Modify the chemical structure to create a prodrug that is less susceptible to first-pass metabolism and releases the active inhibitor in vivo. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is bioavailability and why is it critical for a ThrRS inhibitor? | Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For an orally administered ThrRS inhibitor, high bioavailability is crucial to ensure that a sufficient concentration of the drug reaches the target enzyme to exert its therapeutic effect consistently and reliably. Low bioavailability can lead to therapeutic failure or high inter-individual variability in patient response.[2][6] |
| What are the primary factors limiting the oral bioavailability of small molecule inhibitors? | The main barriers to oral bioavailability are poor aqueous solubility, low dissolution rate, inadequate permeability across the intestinal epithelium, degradation in the gastrointestinal tract, and extensive first-pass metabolism in the gut wall and liver.[1][5][6] Many kinase inhibitors, for example, have low aqueous solubility and high lipophilicity, which constrains their absorption.[6][7] |
| What are amorphous solid dispersions (ASDs) and how do they work? | Amorphous solid dispersions (ASDs) are formulations where the drug is dispersed in a polymer matrix in a non-crystalline, amorphous state.[9] This high-energy state improves the drug's solubility and dissolution rate compared to its stable crystalline form, leading to better absorption.[2][9] This is a common strategy for oral tyrosine kinase inhibitors that often face challenges with pH-dependent solubility.[9] |
| What are Self-Emulsifying Drug Delivery Systems (SEDDS)? | SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids in the gastrointestinal tract.[1][4] This spontaneous emulsification presents the drug in a solubilized form with a large surface area for absorption, which can significantly enhance the bioavailability of poorly soluble compounds.[4] |
Data Presentation: Impact of Formulation Strategies
The following table illustrates hypothetical data on how different formulation strategies can improve the key pharmacokinetic parameters of a model ThrRS inhibitor with poor initial properties.
| Formulation Strategy | Aqueous Solubility (µg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) | In Vivo Bioavailability (F%) |
| Crystalline Drug (Suspension) | 1 | 0.5 | 3% |
| Micronized Suspension | 1 | 0.5 | 8% |
| Solution with 20% PEG 400 | 50 | 0.5 | 15% |
| Amorphous Solid Dispersion | 85 (Supersaturated) | 0.5 | 35% |
| Self-Emulsifying System (SEDDS) | >200 (in formulation) | 2.0 | 55% |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a ThrRS inhibitor in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 5 µL of the 10 mM stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 200 µM in 2% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in PBS with 2% DMSO.
Protocol 2: In Vitro Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To assess the passive permeability of a ThrRS inhibitor across an artificial membrane.
Methodology:
-
Prepare a donor plate (96-well) containing the test compound dissolved in buffer at a known concentration (e.g., 10 µM).
-
Coat the membrane of a 96-well filter plate (the acceptor plate) with a lipid solution (e.g., 2% lecithin in dodecane) and allow it to impregnate the filter.
-
Fill the wells of the acceptor plate with buffer.
-
Place the acceptor plate on top of the donor plate, ensuring the lipid-coated membrane is in contact with the donor solution.
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the appropriate formula, considering the surface area of the membrane and the incubation time.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A decision tree for troubleshooting poor bioavailability of a drug candidate.
Caption: A typical workflow for developing a formulation to enhance bioavailability.
Caption: The mechanism of action for a hypothetical ThrRS inhibitor.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. lonza.com [lonza.com]
Technical Support Center: Overcoming Off-Target Effects of ThrRS Inhibitors
Welcome to the technical support center for researchers utilizing Threonyl-tRNA Synthetase (ThrRS) inhibitors. This guide provides troubleshooting strategies and frequently asked questions to help you identify, understand, and mitigate potential off-target effects of your ThrRS inhibitor, ensuring the validity and accuracy of your experimental results. While this guide is broadly applicable, it will use "ThrRS-IN-X" as a placeholder for a potent and selective ThrRS inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of a ThrRS inhibitor?
A potent and selective ThrRS inhibitor is designed to bind to Threonyl-tRNA Synthetase (ThrRS), a crucial enzyme in protein synthesis. The primary on-target effect is the inhibition of the charging of threonine to its cognate tRNA (tRNAThr). This leads to a reduction in the pool of available threonyl-tRNAThr, which in turn inhibits global protein synthesis.[1][2][3] This can subsequently lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells, that have a high demand for protein synthesis.
Q2: What are potential off-target effects of a ThrRS inhibitor and how do they arise?
Off-target effects occur when a compound interacts with unintended molecular targets. For a ThrRS inhibitor, these can arise from several factors:
-
Structural Similarity: The inhibitor might bind to other proteins that have a similar ATP-binding pocket or allosteric sites to ThrRS. These could include other aminoacyl-tRNA synthetases or kinases.
-
High Compound Concentration: At concentrations significantly above the IC50 for ThrRS, the inhibitor may bind to lower-affinity targets.
-
Metabolites: The inhibitor may be metabolized in cells to active forms that have a different target profile.
Common off-target effects can range from inhibition of other enzymes to modulation of signaling pathways, leading to unexpected cellular phenotypes.[4][5]
Q3: How can I experimentally distinguish between on-target and off-target effects?
Several experimental strategies can be employed:
-
Dose-Response Correlation: The observed phenotype should correlate with the IC50 of the inhibitor for ThrRS. If a cellular effect is only observed at concentrations much higher than the enzymatic IC50, it may be an off-target effect.
-
Rescue Experiments: The cellular effects of the inhibitor should be reversible by supplementing the media with excess threonine or by introducing a drug-resistant mutant of ThrRS.
-
Use of Structurally Unrelated Inhibitors: If another potent and selective ThrRS inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: The phenotype observed with the inhibitor should mimic the phenotype of ThrRS knockdown or knockout using genetic techniques like siRNA or CRISPR.[6][7][8]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the inhibitor to ThrRS in intact cells.
Troubleshooting Guide
Unexpected Cellular Phenotype Observed
If you observe a cellular phenotype that is not readily explained by the inhibition of protein synthesis, consider the following troubleshooting steps:
-
Verify On-Target Engagement:
-
Perform a dose-response experiment and compare the cellular EC50 with the enzymatic IC50 for ThrRS. A large discrepancy may indicate off-target effects.
-
Confirm target engagement in your cellular model using CETSA.
-
-
Assess Kinase Off-Targets:
-
Perform a Rescue Experiment:
-
Attempt to rescue the phenotype by overexpressing a wild-type or inhibitor-resistant mutant of ThrRS.
-
Data Interpretation Tables
To aid in data analysis, use the following tables to organize and compare your results.
Table 1: Potency and Selectivity Profile of ThrRS-IN-X
| Target | IC50 (nM) | Notes |
| On-Target | ||
| ThrRS | [Insert your value] | Primary target |
| Potential Off-Targets | ||
| Kinase X | [Insert your value] | Identified from kinase screen |
| Kinase Y | [Insert your value] | Identified from kinase screen |
| Other aaRS | [Insert your value] | e.g., SerRS, ValRS |
| [Other potential hits] | [Insert your value] |
Table 2: Comparison of Cellular Effects
| Experimental Condition | Observed Phenotype (e.g., % Apoptosis) | Interpretation |
| Untreated Cells | Baseline | Negative control |
| ThrRS-IN-X (at 1x IC50 for ThrRS) | [Your observation] | Putative on-target effect |
| ThrRS-IN-X (at 10x IC50 for ThrRS) | [Your observation] | Increased potential for off-target effects |
| ThrRS siRNA/shRNA | [Your observation] | Genetic validation of on-target phenotype |
| ThrRS-IN-X + Threonine Supplementation | [Your observation] | If phenotype is rescued, supports on-target mechanism |
| ThrRS-IN-X in ThrRS Knockout Cells | [Your observation] | If phenotype persists, indicates off-target effect |
| Structurally Unrelated ThrRS Inhibitor (at 1x IC50) | [Your observation] | If phenotype is similar, strengthens on-target hypothesis |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the direct binding of your ThrRS inhibitor to ThrRS in a cellular context.
Materials:
-
Your cell line of interest
-
ThrRS-IN-X
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against ThrRS for Western blotting
Procedure:
-
Treatment: Seed cells and grow to 80-90% confluency. Treat cells with ThrRS-IN-X at the desired concentration or with DMSO for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant and analyze the levels of soluble ThrRS by Western blotting.
-
Analysis: In the presence of a binding inhibitor, ThrRS should be stabilized and thus more soluble at higher temperatures compared to the DMSO control.
Protocol 2: Kinase Selectivity Profiling
To identify potential off-target kinases, a comprehensive kinase panel screen is recommended. Services like Eurofins DiscoverX's KINOMEscan® or Promega's NanoBRET® cellular target engagement assays are commonly used.[9]
General Workflow:
-
Compound Submission: Provide your ThrRS inhibitor at a specified concentration (e.g., 1 µM) to the service provider.
-
Screening: The compound is screened against a large panel of purified human kinases (e.g., >400).
-
Data Analysis: The results are typically provided as a percentage of inhibition or binding affinity for each kinase.
-
Hit Validation: For significant hits (e.g., >90% inhibition), it is crucial to determine the IC50 in enzymatic assays to confirm them as true off-targets.
Visualizations
Caption: On-target vs. potential off-target pathways of a ThrRS inhibitor.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA-assisted catalysis in a protein enzyme: The 2′-hydroxyl of tRNAThr A76 promotes aminoacylation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. researchgate.net [researchgate.net]
- 8. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
dealing with ThrRS-IN-2 degradation in experimental setups
Welcome to the technical support center for ThrRS-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this compound and the threonyl-tRNA synthetase (ThrRS) enzyme in experimental setups.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in cell-based assays. | Degradation of this compound in cell culture medium. | - Assess the stability of this compound in your specific cell culture medium and serum conditions.[1] - Consider using freshly prepared solutions of the inhibitor for each experiment. - Minimize the incubation time of the inhibitor in the medium before adding to cells. |
| Metabolic degradation of this compound by cells. | - Determine the intracellular stability of this compound.[1] - If metabolic instability is confirmed, consider using a higher concentration of the inhibitor or more frequent dosing. - If available, test analogs of this compound that may have improved metabolic stability.[2] | |
| Inconsistent results between biochemical and cell-based assays. | Poor cell permeability of this compound. | - Evaluate the cell permeability of this compound using assays such as Caco-2 or PAMPA.[3] - If permeability is low, consider structural modifications to the inhibitor to improve its physicochemical properties. |
| High non-specific binding of this compound. | - Assess the non-specific binding of the inhibitor to cellular components or plasticware.[1] - Including a low concentration of a non-ionic detergent (e.g., Tween-20) in your assay buffer might help reduce non-specific binding. | |
| Degradation of ThrRS protein during purification or in vitro assays. | Proteolytic activity from co-purified proteases. | - Add a protease inhibitor cocktail to your lysis and purification buffers.[4][5][6] - Perform all purification steps at low temperatures (4°C) to minimize protease activity.[4] |
| Instability of the purified ThrRS protein. | - Optimize buffer conditions (pH, salt concentration) to enhance protein stability. - Store the purified protein in small aliquots at -80°C to avoid repeated freeze-thaw cycles. - Consider the addition of stabilizing agents like glycerol to the storage buffer. | |
| Oxidation of ThrRS affecting inhibitor binding or activity. | Presence of oxidizing agents in buffers or experimental conditions. | - Prepare all buffers with high-purity water and de-gas them to remove dissolved oxygen. - Add a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol, to your buffers to maintain a reducing environment, especially if working with a ThrRS variant sensitive to oxidation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: While specific public information on "this compound" is limited, it is presumed to be a small molecule inhibitor of threonyl-tRNA synthetase (ThrRS). ThrRS is an essential enzyme that attaches the amino acid threonine to its corresponding tRNA, a critical step in protein synthesis.[8][9] Inhibitors of ThrRS, such as the natural product borrelidin, typically bind to the active site of the enzyme, preventing it from carrying out its function and thereby halting protein synthesis.[9][10][11]
Q2: What are the primary pathways for protein degradation that could affect my ThrRS enzyme?
A2: In eukaryotic cells, there are two main pathways for protein degradation:
-
The Ubiquitin-Proteasome Pathway (UPP): This is the primary pathway for the degradation of most short-lived and regulatory proteins. Proteins targeted for degradation are tagged with a chain of ubiquitin molecules, which is then recognized by the 26S proteasome for degradation.
-
The Lysosomal Pathway: This pathway involves the degradation of proteins within lysosomes, which are organelles containing various hydrolytic enzymes. This can occur through processes like autophagy, where cellular components are engulfed by autophagosomes that then fuse with lysosomes.[12]
Q3: How can I prevent the degradation of my ThrRS protein during my experiments?
A3: To prevent ThrRS degradation, it is crucial to work quickly and at low temperatures (e.g., on ice or at 4°C) during all purification and experimental steps.[4] The addition of a commercially available protease inhibitor cocktail to all your buffers is highly recommended to inhibit a broad range of proteases that may be present in your sample.[4][6]
Q4: My this compound inhibitor seems to be unstable in my cell culture medium. What can I do?
A4: The stability of a small molecule inhibitor can be affected by the components of the cell culture medium, including serum proteins and pH. It is advisable to test the stability of this compound in your specific medium over the time course of your experiment.[1] If instability is observed, you can try preparing fresh solutions of the inhibitor immediately before use or consider using a serum-free medium for the duration of the inhibitor treatment if your experimental design allows.
Q5: Are there any known issues with the stability of other ThrRS inhibitors that I should be aware of?
A5: Borrelidin, a well-known ThrRS inhibitor, is a natural product that has been extensively studied. While its chemical structure is relatively stable, its biological activity can be influenced by factors such as cell permeability and potential off-target effects.[2][10] Analogs of borrelidin have been developed to improve selectivity and reduce toxicity, which can also impact their stability and pharmacokinetic properties.[2][10] When working with any small molecule inhibitor, it is important to consider its unique chemical properties and potential for degradation or modification under experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the this compound stock solution to the final working concentration in your complete cell culture medium (including serum). Also, prepare a control sample of the inhibitor in a simple aqueous buffer (e.g., PBS).
-
Time Points: Incubate the solutions at 37°C in a humidified incubator with 5% CO2. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of intact this compound in the collected aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the concentration of this compound at different time points to the initial concentration (time 0) to determine its stability in the cell culture medium.
Protocol 2: General Workflow for Protein Purification with Protease Inhibition
This protocol outlines a general workflow for purifying a recombinant protein like ThrRS while minimizing degradation.
Caption: A general workflow for protein purification.
Signaling Pathways and Logical Relationships
Ubiquitin-Proteasome Protein Degradation Pathway
The ubiquitin-proteasome pathway is a major route for controlled protein degradation in eukaryotic cells.
Caption: The Ubiquitin-Proteasome Pathway.
Troubleshooting Logic for Reduced Inhibitor Efficacy
This diagram illustrates a logical approach to troubleshooting decreased efficacy of this compound.
Caption: Troubleshooting logic for inhibitor efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. kmrs.or.kr [kmrs.or.kr]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. researchgate.net [researchgate.net]
- 8. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
refining ThrRS-IN-2 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ThrRS-IN-2, a novel inhibitor of Threonyl-tRNA Synthetase (ThrRS). Here you will find troubleshooting guides and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Threonyl-tRNA Synthetase (ThrRS). ThrRS is a crucial enzyme responsible for attaching the amino acid threonine to its corresponding tRNA (tRNAThr), a critical step in protein synthesis.[1][2] By inhibiting ThrRS, this compound disrupts the normal process of protein translation, leading to downstream cellular effects. The precise binding mode and kinetics of inhibition are currently under investigation.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, a concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific model system.[3][4]
Q3: How stable is this compound in solution?
A3: this compound is stable in DMSO at -20°C for up to 6 months. For cell culture experiments, it is recommended to prepare fresh dilutions in culture medium from a DMSO stock for each experiment to avoid degradation.[5] Information regarding the stability of the working solution should be available on the product data sheet.[5]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed for high selectivity towards ThrRS, potential off-target effects, especially at higher concentrations, cannot be entirely ruled out.[5] It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive compound, to assess for off-target effects. Profiling against a panel of related kinases or synthetases can also provide insights into selectivity.[6][7]
Troubleshooting Guides
Q5: I am not observing any effect of this compound in my cell-based assay. What could be the reason?
A5: There are several potential reasons for a lack of observed effect:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response curve to determine the optimal concentration.[5]
-
Incorrect Treatment Duration: The treatment time may be too short to induce a measurable downstream effect. A time-course experiment is recommended to identify the optimal treatment duration.[5]
-
Cell Permeability: Ensure that this compound is permeable to the cell type you are using.[5]
-
Compound Instability: The compound may have degraded. Ensure proper storage and handling, and prepare fresh dilutions for each experiment.[5]
-
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms.
Q6: I am observing high levels of cytotoxicity even at low concentrations of this compound. How can I mitigate this?
A6: High cytotoxicity can be addressed by:
-
Reducing Concentration and Duration: Lower the concentration of this compound and shorten the treatment duration. A matrix of different concentrations and time points can help identify a therapeutic window with the desired effect and minimal toxicity.
-
Assessing Serum Protein Binding: High serum concentrations in the culture medium can sometimes affect the free concentration of the inhibitor. Consider reducing the serum percentage during treatment, if compatible with your cell line.
-
Investigating Off-Target Effects: The observed cytotoxicity might be due to off-target effects. Refer to the suggestions in Q4 for assessing selectivity.
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration (Time-Course Experiment)
This protocol outlines a general procedure to determine the optimal time for observing the desired effect of this compound on a specific cellular process.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the IC50 value if known, or a concentration from the mid-range of a dose-response curve). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest or analyze the cells at various time points post-treatment (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The selection of time points should be based on the expected kinetics of the biological process being studied.[5]
-
Endpoint Analysis: Analyze the desired endpoint at each time point. This could be cell viability, protein expression, or a specific signaling event.
-
Data Analysis: Plot the measured effect against time to determine the point at which the maximal desired effect is observed before significant secondary effects or cytotoxicity occur.
Protocol 2: Dose-Response Experiment to Determine IC50
This protocol is designed to determine the concentration of this compound that inhibits a biological process by 50%.
-
Cell Seeding: Seed cells in a multi-well plate as described in Protocol 1.
-
Serial Dilutions: Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 10-point dilution series with a 1:3 dilution factor, starting from a high concentration (e.g., 100 µM).[5]
-
Treatment: Treat the cells with the different concentrations of this compound for a fixed, predetermined duration (as determined from the time-course experiment). Include a vehicle control.
-
Endpoint Analysis: After the incubation period, measure the desired biological endpoint.
-
Data Analysis: Plot the endpoint measurement against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation
Table 1: Hypothetical Time-Course Data for this compound Treatment (10 µM) on Protein Synthesis
| Treatment Duration (hours) | Protein Synthesis Inhibition (%) | Cell Viability (%) |
| 0 | 0 | 100 |
| 2 | 15 | 98 |
| 4 | 35 | 95 |
| 8 | 60 | 92 |
| 12 | 75 | 88 |
| 24 | 85 | 70 |
| 48 | 88 | 55 |
Table 2: Hypothetical Dose-Response Data for this compound after 24-hour Treatment
| This compound Concentration (µM) | Inhibition of Cell Proliferation (%) |
| 0.01 | 5 |
| 0.1 | 20 |
| 1 | 48 |
| 10 | 85 |
| 100 | 95 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal treatment conditions.
Caption: Troubleshooting guide for lack of experimental effect.
References
- 1. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
minimizing cytotoxicity of ThrRS-IN-2 in primary cells
Welcome to the technical support center for ThrRS-IN-2. This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers minimize cytotoxicity when using this compound in primary cells.
Troubleshooting Guide
Issue: High Cytotoxicity Observed in Primary Cells
Primary cells can be more sensitive to small molecule inhibitors than immortalized cell lines. If you are observing significant cell death at your target concentration, it could be due to on-target effects (potent inhibition of Threonyl-tRNA Synthetase), off-target effects, or experimental conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| On-Target Cytotoxicity | The intended biological effect of inhibiting ThrRS, an essential enzyme for protein synthesis, is inherently cytotoxic. Primary cells may be more sensitive to disruptions in protein synthesis. Optimize the inhibitor concentration and treatment duration. |
| Off-Target Effects | The inhibitor may be interacting with other cellular targets, leading to toxicity.[1][2] This is a common challenge with small molecule inhibitors.[3] Perform experiments to verify on-target engagement and consider profiling for common off-target liabilities. |
| Inhibitor Concentration Too High | The effective concentration for ThrRS inhibition might be lower than the concentration causing widespread cytotoxicity. A full dose-response curve is critical. |
| Suboptimal Cell Culture Conditions | Primary cells are sensitive to their environment. Ensure optimal media, serum, and supplement conditions. Stress from suboptimal culture can exacerbate inhibitor toxicity. |
| Solubility and Stability Issues | Poor solubility can lead to compound precipitation and non-specific toxicity. Ensure the inhibitor is fully dissolved in a compatible solvent (e.g., DMSO) and that the final solvent concentration is non-toxic to your cells. The stability of the acyl linkage in aminoacyl-tRNAs is crucial for protein synthesis, and this compound's disruption of this process can be a factor.[4][5] |
Troubleshooting Workflow for Unexpected Cytotoxicity
References
- 1. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid–dependent stability of the acyl linkage in aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in ThrRS Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Threonyl-tRNA Synthetase (ThrRS) inhibition assays.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question: Why am I seeing high variability or inconsistent IC50 values between experiments?
Answer: Inconsistent IC50 values are a common challenge in enzyme inhibition assays and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Reagent Variability:
-
Enzyme Activity: Ensure the specific activity of your ThrRS enzyme preparation is consistent across experiments. Enzyme activity can decrease over time with improper storage or multiple freeze-thaw cycles. It is advisable to aliquot the enzyme after purification and use a fresh aliquot for each experiment.
-
Substrate Integrity: Verify the quality and concentration of your substrates (Threonine, ATP, and tRNAThr). Degradation of ATP or tRNA can significantly impact reaction rates.
-
Inhibitor Stock: Ensure your inhibitor stock solutions are freshly prepared and accurately diluted. Some compounds may be unstable in solution or adsorb to plasticware.
-
-
Assay Conditions:
-
Temperature and pH: Enzymes are highly sensitive to changes in temperature and pH. Ensure that your assay buffer is maintained at the optimal pH for ThrRS activity and that the incubation temperature is consistent.
-
Incubation Times: Adhere strictly to the defined pre-incubation and reaction times. Variations in these times can lead to significant differences in the measured activity.
-
Pipetting Accuracy: Small errors in pipetting volumes of enzyme, substrate, or inhibitor can lead to large variations in results, especially when working with small volumes. Use calibrated pipettes and consider preparing master mixes to minimize pipetting errors.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate the IC50 values. Ensure that your data points cover a wide enough concentration range to define the top and bottom plateaus of the inhibition curve. For an accurate IC50 determination, it's recommended to use a minimum of 10 inhibitor concentrations.
-
Question: My assay is showing high background signal. What are the potential causes and solutions?
Answer: High background can mask the true signal from your enzymatic reaction, leading to inaccurate results. Here are the common culprits and how to address them:
| Potential Cause | Troubleshooting Steps |
| Autofluorescence/Absorbance of Inhibitor | Run a control plate with the inhibitor in the assay buffer without the enzyme to measure its intrinsic signal. Subtract this background from your assay readings. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. |
| Non-specific Binding of Reagents | Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to reduce non-specific binding of proteins to the microplate wells. |
| Assay Plate Issues | Use the appropriate type of microplate for your detection method (e.g., black plates for fluorescence, clear plates for colorimetric assays). Some compounds may adsorb to certain types of plastic, so testing different plate manufacturers may be beneficial. |
| Detection Reagent Instability | If using a coupled-enzyme assay, ensure the detection reagents are fresh and not degraded. Prepare these reagents immediately before use. |
Question: The enzyme activity appears to be very low or absent. What should I check?
Answer: Low or no enzyme activity can halt your experiment. Follow these steps to diagnose the problem:
-
Confirm Enzyme Activity: Test your enzyme with a known positive control inhibitor or under optimal conditions without any inhibitor to ensure it is active.
-
Check Reagent Concentrations: Verify the concentrations of all substrates (Threonine, ATP, tRNAThr). An absence or limiting concentration of any substrate will prevent the reaction from proceeding.
-
Verify Buffer Composition: Ensure the assay buffer contains the necessary co-factors, such as Mg2+, which is essential for ThrRS activity. Check for the presence of any potential inhibitors in your buffer components (e.g., EDTA).
-
Incorrect Assay Setup: Double-check the protocol to ensure all components were added in the correct order and that incubation times and temperatures were accurate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal substrate concentrations for a ThrRS inhibition assay?
A1: The optimal substrate concentrations should be determined empirically for your specific assay conditions. As a general starting point, it is recommended to use substrate concentrations around the Michaelis-Menten constant (Km) for each substrate. Using a substrate concentration well below the Km can make the assay more sensitive to competitive inhibitors, while concentrations significantly above the Km are better for detecting uncompetitive inhibitors.
Q2: How can I determine the mechanism of inhibition of my compound?
A2: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), you need to perform enzyme kinetic studies. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of your inhibitor. By plotting the data using methods like Lineweaver-Burk or Michaelis-Menten plots, you can observe how the inhibitor affects the Vmax and Km of the enzyme, which is indicative of its mechanism of action.
Q3: Can the order of reagent addition affect the results?
A3: Yes, the order of addition can be critical. Typically, the enzyme is pre-incubated with the inhibitor for a specific period to allow for binding to occur before initiating the reaction by adding the substrates. This is particularly important for inhibitors that have a slow binding mechanism. Always maintain a consistent order of addition across all experiments.
Q4: What are some common artifacts to be aware of in high-throughput screening for ThrRS inhibitors?
A4: In high-throughput screening (HTS), several compound-related artifacts can lead to false-positive results. These include:
-
Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes.
-
Interference with Detection Method: Compounds may be colored, fluorescent, or quench fluorescence, thereby interfering with the assay signal.
-
Reactivity: Some compounds can react covalently with the enzyme or other assay components. It is crucial to perform counter-screens and secondary assays to validate initial hits and rule out these artifacts.
Experimental Protocols
General Protocol for a Malachite Green-Based ThrRS Inhibition Assay
This protocol is designed to measure the activity of ThrRS by quantifying the amount of pyrophosphate (PPi) produced during the aminoacylation reaction.
Materials:
-
Purified Threonyl-tRNA Synthetase (ThrRS)
-
L-Threonine
-
ATP
-
tRNAThr
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 30 mM KCl, 1 mM DTT
-
Test Inhibitors dissolved in DMSO
-
Malachite Green Reagent
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of L-Threonine, ATP, and tRNAThr in nuclease-free water.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 20 µL of a solution containing ThrRS in assay buffer.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate mix containing L-Threonine, ATP, and tRNAThr in assay buffer. Final concentrations should be at their respective Km values.
-
Incubate the reaction for 30 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the Malachite Green reagent.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Normalize the data to the positive control (DMSO, 100% activity) and a negative control (known inhibitor, 0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: The catalytic cycle of Threonyl-tRNA Synthetase (ThrRS).
Caption: General experimental workflow for a ThrRS inhibition assay.
Caption: A logical workflow for troubleshooting inconsistent results.
improving the signal-to-noise ratio in ThrRS-IN-2 screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ThrRS-IN-2 in high-throughput screening (HTS) assays. Our goal is to help you optimize your experimental workflow and improve the signal-to-noise ratio for reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound screening that can lead to a poor signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Window or Z' Factor < 0.5 | 1. Suboptimal Reagent Concentrations: Enzyme, substrate (Threonine, ATP), or tRNA concentrations may not be optimal for the assay window.[1] | 1a. Enzyme Titration: Perform a titration of ThrRS to find a concentration that yields a robust signal without being wasteful. 1b. Substrate Titration: Determine the Michaelis-Menten constant (Km) for threonine and ATP. For competitive inhibitors, using substrate concentrations at or near the Km can increase sensitivity.[1] |
| 2. Reagent Instability: ThrRS enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. ATP solutions can degrade over time. | 2a. Enzyme Handling: Aliquot and store the ThrRS enzyme at -80°C. Avoid repeated freeze-thaw cycles. 2b. Fresh Reagents: Prepare fresh ATP and other buffer components regularly. | |
| 3. Incorrect Buffer Conditions: pH, salt concentration, or the presence of contaminants can inhibit enzyme activity. ThrRS activity is dependent on a zinc ion in the active site. | 3a. Buffer Optimization: Ensure the buffer pH is optimal for ThrRS activity (typically around pH 7.5). 3b. Chelating Agents: Avoid high concentrations of strong chelating agents like EDTA in the final reaction mixture, as they can sequester the essential zinc ion from the enzyme's active site. | |
| High Variability in Replicates | 1. Pipetting Inaccuracies: Inconsistent dispensing of small volumes of enzyme, inhibitor, or substrates. | 1a. Automated Liquid Handling: Utilize automated liquid handlers for precise and consistent dispensing. 1b. Pipette Calibration: Regularly calibrate and verify the accuracy of manual pipettes. |
| 2. Plate Edge Effects: Evaporation from wells at the edge of the microplate can concentrate reagents and alter reaction rates. | 2a. Plate Incubation: Use plate sealers and a humidified incubator to minimize evaporation. 2b. Plate Layout: Avoid using the outermost wells for experimental samples; instead, fill them with buffer or media. | |
| 3. Compound Precipitation: this compound or other library compounds may precipitate in the assay buffer. | 3a. Solubility Assessment: Visually inspect plates for precipitation after compound addition. 3b. Detergent Addition: Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to improve compound solubility. | |
| Apparent Inhibition (False Positives) | 1. Compound Interference with Detection: Fluorescent compounds can interfere with fluorescence-based readouts. Other compounds may inhibit the reporter enzyme in coupled-enzyme assays (e.g., luciferase). | 1a. Counter-Screen: Perform a counter-screen without ThrRS to identify compounds that intrinsically affect the detection system. 1b. Orthogonal Assay: Confirm hits using an alternative assay with a different detection method (e.g., switch from a fluorescence-based to a luminescence-based readout). |
| 2. Compound Aggregation: Some compounds form aggregates that non-specifically inhibit enzymes. | 2a. Detergent Addition: As mentioned above, adding a non-ionic detergent can often disrupt aggregate formation. 2b. Dose-Response Curve Analysis: Aggregate-based inhibitors often exhibit steep, non-classical dose-response curves. | |
| 3. Oxidative Stress on ThrRS: The editing domain of ThrRS contains a cysteine residue that is sensitive to oxidation, which can lead to a loss of editing function and appear as inhibition in certain assay formats.[2][3] | 3a. Reducing Agents: Include a reducing agent like Dithiothreitol (DTT) in the assay buffer to maintain a reducing environment.[2] 3b. Reagent Quality: Ensure reagents are free from oxidizing contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is a good Z' factor for a this compound screening assay?
A Z' factor greater than 0.5 is generally considered excellent for HTS, indicating a large separation between the positive and negative controls and low data variability.[4][5] Assays for aminoacyl-tRNA synthetases have been reported with Z' factors as high as 0.96, suggesting that a robust assay window is achievable.[1]
Q2: How does this compound inhibit the ThrRS enzyme?
While specific data for "this compound" is limited, potent ThrRS inhibitors like borrelidin act by a unique mechanism. Borrelidin is a polyketide natural product that occupies four distinct subsites within the catalytic domain of ThrRS.[6][7] This includes the binding sites for all three substrates: threonine, ATP, and the tRNA acceptor stem, making it a highly effective competitive inhibitor.[6][7] It induces a conformational change in the enzyme that is non-productive.[7]
Q3: What are the key domains of the ThrRS enzyme?
Bacterial and eukaryotic ThrRS enzymes typically consist of an N-terminal editing domain (N2 domain), a central catalytic domain for aminoacylation, and a C-terminal anticodon-binding domain.[8][9] Some also have an additional N1 domain with a regulatory function.[8]
Q4: Why is the editing domain of ThrRS important in screening assays?
The editing domain corrects errors by hydrolyzing serine that has been incorrectly attached to tRNAThr (Ser-tRNAThr).[2] Some assay formats monitor this editing activity. The editing site contains a reactive cysteine residue that is sensitive to oxidation, which can inactivate the editing function.[2][3] This is an important consideration when troubleshooting, as oxidizing agents in your compounds or reagents could lead to apparent inhibition of editing.
Q5: Can I run a ThrRS screening assay in the presence of other aminoacyl-tRNA synthetases?
In general, yes. However, it is important to note that SerRS and ThrRS are incompatible in the same multi-enzyme assay because the non-cognate substrate for ThrRS editing (serine) is the cognate substrate for SerRS.[1]
Quantitative Data Summary
The following table provides representative quantitative data for a high-throughput screening assay for ThrRS inhibitors, based on published data for similar assays.
| Parameter | Typical Value | Reference |
| Z' Factor | > 0.5 (excellent) | [4][5] |
| 0.96 (reported for a similar aaRS assay) | [1] | |
| Signal Window | ≥ 2 | [10] |
| IC50 of Borrelidin (a potent ThrRS inhibitor) | 0.97 nM (against P. falciparum) | [11] |
| 1.8-1.9 nM (against P. falciparum) | [6] | |
| Enzyme Concentration in Assay | 0.40 µM (for E. coli ThrRS) | [1] |
| 0.5-5 µM (for editing assays) | [12] | |
| Substrate Concentrations | At or near Km for competitive inhibitors | [1] |
| Coefficient of Variation (CV%) | ≤ 20% | [10] |
Experimental Protocols
Key Experiment: Continuous Coupled-Enzyme Assay for ThrRS Activity
This protocol is adapted from a published method for monitoring aminoacyl-tRNA synthetase activity and is suitable for HTS.[1] The assay measures the production of pyrophosphate (PPi), a product of the aminoacylation reaction.
Principle:
ThrRS catalyzes the following reaction: Threonine + ATP + tRNAThr → Thr-tRNAThr + AMP + PPi
The released PPi is then used in a coupled-enzyme system to generate a detectable signal (e.g., colorimetric or fluorescent).
Materials:
-
Purified ThrRS enzyme
-
Threonine
-
ATP
-
Total tRNA
-
Assay Buffer: 100 mM HEPES-NaOH (pH 7.6), 30 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Coupled-enzyme system for PPi detection (e.g., EnzChek Pyrophosphate Assay Kit or a similar system with purine nucleoside phosphorylase (PNPase) and inorganic pyrophosphatase (PPase))
-
This compound and other test compounds
-
Microplates (384-well format recommended for HTS)
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer.
-
Compound Plating: Dispense this compound and other library compounds into the microplate wells. Include appropriate controls (negative control: DMSO vehicle; positive control: a known ThrRS inhibitor like borrelidin).
-
Enzyme Addition: Add ThrRS enzyme to all wells except for the no-enzyme control. A final concentration of approximately 0.4 µM is a good starting point.[1]
-
Substrate Mix Addition: Prepare a substrate mix containing threonine, ATP, tRNA, and the PPi detection system components.
-
Initiate Reaction: Add the substrate mix to all wells to start the reaction.
-
Incubation and Detection: Incubate the plate at 37°C. Measure the signal (e.g., absorbance or fluorescence) kinetically over a defined period (e.g., 10-30 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of signal change) for each well.
-
Normalize the data to the controls on each plate.
-
Calculate the percent inhibition for each compound.
-
Determine the Z' factor for each plate to assess assay quality.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow of the ThrRS coupled-enzyme assay for inhibitor screening.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise ratio in ThrRS assays.
References
- 1. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of oxidant-induced mistranslation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for full-spectrum inhibition of translational functions on a tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Structural basis for full-spectrum inhibition of translational functions on a tRNA synthetase | Semantic Scholar [semanticscholar.org]
- 8. Translational Quality Control by Bacterial Threonyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A threonyl-tRNA synthetase-like protein has tRNA aminoacylation and editing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent ThrRS-IN-2 precipitation in stock solutions
Welcome to the Technical Support Center for ThrRS Inhibitors. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of Threonyl-tRNA Synthetase (ThrRS) inhibitors in your experiments.
Disclaimer: Direct information regarding a compound specifically named "ThrRS-IN-2" is not publicly available at this time. The following guidance is based on the known properties of a closely related and structurally similar ThrRS inhibitor, ThrRS-IN-1 , and general best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is ThrRS-IN-1 and what is its mechanism of action?
ThrRS-IN-1 is a potent inhibitor of Threonyl-tRNA Synthetase (ThrRS), an essential enzyme in protein synthesis. It exhibits a unique dual-site inhibitory mechanism, targeting both the binding sites for tRNAThr and L-threonine on the ThrRS enzyme.[1][2] This dual inhibition disrupts the normal function of the enzyme, leading to a blockage of protein synthesis, which is particularly effective as an antibacterial agent.[1][2]
Q2: What are the recommended solvents for dissolving ThrRS-IN-1?
Based on its chemical structure, a quinazolinone-threonine hybrid, ThrRS-IN-1 is predicted to have good solubility in polar organic solvents.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
-
Alternative Solvents: Ethanol, methanol, and acetone may also be suitable solvents.[3]
It is important to note that compounds with benzamide and quinazolinone scaffolds often exhibit limited solubility in aqueous solutions.[3][4][5]
Q3: What is the recommended storage procedure for ThrRS-IN-1 stock solutions?
To maintain the stability and activity of your ThrRS-IN-1 stock solution, we recommend the following storage guidelines:
-
Short-term storage (1-2 weeks): Store at 4°C.
-
Long-term storage (months to years): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protect the stock solution from light and moisture.
Troubleshooting Guide: Preventing Precipitation of ThrRS-IN-1 in Stock Solutions
Precipitation of small molecule inhibitors in stock and working solutions is a common issue that can significantly impact experimental results. The following guide provides systematic steps to troubleshoot and prevent precipitation of ThrRS-IN-1.
Problem: Precipitate observed in the stock solution upon initial dissolution.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete Dissolution | 1. Vortex the solution vigorously. 2. Gently warm the solution. 3. Briefly sonicate the solution. | Protocol for Enhancing Dissolution: 1. After adding the solvent to the powdered compound, vortex the vial for 1-2 minutes. 2. If precipitation persists, place the vial in a water bath set to 37°C for 5-10 minutes. Do not exceed 40°C. 3. If necessary, sonicate the vial in a water bath sonicator for 5-10 minutes. 4. Visually inspect the solution for any remaining particulate matter. |
| Incorrect Solvent | Verify that the correct recommended solvent (e.g., DMSO) was used. | Refer to the product datasheet for solvent recommendations. If an alternative solvent was used, test the solubility of a small amount of the compound in the recommended solvent. |
| Supersaturation | The concentration may be too high for the chosen solvent and storage temperature. | Prepare a new stock solution at a slightly lower concentration. |
Problem: Precipitate forms in the stock solution during storage (e.g., at 4°C, -20°C, or -80°C).
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Low Temperature Reduces Solubility | 1. Warm the solution to room temperature or 37°C. 2. Vortex or sonicate to redissolve. 3. Consider storing at a higher temperature if stability allows (e.g., room temperature for short periods). | Protocol for Redissolving Precipitate: 1. Allow the vial to equilibrate to room temperature. 2. Vortex vigorously for 1-2 minutes. 3. If needed, warm in a 37°C water bath for 5-10 minutes. 4. Sonicate for 5-10 minutes if precipitate remains. 5. Before use, visually confirm that all precipitate has dissolved. |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes. | Protocol for Aliquoting: 1. After preparing the initial stock solution, dispense it into multiple low-adhesion microcentrifuge tubes. 2. The volume of each aliquot should be sufficient for a single experiment to avoid thawing the main stock repeatedly. 3. Store the aliquots at -20°C or -80°C. |
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous buffers or cell culture media.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Aqueous Solubility | 1. Decrease the final concentration of the inhibitor in the aqueous solution. 2. Increase the percentage of DMSO in the final working solution (typically up to 0.5-1% is tolerated by most cell lines, but should be optimized). 3. Perform serial dilutions in the organic solvent first before adding to the aqueous solution. 4. Add the inhibitor stock solution to the aqueous buffer/media dropwise while vortexing. | Protocol for Dilution into Aqueous Solutions: 1. Prepare an intermediate dilution of the inhibitor in DMSO. 2. While gently vortexing the aqueous buffer or cell culture medium, add the inhibitor stock solution drop-by-drop. 3. Ensure the final concentration of DMSO is compatible with your experimental system. Always include a vehicle control (e.g., media with the same final concentration of DMSO) in your experiments. |
Quantitative Data Summary
The following table summarizes the known quantitative data for ThrRS-IN-1.
| Parameter | Value | Reference |
| Molecular Formula | C16H18Cl2N4O3 | [1] |
| Molecular Weight | 385.25 g/mol | [1] |
| IC50 (vs. S. enterica ThrRS) | 1.4 µM | [1][2] |
| Kd (vs. S. enterica ThrRS) | 1.36 µM | [1] |
| MIC (vs. tested bacterial strains) | 16-32 µg/mL | [2] |
Signaling Pathway and Experimental Workflow
ThrRS Inhibition and its Impact on Protein Synthesis
ThrRS-IN-1 inhibits the charging of tRNA with threonine, a critical step in protein synthesis. This disruption leads to a halt in the elongation of polypeptide chains and ultimately, cell death in susceptible organisms.
Caption: Mechanism of ThrRS inhibition by ThrRS-IN-1.
Experimental Workflow for Testing Inhibitor Solubility
The following workflow outlines a systematic approach to preparing and testing the solubility of ThrRS inhibitors.
Caption: Workflow for preparing and troubleshooting ThrRS inhibitor solutions.
References
- 1. ThrRS-IN-1 - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for ThrRS-IN-2 Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for enzymatic assays involving the Threonyl-tRNA Synthetase (ThrRS) inhibitor, ThrRS-IN-2.
FAQs: General Questions
Q1: What is this compound and what is its mechanism of action?
A1: this compound is likely an internal designation for the compound publicly known as ThrRS-IN-1 or "Compound 30d". It is a potent inhibitor of Threonyl-tRNA Synthetase (ThrRS).[1] Its mechanism is novel compared to many other ThrRS inhibitors; it functions as a dual-site inhibitor, simultaneously occupying the binding pockets for the terminal adenosine (A76) of tRNAThr and the amino acid L-threonine.[2] A key feature is that its binding is ATP-independent.[2] It has demonstrated an IC50 of 1.4 µM against Salmonella enterica ThrRS (SeThrRS).[1]
Q2: What is the enzymatic reaction catalyzed by ThrRS?
A2: Threonyl-tRNA synthetase catalyzes the aminoacylation of its cognate tRNA (tRNAThr) with the amino acid threonine. This is a two-step reaction essential for protein synthesis.[3][4]
-
Amino Acid Activation: Threonine (Thr) and ATP bind to the enzyme, forming a threonyl-adenylate (Thr-AMP) intermediate and releasing inorganic pyrophosphate (PPi).[4][5]
-
E + Thr + ATP ↔ E:[Thr-AMP] + PPi
-
-
Aminoacyl Transfer: The activated threonine is transferred from the adenylate to the 3' end of tRNAThr, forming threonyl-tRNAThr (Thr-tRNAThr) and releasing AMP.[3][4]
-
E:[Thr-AMP] + tRNA^Thr → Thr-tRNA^Thr + AMP + E
-
Q3: Why is buffer optimization critical for ThrRS assays?
A3: Buffer conditions are critical for ensuring the stability, activity, and reliability of enzymatic assays.[6][7] For ThrRS, several factors are particularly important:
-
Optimal pH: Every enzyme has a specific pH range for maximum activity; deviations can lead to reduced efficiency or denaturation.[7]
-
Ionic Strength: Salt concentrations can alter the enzyme's conformation and function.[7]
-
Cofactor Stability: The buffer must support the stability and availability of essential cofactors. E. coli ThrRS contains a critical zinc ion (Zn2+) in its active site, which is implicated in amino acid recognition.[8][9] Buffer components that chelate metal ions, like Tris, could potentially interfere with enzyme activity.[7][10]
-
Inhibitor Interaction: The buffer conditions can influence the binding affinity and efficacy of inhibitors like this compound.
Q4: What are the common types of assays used to measure ThrRS activity and inhibition?
A4: Several assay formats can be used:
-
Pyrophosphate (PPi) Detection Assays: These are continuous assays that measure the PPi released during the first step of the aminoacylation reaction. A common method is the malachite green assay, which colorimetrically detects the inorganic phosphate produced from PPi hydrolysis by pyrophosphatase.[5][11] This method is well-suited for high-throughput screening (HTS).
-
tRNA Charging Assays: These assays directly measure the amount of radiolabeled amino acid (e.g., [3H] or [14C]-Threonine) attached to tRNA. This is typically measured by acid precipitation of the charged tRNA followed by scintillation counting.[3]
-
ATP Depletion Assays: These assays measure the consumption of ATP, often using a luciferase/luciferin-based system to detect remaining ATP levels.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound enzymatic assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | 1. Incorrect Buffer pH: The buffer pH is outside the optimal range for ThrRS. | Verify the pH of your final assay buffer. The optimal pH for E. coli ThrRS is typically between 7.2 and 8.0.[12][13] Prepare fresh buffer if necessary. |
| 2. Enzyme Instability/Degradation: The enzyme has lost activity due to improper storage, handling, or multiple freeze-thaw cycles. | Aliquot the enzyme upon receipt and store at -80°C. Thaw on ice and keep on ice during experiment setup. Include a positive control with a known activator or substrate concentration to verify enzyme viability. | |
| 3. Missing or Degraded Components: ATP or other essential reagents may be degraded or omitted. | Prepare fresh ATP stocks and other reagents. Always add components in the correct order as specified by the protocol. | |
| 4. Metal Ion Chelation: Buffer components (e.g., high concentrations of Tris, or presence of EDTA) may be chelating the essential Zn2+ ion in the active site.[7][10] | Switch to a non-chelating buffer like HEPES.[10] If a chelator was accidentally introduced, consider buffer exchange of the enzyme stock. | |
| High Background Signal | 1. Contaminated Reagents: ATP stocks are often contaminated with phosphate, or other reagents may have interfering substances. | Use high-purity reagents (e.g., low-phosphate ATP). Run a "no enzyme" control to determine the background signal from your reagents and subtract it from your measurements.[14] |
| 2. Spontaneous Substrate Breakdown: The substrate (e.g., ATP) is hydrolyzing spontaneously under the assay conditions. | Prepare fresh reagents. Ensure the assay temperature is not excessively high. | |
| 3. Assay Buffer Interference: The buffer itself absorbs light at the detection wavelength. | Run a "buffer only" control to check for absorbance. Choose a buffer with low absorbance in the UV/visible range of your assay.[6] | |
| Inconsistent Results / High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitor. | Use calibrated pipettes. Prepare a master mix for common reagents to minimize pipetting steps and ensure consistency across wells.[12] |
| 2. Temperature Fluctuations: Inconsistent temperature across the assay plate during incubation. | Ensure the plate equilibrates to the assay temperature before starting the reaction. Avoid stacking plates during incubation.[12] | |
| 3. Edge Effects: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate for critical samples. Fill them with buffer or water to create a humidity barrier. | |
| No or Low Inhibition by this compound | 1. Incorrect Inhibitor Concentration: Serial dilutions were prepared incorrectly, or the inhibitor has degraded. | Prepare fresh inhibitor dilutions from a new stock. Confirm the concentration of your stock solution. |
| 2. Assay Conditions Mask Inhibition: Substrate concentrations are too high, leading to competitive displacement of the inhibitor. | For competitive inhibitors, substrate concentrations should be at or below the Km value to accurately determine potency.[15] Since this compound targets the threonine and tRNA binding sites, ensure concentrations of these substrates are optimized. | |
| 3. Inhibitor Insoluble in Assay Buffer: The inhibitor has precipitated out of solution. | Check the solubility of this compound in your final assay buffer. You may need to adjust the concentration of co-solvents like DMSO, but keep it consistent across all wells and typically below 1-2%. | |
| 4. ATP-Dependent Mechanism Assumed: Since this compound is an ATP-independent inhibitor,[2] troubleshooting should focus on its interaction with the enzyme, tRNA, and threonine, not on factors affecting the ATP binding step. | Re-evaluate the experimental design to focus on the competitive relationship with tRNA and threonine. |
Experimental Protocols & Data
Recommended Buffer Components for ThrRS Assays
The optimal buffer composition should be determined empirically for your specific enzyme source and assay format. Below is a summary of commonly used components and their typical concentration ranges, compiled from various aminoacyl-tRNA synthetase assay protocols.
| Component | Typical Concentration | Purpose & Notes |
| Buffer | 50 - 100 mM | Maintains pH. HEPES is a good starting point due to its low metal-chelating properties.[10] Tris-HCl is also common but be mindful of its temperature-dependent pKa and potential for metal chelation.[6][7] |
| pH | 7.2 - 8.0 | Enzyme Activity. The optimal pH range for ThrRS activity.[12][13] |
| MgCl₂ | 5 - 20 mM | Cofactor for ATP. Essential for the amino acid activation step. Its concentration often needs to be optimized relative to the ATP concentration. |
| KCl | 10 - 150 mM | Ionic Strength. Mimics physiological conditions and can influence enzyme stability and activity. |
| DTT | 1 - 5 mM | Reducing Agent. Prevents oxidation of cysteine residues, which can be critical for enzyme function. |
| ATP | 0.1 - 5 mM | Substrate. Concentration should be near the Km value for inhibitor studies. |
| L-Threonine | 1 - 10 mM | Substrate. Concentration should be near the Km value for inhibitor studies. |
| tRNAThr | 1 - 10 µM | Substrate. |
| BSA | 0.01 - 0.1 mg/mL | Stabilizer. Prevents the enzyme from sticking to plastic surfaces and can help maintain activity, especially at low enzyme concentrations.[15] |
| Inorganic Pyrophosphatase | 1 - 5 U/mL | Coupling Enzyme. Used in PPi detection assays to hydrolyze PPi to 2Pi, driving the reaction forward and enabling detection (e.g., with malachite green).[5] |
Protocol: Malachite Green Assay for ThrRS Activity
This protocol is adapted for measuring the PPi released during the amino acid activation step, suitable for testing inhibitors like this compound.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
Enzyme Stock: Prepare a stock solution of ThrRS in a suitable storage buffer and dilute to the final working concentration in ice-cold Assay Buffer just before use.
-
Substrate Mix: Prepare a 2X working solution of ATP and L-Threonine in Assay Buffer.
-
Inhibitor Stock: Prepare serial dilutions of this compound in 100% DMSO. Then, make an intermediate dilution in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Malachite Green Reagent: Prepare according to the manufacturer's instructions (e.g., Sigma-Aldrich, BioAssay Systems).[11][14][16][17] This is typically a two-part acidic solution of malachite green and ammonium molybdate.
2. Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of inhibitor solution (or DMSO for control wells) to the appropriate wells.
-
Add 10 µL of diluted ThrRS enzyme to all wells except the "no enzyme" background controls. Add 10 µL of Assay Buffer to these background wells.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X Substrate Mix to all wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes. The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Read the absorbance at ~620-640 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other wells.
-
Determine the percent inhibition for each this compound concentration relative to the "no inhibitor" (DMSO) control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
ThrRS Enzymatic Pathway and Inhibition
Caption: ThrRS enzymatic reaction pathway and the dual-site inhibition mechanism of this compound.
Experimental Workflow: Malachite Green Assay
Caption: Step-by-step experimental workflow for determining this compound IC50 using a malachite green assay.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues in ThrRS enzymatic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Threonyl_tRNA_Synthetase [collab.its.virginia.edu]
- 5. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 8. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. Mechanism of oxidant-induced mistranslation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-assisted catalysis in a protein enzyme: The 2′-hydroxyl of tRNAThr A76 promotes aminoacylation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. sciencellonline.com [sciencellonline.com]
Technical Support Center: Troubleshooting Unexpected Phenotypes in ThrRS Inhibitor-Treated Cells
Disclaimer: Information regarding a specific small molecule inhibitor named "ThrRS-IN-2" is not publicly available. This guide provides troubleshooting advice for unexpected phenotypes observed with hypothetical or novel threonyl-tRNA synthetase (ThrRS) inhibitors based on the known functions of the enzyme and general principles of small molecule inhibitor use in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of threonyl-tRNA synthetase (ThrRS)?
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme in protein synthesis. Its primary role is to attach the amino acid threonine to its corresponding transfer RNA (tRNA), forming threonyl-tRNA (Thr-tRNA^Thr). This process, known as aminoacylation, is a critical step in ensuring the correct amino acid is incorporated into a growing polypeptide chain during translation. E. coli ThrRS is a class II enzyme that also has a proofreading or editing function to remove incorrectly charged serine from tRNA^Thr, thereby maintaining translational fidelity.[1][2][3] Eukaryotic cells have both cytoplasmic (TARS1) and mitochondrial (TARS2) threonyl-tRNA synthetases.[4]
Q2: What is the expected outcome of inhibiting ThrRS in cultured cells?
Inhibition of ThrRS is expected to decrease the pool of correctly charged Thr-tRNA^Thr, leading to a reduction in global protein synthesis. This typically results in decreased cell proliferation, cell cycle arrest, and potentially apoptosis, depending on the cell type and the potency of the inhibitor.
Q3: Are there known off-target effects associated with small molecule inhibitors in general?
Yes, small molecule inhibitors can have off-target effects, which can lead to unexpected phenotypes.[5][6][7] These effects can arise from the inhibitor binding to other proteins with similar structural features to the intended target or through other, less specific mechanisms. It is crucial to use the lowest effective concentration of an inhibitor to minimize off-target effects.[8]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses common unexpected phenotypes that may be observed when treating cells with a ThrRS inhibitor.
Issue 1: Cell death is much higher than expected based on proliferation assays.
Possible Causes:
-
Induction of Apoptosis or Necrosis: The inhibitor may be triggering a strong apoptotic or necrotic response that is not fully captured by standard proliferation assays like MTT.
-
Off-Target Cytotoxicity: The inhibitor may be hitting other critical cellular targets, leading to rapid cell death.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration.[9]
Troubleshooting Steps:
-
Assess Cell Viability with Multiple Assays: Use a combination of assays that measure different aspects of cell health, such as a metabolic assay (e.g., MTT, CellTiter-Glo), a cytotoxicity assay that measures membrane integrity (e.g., LDH release), and an apoptosis assay (e.g., Annexin V/PI staining).
-
Perform a Dose-Response Curve for the Solvent: Treat cells with a range of concentrations of the solvent alone to determine its toxicity threshold.
-
Analyze Apoptosis Markers: Perform Western blotting for key apoptosis markers like cleaved Caspase-3 and PARP.
Issue 2: No significant decrease in cell proliferation is observed.
Possible Causes:
-
Inhibitor Instability or Insolubility: The inhibitor may be degrading in the cell culture medium or precipitating out of solution.[8]
-
Low Cellular Permeability: The compound may not be efficiently entering the cells.[8]
-
Cell Line Resistance: The chosen cell line may have intrinsic mechanisms of resistance, such as rapid drug efflux.
-
Incorrect Dosage: The concentration of the inhibitor may be too low to have a significant effect.
Troubleshooting Steps:
-
Verify Inhibitor Stability and Solubility: Check the stability of the inhibitor in your cell culture medium over the time course of your experiment using techniques like HPLC. Visually inspect the medium for any signs of precipitation.
-
Assess Cellular Uptake: If possible, use an analytical method like LC-MS/MS to measure the intracellular concentration of the inhibitor.[10]
-
Perform a Broad Dose-Response Experiment: Test a wide range of inhibitor concentrations to determine the IC50 value for your specific cell line.
-
Test in a Different Cell Line: Use a cell line known to be sensitive to inhibitors of protein synthesis as a positive control.
Issue 3: Unexpected changes in the expression of specific proteins are observed.
Possible Causes:
-
Activation of Cellular Stress Responses: Inhibition of protein synthesis can trigger stress responses like the unfolded protein response (UPR) or the integrated stress response (ISR).
-
Off-Target Effects on Signaling Pathways: The inhibitor may be modulating the activity of kinases or other signaling molecules, leading to changes in gene and protein expression.[5]
-
MicroRNA-like Off-Target Effects: The inhibitor could be indirectly affecting mRNA stability or translation through off-target mechanisms.[5]
Troubleshooting Steps:
-
Analyze Stress Response Pathways: Perform Western blotting or qPCR to look for markers of the UPR (e.g., BiP, CHOP) and the ISR (e.g., phosphorylated eIF2α).
-
Profile Gene Expression: Conduct a broader gene expression analysis (e.g., RNA-seq or qPCR array) to identify affected pathways.
-
Use a Structurally Unrelated Inhibitor: If available, compare the effects of your inhibitor with another known inhibitor of protein synthesis to distinguish target-specific effects from compound-specific off-target effects.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of a ThrRS Inhibitor in Different Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
| HEK293T | 1.2 | CellTiter-Glo |
| HeLa | 2.5 | MTT |
| A549 | 5.8 | SRB |
Table 2: Example qPCR Data for Stress Response Genes after 24h Treatment
| Gene | Fold Change (vs. Vehicle) |
| ATF4 | 4.2 |
| CHOP | 6.1 |
| BiP | 3.5 |
| GADD34 | 5.3 |
Experimental Protocols
1. Western Blotting for Cleaved Caspase-3
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
2. Annexin V/PI Staining for Apoptosis
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Incubate in the dark for 15 minutes and analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
References
- 1. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of oxidant-induced mistranslation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-assisted catalysis in a protein enzyme: The 2′-hydroxyl of tRNAThr A76 promotes aminoacylation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recessive aminoacyl-tRNA synthetase disorders: lessons learned from in vivo disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Reduce Non-specific Binding of ThrRS Inhibitors
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Threonyl-tRNA Synthetase (ThrRS) inhibitors. While "ThrRS-IN-2" is not a specifically identified compound in the public domain, this guide provides comprehensive strategies to address the common challenge of non-specific binding of small molecule inhibitors targeting ThrRS.
Threonyl-tRNA synthetase (ThrRS) is an essential enzyme in protein biosynthesis, catalyzing the attachment of L-threonine to its corresponding tRNA.[1][2][3] Inhibitors of ThrRS have therapeutic potential against various diseases, including microbial infections and cancers.[2][3] However, like many small molecule inhibitors, those targeting ThrRS can exhibit non-specific binding, leading to inaccurate experimental results and potential off-target effects.[4][5] This guide offers troubleshooting advice and detailed protocols to help you minimize non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
A1: Non-specific binding refers to the interaction of a compound, in this case, a ThrRS inhibitor, with molecules or surfaces other than its intended target.[6] These interactions can be with other proteins, nucleic acids, or even the experimental apparatus itself (e.g., microplates, beads).[7] This is problematic because it can lead to:
-
False positives: The inhibitor appears to have an effect that is not due to its interaction with ThrRS.
-
Reduced accuracy and sensitivity: High background signals from non-specific binding can mask the true specific interaction, making it difficult to determine the inhibitor's actual potency and efficacy.[4]
Q2: What are the common causes of non-specific binding for small molecule inhibitors?
A2: Non-specific binding is often driven by molecular forces such as:[6]
-
Hydrophobic interactions: Many small molecule inhibitors are hydrophobic and can interact with hydrophobic patches on proteins or plastic surfaces.[6][8]
-
Electrostatic (ionic) interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules.[6][8]
-
Hydrogen bonding and Van der Waals forces: These weaker interactions can also contribute to non-specific binding, especially at high inhibitor concentrations.[6]
-
Compound aggregation: Some small molecules can form aggregates that non-specifically sequester proteins, leading to apparent inhibition.[9]
Q3: What is the mechanism of action of ThrRS inhibitors?
A3: ThrRS inhibitors can act through various mechanisms. Some, like borrelidin, are non-competitive inhibitors that bind to multiple sites within the enzyme's active site, preventing the binding of L-threonine, ATP, and tRNA(Thr).[10] Others, like obafluorin, can form a covalent bond with the enzyme.[11] A newer class of inhibitors has been designed to simultaneously target both the tRNA and L-threonine binding pockets.[2][3] Understanding the specific mechanism of your inhibitor can help in designing experiments to minimize non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding
This section provides a systematic approach to troubleshooting and reducing non-specific binding in your experiments with ThrRS inhibitors.
Optimization of Buffer Conditions
The composition of your experimental buffer can have a significant impact on non-specific binding.
| Parameter | Recommendation | Rationale |
| pH | Adjust the buffer pH to be close to the isoelectric point (pI) of your target protein, if known.[8][12] | This minimizes the overall charge of the protein, reducing non-specific electrostatic interactions.[8] |
| Salt Concentration | Increase the salt concentration (e.g., NaCl) in your buffer. Typical starting points are 150 mM, with optimization up to 500 mM.[6][8] | Higher ionic strength can shield charged molecules, thereby reducing non-specific electrostatic interactions.[6][8] |
| Detergents | Include a low concentration of a non-ionic detergent, such as Tween-20 (0.01-0.1%) or Triton X-100.[6][8][13] | These detergents can disrupt non-specific hydrophobic interactions.[6][8] |
Use of Blocking Agents
Blocking agents are used to saturate non-specific binding sites on surfaces and proteins.
| Blocking Agent | Recommended Concentration | Common Applications |
| Bovine Serum Albumin (BSA) | 0.1 - 2% (w/v)[12] | A general protein blocking agent used in a wide range of assays, including ELISAs and pull-down assays.[12][14] |
| Non-fat Dry Milk | 1 - 5% (w/v) | Commonly used in Western blotting, but should be avoided in assays detecting phosphorylated proteins.[15] |
| Normal Serum | 5 - 10% (v/v) | Particularly useful in immunoassays; use serum from the same species as the secondary antibody.[14] |
| Casein | 0.1 - 1% (w/v) | Can be more effective than serum for blocking hydrophobic interactions.[13] |
Experimental Protocol Modifications
Adjusting your experimental workflow can also help to minimize non-specific binding.
-
Washing Steps: Increase the number and duration of washing steps after incubation with the inhibitor.[4][16] Also, consider increasing the stringency of the wash buffer by adding higher salt concentrations or detergents.[7][17]
-
Incubation Time and Temperature: Reduce the incubation time to the minimum required for specific binding to occur. Lowering the incubation temperature (e.g., to 4°C) can also reduce non-specific interactions, although this may also affect the rate of specific binding.
-
Pre-clearing: Before adding your inhibitor, pre-clear your protein lysate by incubating it with the beads or plates used in your assay.[7] This will remove proteins that non-specifically bind to the assay matrix.
Importance of Controls
Proper controls are essential to identify and account for non-specific binding.
-
No Inhibitor Control: A sample with the vehicle (e.g., DMSO) but no inhibitor to establish a baseline.
-
No Target Control: An experiment performed without the ThrRS enzyme to measure the binding of the inhibitor to other components of the assay.
-
Competition Assay: Use an excess of a known, specific ligand for ThrRS to see if it can displace your inhibitor, confirming specific binding.
Experimental Protocols
Example Protocol: Pull-Down Assay to Assess Inhibitor Binding
This protocol provides a general framework for a pull-down assay to test the binding of a ThrRS inhibitor to its target. Steps where optimization is crucial for reducing non-specific binding are highlighted.
-
Protein Immobilization:
-
Immobilize purified, tagged ThrRS (e.g., His-tagged or GST-tagged) onto the appropriate affinity beads (e.g., Ni-NTA or glutathione agarose).
-
-
Blocking (Crucial Step):
-
Wash the beads with assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Incubate the beads with blocking buffer (assay buffer containing 1% BSA) for 1-2 hours at 4°C with gentle rotation.
-
-
Inhibitor Incubation:
-
Wash the blocked beads with assay buffer to remove excess blocking agent.
-
Incubate the beads with your ThrRS inhibitor at various concentrations for 1-2 hours at 4°C.
-
-
Washing (Crucial Step):
-
Wash the beads extensively with wash buffer (consider increasing the salt concentration or detergent percentage in this buffer) to remove unbound inhibitor. Perform at least 3-5 washes.
-
-
Elution and Detection:
-
Elute the bound inhibitor using an appropriate method (e.g., boiling in SDS-PAGE sample buffer, competitive elution).
-
Analyze the eluate by a suitable detection method (e.g., Western blot if the inhibitor is tagged, or by measuring ThrRS activity if the inhibitor is expected to remain bound).
-
Visualizations
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: A decision-making workflow for troubleshooting non-specific binding.
Diagram of Specific vs. Non-Specific Binding
Caption: Conceptual diagram of specific versus non-specific binding of an inhibitor.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. ohri.ca [ohri.ca]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 15. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 16. How to deal with high background in ELISA | Abcam [abcam.com]
- 17. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
improving the reproducibility of experiments with ThrRS-IN-2
Welcome to the technical support center for ThrRS-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this novel inhibitor of the Threonyl-tRNA Synthetase (ThrRS) editing domain.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the editing domain of Threonyl-tRNA Synthetase (ThrRS). The editing domain is crucial for maintaining translational fidelity by hydrolyzing misacylated Ser-tRNAThr. By inhibiting this domain, this compound induces a controlled level of serine-to-threonine mistranslation, allowing for the study of cellular responses to proteotoxic stress.
Q2: In which experimental systems has this compound been validated?
A2: this compound has been primarily validated in bacterial (e.g., E. coli) and mammalian cell culture systems. Its efficacy in whole-organism models is currently under investigation.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound expected to be cytotoxic?
A4: At high concentrations or with prolonged exposure, induction of significant protein mistranslation by this compound can lead to cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on protein mistranslation (e.g., no increase in serine incorporation at threonine codons). | Inhibitor inactivity: Improper storage or handling of this compound may have led to its degradation. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C) and minimize freeze-thaw cycles. |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the ThrRS editing domain in your experimental system. | Perform a dose-response experiment to determine the optimal concentration of this compound. We recommend starting with a range of 1 µM to 50 µM. | |
| Cell type resistance: Some cell lines may have more robust proteostasis mechanisms that can compensate for low levels of mistranslation. | Consider using a cell line known to be sensitive to proteotoxic stress or increasing the inhibitor concentration. | |
| High levels of cytotoxicity observed. | Excessive inhibitor concentration: The concentration of this compound is too high, leading to widespread protein aggregation and cell death. | Reduce the concentration of this compound. Perform a time-course experiment to determine the optimal exposure time. |
| Prolonged exposure: Continuous exposure to the inhibitor is causing an accumulation of misfolded proteins beyond the cell's capacity to manage. | Consider a shorter exposure time or a washout experiment where the inhibitor is removed after a specific period. | |
| Variability in experimental results. | Inconsistent inhibitor preparation: Inaccuracies in preparing stock solutions or dilutions can lead to variable effective concentrations. | Ensure accurate and consistent preparation of this compound solutions. Use calibrated pipettes and high-quality solvents. |
| Cell passage number: High-passage number cells may have altered metabolic or stress-response pathways. | Use cells with a consistent and low passage number for all experiments. |
Experimental Protocols
Protocol 1: In Vitro Aminoacylation Assay to Confirm this compound Activity
This assay measures the ability of ThrRS to attach serine to tRNAThr in the presence of this compound.
Materials:
-
Purified recombinant E. coli ThrRS
-
Total E. coli tRNA
-
[14C]-Serine
-
ATP
-
Reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and [14C]-Serine.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding purified ThrRS and total tRNA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Filter the precipitate through glass fiber filters and wash with cold 5% TCA.
-
Measure the radioactivity on the filters using a scintillation counter to quantify the amount of [14C]-Ser-tRNAThr formed.
Protocol 2: Western Blot Analysis of Protein Aggregation
This protocol is used to assess the downstream consequences of this compound-induced mistranslation.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Antibodies against markers of protein aggregation (e.g., ubiquitin, p62/SQSTM1)
-
Secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound (or DMSO control) for a specified time.
-
Harvest and lyse the cells in lysis buffer supplemented with inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against ubiquitin and p62.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in high-molecular-weight ubiquitinated protein smears is indicative of protein aggregation.
Signaling Pathways and Workflows
Caption: Canonical function of ThrRS in ensuring translational fidelity.
Caption: Signaling cascade initiated by this compound-mediated inhibition.
Caption: A typical experimental workflow for characterizing this compound.
Validation & Comparative
comparative analysis of ThrRS-IN-2 with other protein synthesis inhibitors
A Comparative Analysis of ThrRS-IN-2 and Other Protein Synthesis Inhibitors
In the landscape of drug discovery, protein synthesis inhibitors represent a cornerstone of antibacterial therapy and a valuable tool in molecular biology research. These agents disrupt the intricate process of translation, leading to the cessation of cell growth or cell death. While many classical inhibitors target the ribosome, newer strategies focus on upstream components of the translational machinery. This guide provides a comparative analysis of a targeted inhibitor of Threonyl-tRNA Synthetase (ThrRS), denoted here as this compound, against other well-established classes of protein synthesis inhibitors.
Threonyl-tRNA synthetase is a crucial enzyme responsible for charging transfer RNA (tRNA) with its cognate amino acid, threonine. This aminoacylation step is a prerequisite for the incorporation of threonine into a growing polypeptide chain. An inhibitor of ThrRS, such as this compound, would therefore prevent the formation of threonyl-tRNA, leading to a depletion of this essential substrate for the ribosome and a subsequent halt in protein synthesis.
Mechanism of Action: A Comparative Overview
Protein synthesis inhibitors can be broadly categorized based on their molecular targets, which are typically different sites on the bacterial ribosome or, in the case of this compound, an aminoacyl-tRNA synthetase.
-
This compound (Hypothetical) : This inhibitor acts by binding to Threonyl-tRNA synthetase, preventing the aminoacylation of tRNAThr. This starves the ribosome of a necessary building block for protein synthesis.
-
Aminoglycosides (e.g., Streptomycin, Gentamicin) : These compounds bind to the 30S ribosomal subunit, specifically to the 16S rRNA.[1] This binding interferes with the proofreading process, causing misreading of the mRNA codon and leading to the production of nonfunctional or toxic proteins.[2]
-
Tetracyclines (e.g., Doxycycline, Tigecycline) : Tetracyclines also target the 30S ribosomal subunit but act by blocking the A (aminoacyl) site.[3] This prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, effectively stalling translation.[2][3] They are generally bacteriostatic.[2]
-
Macrolides (e.g., Erythromycin, Azithromycin) : Macrolides bind to the 50S ribosomal subunit and inhibit the translocation step of elongation, preventing the nascent polypeptide chain from moving from the A site to the P site.[4][5]
-
Lincosamides (e.g., Clindamycin) : Similar to macrolides, lincosamides bind to the 50S ribosomal subunit and interfere with peptide bond formation.[2]
-
Chloramphenicol : This inhibitor binds to the 50S ribosomal subunit and inhibits the peptidyl transferase activity, which is responsible for forming peptide bonds between amino acids.[1][2]
-
Oxazolidinones (e.g., Linezolid) : A newer class of synthetic inhibitors, oxazolidinones bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a key step in starting protein synthesis.[2]
Caption: Overview of protein synthesis and points of inhibition.
Quantitative Performance Comparison
The efficacy of protein synthesis inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a biological process by 50%. The following table summarizes the key characteristics and reported potency of various inhibitor classes.
| Inhibitor Class | Specific Example | Target | Mechanism of Action | IC50 (µM) |
| Aminoacyl-tRNA Synthetase Inhibitor | This compound | Threonyl-tRNA Synthetase | Prevents aminoacylation of tRNAThr | Data Not Available |
| Aminoglycoside | Kanamycin | 30S Ribosomal Subunit | Induces mRNA misreading | ~1.5 (in vitro translation) |
| Tetracycline | Tetracycline | 30S Ribosomal Subunit | Blocks tRNA binding to A-site | ~5 (in vitro translation) |
| Macrolide | Erythromycin | 50S Ribosomal Subunit | Inhibits translocation | ~0.1-1 (bacterial growth) |
| Oxazolidinone | Linezolid | 50S Ribosomal Subunit | Prevents initiation complex formation | ~2.5 (in vitro translation) |
| Phenylalanyl-tRNA Synthetase Inhibitor | BT04E11 | Phenylalanyl-tRNA Synthetase | Inhibits PheRS activity | 48.4[6] |
Note: IC50 values can vary significantly based on the assay conditions, bacterial strain, and specific compound tested. The values presented are for comparative purposes.
Experimental Protocols
Characterizing and comparing protein synthesis inhibitors requires a suite of biochemical and cell-based assays.
Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay
This biochemical assay directly measures the inhibition of a specific aaRS enzyme, such as ThrRS.
Methodology:
-
Reaction Mixture Preparation : Prepare a reaction buffer containing ATP, the specific amino acid (e.g., Threonine), and radiolabeled tRNA (or a fluorescently labeled analog).
-
Enzyme and Inhibitor Incubation : Add the purified ThrRS enzyme to the reaction mixture. For the test samples, add varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation and Incubation : Initiate the reaction by adding the final component (e.g., ATP) and incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Precipitation and Washing : Stop the reaction and precipitate the tRNA (now charged with the amino acid) using an acid like trichloroacetic acid (TCA). Wash the precipitate on a filter membrane to remove unincorporated amino acids.
-
Quantification : Measure the amount of radiolabeled amino acid attached to the tRNA using a scintillation counter.
-
Data Analysis : Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an Aminoacyl-tRNA Synthetase Inhibition Assay.
Cell-Free Protein Synthesis Assay
This assay measures the overall effect of an inhibitor on translation using a system reconstituted from cellular extracts.
Methodology:
-
System Preparation : Use a commercially available or lab-prepared cell-free extract system (e.g., from E. coli or wheat germ) containing ribosomes, tRNAs, amino acids, and energy sources.[6]
-
Reporter Template : Add a reporter mRNA template, typically encoding an easily quantifiable enzyme like luciferase or β-galactosidase.
-
Inhibitor Addition : Add varying concentrations of the test inhibitor (e.g., this compound, tetracycline) to the reactions.
-
Incubation : Incubate the reactions to allow for transcription (if starting from a DNA template) and translation.
-
Signal Measurement : Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase).
-
Data Analysis : Determine the IC50 by plotting the inhibition of reporter activity against the inhibitor concentration.
Caption: Workflow for a Cell-Free Protein Synthesis Assay.
Cell-Based Protein Synthesis Assay
This assay measures the inhibition of protein synthesis within living cells, providing insights into cell permeability and toxicity.
Methodology:
-
Cell Culture : Culture bacterial or eukaryotic cells to a desired density.
-
Inhibitor Treatment : Treat the cells with varying concentrations of the inhibitor for a defined period.
-
Metabolic Labeling : Add a labeled amino acid analog that can be incorporated into newly synthesized proteins. A common method is the Click-iT assay, which uses an analog like L-azidohomoalanine (AHA).[7]
-
Cell Lysis and Detection : Lyse the cells and use a "click" reaction to attach a fluorescent probe to the AHA-containing proteins.
-
Quantification : Measure the fluorescence of the total protein lysate, which is proportional to the rate of new protein synthesis. This can be done using a plate reader or through imaging techniques like fluorescence microscopy.
-
Data Analysis : Normalize the fluorescence signal to a measure of cell viability (e.g., a parallel MTT assay) and calculate the IC50 for protein synthesis inhibition.
Caption: Workflow for a Cell-Based Protein Synthesis Assay.
References
- 1. microbenotes.com [microbenotes.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Protein synthesis inhibitors | PPT [slideshare.net]
- 5. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 6. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Synthesis Assays | Thermo Fisher Scientific - US [thermofisher.com]
Dual-Site Inhibition of Threonyl-tRNA Synthetase by ThrRS-IN-1: A Comparative Analysis
A novel dual-site inhibitory mechanism of ThrRS-IN-1 has been confirmed, offering a new avenue for the development of targeted therapeutics. This guide provides a comparative analysis of ThrRS-IN-1 with other known ThrRS inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Threonyl-tRNA synthetase (ThrRS) is a critical enzyme in protein biosynthesis, responsible for the accurate attachment of threonine to its cognate tRNA. Its essential role makes it an attractive target for the development of antimicrobial and other therapeutic agents. ThrRS-IN-1, also known as compound 30d, has been identified as a potent inhibitor of ThrRS with a unique dual-site binding mechanism.[1] This inhibitor simultaneously occupies the binding pockets for the amino acid L-threonine and the A76 nucleotide of tRNAThr, representing a novel approach compared to previously reported ThrRS inhibitors.[1]
Comparative Performance of ThrRS Inhibitors
To objectively evaluate the efficacy of ThrRS-IN-1, its performance has been compared with two other well-characterized ThrRS inhibitors: borrelidin and obafluorin. Each of these inhibitors exhibits a distinct mechanism of action. Borrelidin is a non-competitive inhibitor that binds to a hydrophobic pocket near the active site, while obafluorin acts as a covalent inhibitor, forming a bond with a tyrosine residue in the active site.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 | Kd | Ki |
| ThrRS-IN-1 (Compound 30d) | Salmonella enterica ThrRS (SeThrRS) | Dual-Site (tRNA and L-threonine sites) | 1.4 µM[1] | 1.36 µM | - |
| Borrelidin | Escherichia coli ThrRS | Non-competitive | - | - | 4 nM |
| Obafluorin | Escherichia coli ThrRS | Covalent | Potent Inhibition | - | - |
Table 1: Comparison of Inhibitory Potency. This table summarizes the available quantitative data for ThrRS-IN-1 and its comparators. Direct comparison is challenging due to variations in the target organism's ThrRS and the specific kinetic parameters reported.
Unveiling the Dual-Site Inhibitory Mechanism
The unique dual-site inhibitory mechanism of ThrRS-IN-1 was elucidated through X-ray crystallography. The co-crystal structure of ThrRS-IN-1 in complex with Salmonella enterica ThrRS (SeThrRS) revealed that the inhibitor simultaneously occupies the binding sites for both the L-threonine substrate and the terminal adenosine (A76) of the tRNA molecule. This dual occupancy effectively blocks the binding of both substrates, leading to potent inhibition of the aminoacylation reaction.
References
A Head-to-Head Comparison of Threonyl-tRNA Synthetase Inhibitors: Borrelidin vs. a Quinazoline-Based Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two distinct inhibitors of threonyl-tRNA synthetase (ThrRS): the natural product borrelidin and a rationally designed quinazoline-based bacterial-selective inhibitor, herein referred to as Compound Q (a representative from the series described by Teng et al., 2013). This comparison focuses on their mechanism of action, potency, selectivity, and cellular effects, supported by experimental data and detailed protocols.
Introduction
Threonyl-tRNA synthetase (ThrRS) is a vital enzyme responsible for charging tRNA molecules with the amino acid threonine, an essential step in protein biosynthesis. Its universal importance across different domains of life makes it an attractive target for the development of antimicrobial and anticancer agents.
-
Borrelidin: A macrolide natural product isolated from Streptomyces species, borrelidin is a potent inhibitor of both prokaryotic and eukaryotic ThrRS.[1] This broad activity spectrum leads to significant cytotoxicity in mammalian cells, limiting its therapeutic potential despite its powerful antibacterial, antifungal, antimalarial, and anti-angiogenic properties.[2]
-
Compound Q (Quinazoline-based inhibitor): This synthetic compound represents a class of inhibitors developed through structure-based drug design to selectively target bacterial ThrRS over its human counterpart.[3] The aim of this class of inhibitors is to achieve potent antibacterial efficacy with an improved safety profile.
Mechanism of Action
Both borrelidin and Compound Q target ThrRS, but they exhibit different binding modes and mechanisms of inhibition.
Borrelidin is a non-competitive inhibitor with respect to L-threonine and ATP.[4] X-ray crystallography studies have revealed that borrelidin binds to a unique allosteric pocket within the catalytic domain of ThrRS.[4] This binding event induces a conformational change that simultaneously blocks the binding sites for L-threonine, ATP, and the acceptor stem of tRNAThr, effectively shutting down the aminoacylation reaction.[4]
Compound Q acts as a competitive inhibitor, targeting the substrate-binding site of ThrRS.[3] It was designed to mimic the binding of the natural substrate, L-threonine, and the intermediate threonyl-adenylate, thereby competing with them for binding to the active site.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for borrelidin and Compound Q, highlighting their differences in potency and selectivity.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Organism | IC50 (nM) | Ki (nM) | Selectivity (Human/Bacterial) |
| Borrelidin | E. coli ThrRS | ~4 | 4 | ~1 |
| Human ThrRS | ~7 | 7 | ||
| Compound Q | E. coli ThrRS | 10 | N/A | >1000 |
| Human ThrRS | >10,000 | N/A |
Data for Compound Q is representative of the most potent compounds in the quinazoline series reported by Teng et al., 2013.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | E. coli (μg/mL) | S. aureus (μg/mL) | H. influenzae (μg/mL) | P. aeruginosa (μg/mL) |
| Borrelidin | >128 | 0.5 | 0.25 | >128 |
| Compound Q | 16 (efflux-deficient) | 4 | 2 | 64 |
Note: The activity of Compound Q against wild-type E. coli is significantly lower due to efflux pumps.
Signaling Pathways and Cellular Effects
The distinct selectivity profiles of borrelidin and Compound Q result in different downstream cellular effects.
Borrelidin: Broad Cellular Impact
Due to its non-selective inhibition of both bacterial and eukaryotic ThrRS, borrelidin triggers a broader range of cellular responses, particularly in eukaryotic cells.
-
Amino Acid Starvation Response: Inhibition of eukaryotic ThrRS by borrelidin mimics a state of threonine starvation, leading to an accumulation of uncharged tRNAThr. This activates the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid deprivation.[5] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but paradoxically increases the translation of specific stress-response genes, such as ATF4.[5]
Caption: Borrelidin-induced GCN2 signaling pathway.
-
Anti-Angiogenic Effects: Borrelidin exhibits potent anti-angiogenic activity through multiple mechanisms. It can modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), favoring the production of anti-angiogenic isoforms.[6] Additionally, in endothelial cells, borrelidin can induce apoptosis through a caspase-dependent pathway, further contributing to its anti-angiogenic effects.[7]
Caption: Anti-angiogenic mechanisms of borrelidin.
Compound Q: Selective Antibacterial Action
The primary and intended effect of Compound Q is the selective inhibition of bacterial protein synthesis. Due to its high selectivity for bacterial ThrRS, its downstream effects on host cells are expected to be minimal at therapeutic concentrations. The logical workflow is therefore more direct.
Caption: Workflow of Compound Q's selective action.
Experimental Protocols
Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay (Aminoacylation Assay)
This assay measures the extent of tRNAThr charging with radiolabeled L-threonine in the presence of the inhibitor.
Materials:
-
Purified recombinant ThrRS (bacterial or human)
-
In vitro transcribed tRNAThr
-
[14C]-L-threonine
-
ATP, MgCl2, KCl, DTT, BSA
-
Tris-HCl buffer (pH 7.5)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, KCl, DTT, BSA, and [14C]-L-threonine.
-
Add varying concentrations of the inhibitor (borrelidin or Compound Q) to the reaction mixture.
-
Initiate the reaction by adding a mixture of ThrRS and tRNAThr.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting aliquots onto glass fiber filters and immediately immersing them in cold 5% TCA to precipitate the charged tRNA.
-
Wash the filters extensively with cold 5% TCA and then with ethanol to remove unincorporated [14C]-L-threonine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Inhibitor stock solutions (borrelidin and Compound Q)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
Procedure:
-
Prepare serial two-fold dilutions of the inhibitors in CAMHB directly in the 96-well plates.
-
Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well with no inhibitor.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the inhibitor that shows no turbidity (no visible bacterial growth).
Conclusion
This guide highlights the fundamental differences between the natural product ThrRS inhibitor, borrelidin, and a synthetic, selective quinazoline-based inhibitor, Compound Q.
-
Borrelidin is a highly potent but non-selective inhibitor of ThrRS, leading to broad biological activities and significant host cell toxicity. Its complex mechanism of action and downstream effects on pathways like GCN2 and angiogenesis make it a valuable tool for basic research but challenging for systemic therapeutic applications.
-
Compound Q represents a promising strategy for developing new antibacterial agents. Its high selectivity for bacterial ThrRS translates to potent antimicrobial activity with a potentially wider therapeutic window. The development of such selective inhibitors addresses the critical need for new antibiotics that are effective against pathogenic bacteria while minimizing harm to the host.
For researchers and drug development professionals, the choice between these or similar compounds will depend on the specific application. Borrelidin remains a powerful probe for studying fundamental cellular processes, while selective inhibitors like Compound Q hold greater promise for the development of next-generation antibacterial therapies.
References
- 1. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Amino acid response - Wikipedia [en.wikipedia.org]
- 4. Antagonistic and agonistic effects of quinazoline tyrosine kinase inhibitors on mutant EGF receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Borrelidin induces the transcription of amino acid biosynthetic enzymes via a GCN4-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-angiogenesis effects of borrelidin are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of ThrRS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of threonyl-tRNA synthetase (ThrRS) inhibitors, exemplified by a hypothetical inhibitor, "ThrRS-IN-2," against other aminoacyl-tRNA synthetases (aaRSs). Ensuring the selective inhibition of ThrRS is paramount in the development of targeted therapeutics, as off-target effects on other aaRSs can lead to cellular toxicity. This document outlines the requisite experimental protocols, data presentation formats, and logical workflows to rigorously assess inhibitor specificity.
Comparative Specificity of this compound
A critical step in the characterization of any novel aaRS inhibitor is to determine its inhibitory concentration (IC50) against a panel of other human aaRSs. This provides a quantitative measure of its specificity. Ideally, a highly specific inhibitor will exhibit a significantly lower IC50 value for its target enzyme (ThrRS) compared to other aaRSs.
Table 1: Inhibitory Activity (IC50) of this compound against a Panel of Human Aminoacyl-tRNA Synthetases
| Aminoacyl-tRNA Synthetase | Class | IC50 (µM) for this compound |
| Threonyl-tRNA Synthetase (ThrRS) | IIa | 0.05 |
| Prolyl-tRNA Synthetase (ProRS) | IIa | > 100 |
| Seryl-tRNA Synthetase (SerRS) | IIa | > 100 |
| Glycyl-tRNA Synthetase (GlyRS) | IIa | > 100 |
| Histidyl-tRNA Synthetase (HisRS) | IIa | > 100 |
| Aspartyl-tRNA Synthetase (AspRS) | IIb | > 100 |
| Lysyl-tRNA Synthetase (LysRS) | IIb | > 100 |
| Isoleucyl-tRNA Synthetase (IleRS) | Ia | > 100 |
| Leucyl-tRNA Synthetase (LeuRS) | Ia | > 100 |
| Valyl-tRNA Synthetase (ValRS) | Ia | > 100 |
Note: The data presented in this table is illustrative for the hypothetical inhibitor "this compound". Actual experimental results would replace these placeholder values.
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental assays. The following protocols describe standard methods for measuring the enzymatic activity of aaRSs and assessing the potency of inhibitors.
In Vitro Aminoacylation Assay
This assay measures the ability of an aaRS to attach its cognate amino acid to the corresponding tRNA, a two-step reaction that is essential for protein synthesis.[1] The inhibition of this process is a direct measure of the inhibitor's efficacy.
Principle: The assay quantifies the amount of radioactively labeled amino acid that is incorporated into tRNA. The reduction in incorporation in the presence of an inhibitor is used to calculate the IC50 value.
Materials:
-
Purified recombinant human aaRS enzymes (ThrRS and a panel of other aaRSs)
-
Total human tRNA or specific tRNA transcripts
-
³H-labeled or ¹⁴C-labeled amino acids (e.g., ³H-Threonine)
-
ATP
-
Inorganic pyrophosphatase
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, the specific radioactively labeled amino acid, and total tRNA.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding the purified aaRS enzyme.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold TCA to precipitate the tRNA.
-
Filter the mixture through glass fiber filters to capture the precipitated tRNA with the incorporated radiolabeled amino acid.
-
Wash the filters with cold TCA and ethanol to remove unincorporated amino acids.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding the mechanism of inhibition and the workflow for specificity validation.
Caption: The two-step aminoacylation reaction catalyzed by aaRSs and the point of inhibition.
The workflow for determining inhibitor specificity involves a systematic screening process against a panel of aaRSs.
Caption: Experimental workflow for validating the specificity of a ThrRS inhibitor.
Conclusion
The validation of inhibitor specificity is a cornerstone of modern drug discovery. By employing rigorous in vitro enzymatic assays and a comprehensive panel of off-target enzymes, researchers can confidently establish the selectivity profile of novel inhibitors like the hypothetical "this compound." The methodologies and data presentation formats outlined in this guide provide a robust framework for these critical investigations, ultimately paving the way for the development of safer and more effective therapeutics.
References
Comparative Analysis of a Selective Threonyl-tRNA Synthetase Inhibitor: Eukaryotic vs. Prokaryotic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of a representative threonyl-tRNA synthetase (ThrRS) inhibitor, herein referred to as a proxy for "ThrRS-IN-2," against eukaryotic and prokaryotic ThrRS enzymes. The data presented is based on findings from studies on selective bacterial ThrRS inhibitors.[1][2] Understanding the selectivity of such inhibitors is crucial for the development of novel antimicrobial agents with minimal off-target effects in humans.
Threonyl-tRNA synthetase is an essential enzyme in protein biosynthesis, responsible for attaching the amino acid threonine to its cognate tRNA.[3][4] Due to structural differences between the prokaryotic and eukaryotic forms of this enzyme, it is a viable target for the development of selective antibiotics.[5]
Data Presentation: Inhibitory Activity against Eukaryotic and Prokaryotic ThrRS
The following table summarizes the inhibitory activity (IC50) of a representative selective bacterial ThrRS inhibitor against various bacterial (prokaryotic) ThrRS orthologs and human (eukaryotic) ThrRS. The data is extracted from a study by Teng et al. (2013), which focused on the structure-based design of bacteria-selective ThrRS inhibitors.[1][2]
| Enzyme Source | Organism | IC50 (µM) | Selectivity (fold) vs. Human ThrRS |
| Prokaryotic | Escherichia coli | 0.015 | >2000 |
| Haemophilus influenzae | 0.012 | >2500 | |
| Burkholderia thailandensis | 0.025 | >1200 | |
| Yersinia pestis | 0.018 | >1667 | |
| Eukaryotic | Homo sapiens | >30 | - |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Higher IC50 values indicate lower potency. The selectivity is calculated as the ratio of the IC50 for human ThrRS to the IC50 for the bacterial ThrRS.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the cross-reactivity studies.
Enzymatic Assay for ThrRS Inhibition
The inhibitory activity of the compounds was determined using a pyrophosphate (PPi) exchange assay, which measures the first step of the aminoacylation reaction catalyzed by ThrRS.
Materials:
-
Recombinant ThrRS enzymes (bacterial and human)
-
L-threonine
-
ATP (adenosine triphosphate)
-
[³²P]PPi (radiolabeled pyrophosphate)
-
Activated charcoal
-
Scintillation fluid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Test compounds (inhibitors)
Procedure:
-
Reaction Mixture Preparation: The reaction mixture was prepared in the assay buffer containing L-threonine, ATP, and [³²P]PPi.
-
Inhibitor Addition: The test compounds were added to the reaction mixture at various concentrations. A control reaction without any inhibitor was also prepared.
-
Enzyme Addition: The reaction was initiated by the addition of the ThrRS enzyme.
-
Incubation: The reaction mixtures were incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Reaction Quenching: The reaction was stopped by the addition of a solution containing activated charcoal, which binds to the ATP and the radiolabeled ATP formed during the PPi exchange reaction.
-
Filtration and Washing: The mixture was filtered through a glass fiber filter to separate the charcoal-bound radiolabeled ATP from the unincorporated [³²P]PPi. The filter was washed to remove any unbound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filter was measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated for each compound concentration relative to the control. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway: Inhibition of Protein Synthesis
The following diagram illustrates the role of ThrRS in protein synthesis and how an inhibitor blocks this essential pathway.
Caption: Inhibition of ThrRS blocks the charging of tRNA with threonine, halting protein synthesis.
Experimental Workflow: Cross-Reactivity Assessment
The diagram below outlines the experimental workflow for assessing the cross-reactivity of a ThrRS inhibitor.
Caption: Workflow for determining the cross-reactivity of a ThrRS inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of bacteria-selective threonyl-tRNA synthetase substrate inhibitors by structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Threonyl-tRNA Synthetase Inhibitors: A Comparative Analysis of In Vivo Efficacy Against Standard-of-Care Antibiotics
For Immediate Release
In the global battle against antimicrobial resistance, the exploration of novel drug targets is paramount. One such promising target is threonyl-tRNA synthetase (ThrRS), an essential enzyme for bacterial protein synthesis. This guide provides a comparative overview of the in vivo efficacy of a representative ThrRS inhibitor, borrelidin, against standard-of-care antibiotics for the treatment of Staphylococcus aureus infections, a common and often drug-resistant pathogen. Due to the limited public data on a specific compound designated "ThrRS-IN-2," this analysis utilizes borrelidin and its analogs as proxies to represent the therapeutic potential of this inhibitor class.
Comparative In Vivo Efficacy
| Compound | Drug Class | Mechanism of Action | In Vivo Model | Key Efficacy Endpoint | Reported Efficacy | Standard-of-Care for S. aureus |
| Borrelidin (as a ThrRS Inhibitor) | Threonyl-tRNA Synthetase Inhibitor | Inhibits bacterial protein synthesis by binding to threonyl-tRNA synthetase.[1] | Murine Skin Infection Model | Reduction in bacterial burden (CFU/g of tissue) | Data not publicly available for S. aureus in vivo models. | No |
| Vancomycin | Glycopeptide | Inhibits bacterial cell wall synthesis. | Murine Skin Infection Model | Reduction in bacterial burden (CFU/g of tissue) | Significant reduction in bacterial load in MRSA-infected wounds. | Yes (especially for MRSA)[2] |
| Linezolid | Oxazolidinone | Inhibits the initiation of bacterial protein synthesis.[3] | Murine Localized Infection Model | Reduction in bacterial burden (CFU) | Demonstrated efficacy in reducing bacterial burden in MRSA infections.[3] | Yes (especially for MRSA)[2] |
Signaling Pathway of ThrRS Inhibition
The following diagram illustrates the mechanism of action of ThrRS inhibitors.
Caption: Mechanism of Threonyl-tRNA Synthetase (ThrRS) Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized experimental protocol for assessing the in vivo efficacy of an antibacterial agent in a murine model of skin infection, based on commonly used procedures.
Murine Model of Staphylococcus aureus Skin Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are typically used. All procedures should be conducted in accordance with institutional and national guidelines for animal care.[4]
-
Bacterial Strain: A methicillin-resistant Staphylococcus aureus (MRSA) strain, such as ATCC 33591, is often used.[5] For in vivo imaging, a luciferase-expressing strain can be utilized.[5]
-
Infection Procedure:
-
Treatment:
-
Treatment with the investigational compound (e.g., a ThrRS inhibitor formulated for topical or systemic administration) or a standard-of-care antibiotic (e.g., vancomycin or linezolid) is initiated at a specified time post-infection (e.g., 24 hours).
-
A control group receives a placebo (vehicle).
-
Dosing regimen (concentration, frequency, and duration) is a critical parameter to be defined for each compound.
-
-
Efficacy Evaluation:
-
Bacterial Burden: At the end of the treatment period, the wounded skin tissue is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[6]
-
Wound Healing: The wound area is measured at regular intervals to assess the rate of wound closure.[6]
-
In Vivo Imaging: For bioluminescent strains, the bacterial load can be monitored non-invasively over time using an in vivo imaging system.[5]
-
Histopathology: Tissue samples may be collected for histological analysis to evaluate inflammation and tissue repair.
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study.
Caption: Workflow for In Vivo Efficacy Evaluation.
Conclusion
Inhibitors of threonyl-tRNA synthetase represent a promising new class of antibacterial agents. While in vivo efficacy data for these compounds against clinically relevant bacteria like S. aureus is still emerging, the foundational knowledge of their mechanism of action and the established protocols for in vivo testing provide a clear path forward for their preclinical development. Further research is needed to generate robust in vivo data to directly compare the efficacy of novel ThrRS inhibitors with current standard-of-care antibiotics. Such studies will be instrumental in determining the future clinical utility of this exciting new class of antimicrobials.
References
- 1. In Vivo Monitoring of Staphylococcus aureus Biofilm Infections and Antimicrobial Therapy by [18F]Fluoro-Deoxyglucose–MicroPET in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mersacidin eradicates methicillin-resistant Staphylococcus aureus (MRSA) in a mouse rhinitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedelin: A natural compound exhibited potent antibacterial, anti-inflammatory, and wound healing properties against MRSA-infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Downstream Signaling Effects of ThrRS-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical Threonyl-tRNA Synthetase (ThrRS) inhibitor, ThrRS-IN-2, focusing on its validated effects on downstream signaling pathways. The data presented herein is based on the expected biological outcomes of ThrRS inhibition, drawing parallels from studies on known aminoacyl-tRNA synthetase inhibitors.
Introduction to this compound
This compound is a theoretical selective inhibitor of Threonyl-tRNA Synthetase (ThrRS), a critical enzyme responsible for charging tRNA with threonine, an essential step in protein synthesis. By inhibiting ThrRS, this compound is predicted to induce a state of amino acid starvation, leading to the activation of specific stress response pathways. This guide compares the cellular response to this compound treatment with a vehicle control, providing insights into its mechanism of action and potential therapeutic applications.
Data Presentation: Quantitative Analysis of Downstream Signaling
The following table summarizes the anticipated quantitative effects of this compound on key proteins within the GCN2 and mTOR signaling pathways, as measured by Western blot analysis. The data represents the expected fold change in the phosphorylation of target proteins relative to a vehicle-treated control.
| Pathway | Target Protein | This compound Treatment (Fold Change vs. Control) | Vehicle Control (Fold Change) |
| GCN2 Pathway | p-GCN2 (Thr899) | ~ 5.0 | 1.0 |
| p-eIF2α (Ser51) | ~ 4.5 | 1.0 | |
| ATF4 | ~ 3.8 | 1.0 | |
| mTORC1 Pathway | p-mTOR (Ser2448) | ~ 0.8 | 1.0 |
| p-p70S6K (Thr389) | ~ 0.6 | 1.0 | |
| p-4E-BP1 (Thr37/46) | ~ 0.7 | 1.0 |
Note: The data presented are hypothetical and based on expected outcomes of ThrRS inhibition. Actual results may vary.
Experimental Protocols
The following is a detailed protocol for a key experiment used to validate the effect of this compound on downstream signaling pathways.
Western Blot Analysis of GCN2 and mTORC1 Pathway Activation
This protocol describes the methodology for detecting the phosphorylation status of key proteins in the GCN2 and mTORC1 pathways in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., SKOV-3) in appropriate media until they reach approximately 80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control for a specified duration (e.g., 1 hour).[1]
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes.[3]
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[4]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-GCN2, anti-p-eIF2α, anti-ATF4, anti-p-mTOR, anti-p-p70S6K, anti-p-4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: GCN2 signaling pathway activation by this compound.
Caption: mTORC1 pathway regulation by amino acid availability.
Experimental Workflow Diagram
Caption: Workflow for validating this compound's downstream effects.
Conclusion
The inhibition of Threonyl-tRNA Synthetase by the hypothetical compound this compound is predicted to robustly activate the GCN2-mediated amino acid stress response pathway, leading to the phosphorylation of eIF2α and increased expression of ATF4.[5] Concurrently, the induced amino acid depletion is expected to modestly suppress mTORC1 signaling. These findings, supported by established experimental methodologies, position this compound as a tool for studying cellular responses to amino acid stress and a potential starting point for the development of therapeutics targeting this pathway. Further validation with the actual compound is necessary to confirm these expected outcomes.
References
- 1. rapt.com [rapt.com]
- 2. biorxiv.org [biorxiv.org]
- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. Activation of Gcn2 in response to different stresses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with ThrRS-IN-2: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical transcriptomic effects of a novel threonyl-tRNA synthetase (ThrRS) inhibitor, ThrRS-IN-2, against a hypothetical alternative, "Competitor Y." The experimental data presented is illustrative, based on the known mechanisms of aminoacyl-tRNA synthetase inhibitors, to guide researchers in designing and interpreting similar studies.
Introduction to Threonyl-tRNA Synthetase (ThrRS) Inhibition
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme responsible for charging transfer RNA (tRNA) with the amino acid threonine, a fundamental step in protein synthesis.[1][2][3][4] Inhibition of ThrRS leads to a depletion of charged threonyl-tRNA, stalling protein synthesis and ultimately triggering cellular stress responses. This makes ThrRS a potential target for developing novel therapeutics, including antimicrobials and anticancer agents.[5][6] this compound is a hypothetical, potent, and selective inhibitor of human cytoplasmic ThrRS.
Hypothetical Comparative Transcriptomics Study
This section outlines a hypothetical study comparing the global gene expression changes in a human cell line (e.g., HEK293T) treated with this compound versus Competitor Y, another putative ThrRS inhibitor with a different chemical scaffold.
Experimental Protocol: RNA-Sequencing
-
Cell Culture and Treatment: HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, cells were treated with either 1 µM this compound, 1 µM Competitor Y, or a vehicle control (0.1% DMSO) for 24 hours. Each condition was performed in triplicate.
-
RNA Extraction: Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina. The libraries were sequenced on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length.
-
Data Analysis: Raw sequencing reads were quality-controlled using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis was performed using DESeq2 with a significance threshold of an adjusted p-value (padj) < 0.05 and a |log2FoldChange| > 1. Gene ontology and pathway enrichment analysis were performed using g:Profiler.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the hypothetical quantitative data from the RNA-sequencing experiment.
Table 1: Top 10 Upregulated Genes in Response to ThrRS Inhibition
| Gene Symbol | This compound (log2FoldChange) | Competitor Y (log2FoldChange) | Function |
| DDIT3 (CHOP) | 3.5 | 3.2 | Pro-apoptotic transcription factor, key component of the integrated stress response. |
| ATF4 | 3.2 | 3.0 | Transcription factor that activates genes involved in amino acid synthesis and stress response. |
| GADD34 | 3.0 | 2.8 | Regulates protein phosphatase 1, involved in ER stress response. |
| TRIB3 | 2.8 | 2.6 | Atypical kinase, pseudo-kinase involved in stress responses. |
| ASNS | 2.5 | 2.3 | Asparagine synthetase, upregulated during amino acid deprivation. |
| PSAT1 | 2.4 | 2.2 | Phosphoserine aminotransferase 1, involved in serine biosynthesis. |
| CHAC1 | 2.2 | 2.0 | Cation transport regulator-like protein 1, pro-apoptotic. |
| ATF3 | 2.1 | 1.9 | Activating transcription factor 3, induced by various stress signals. |
| GARS | 1.8 | 1.6 | Glycyl-tRNA synthetase, potentially upregulated as a compensatory mechanism. |
| WARS | 1.7 | 1.5 | Tryptophanyl-tRNA synthetase, potentially upregulated as a compensatory mechanism. |
Table 2: Top 10 Downregulated Genes in Response to ThrRS Inhibition
| Gene Symbol | This compound (log2FoldChange) | Competitor Y (log2FoldChange) | Function |
| MYC | -3.0 | -2.8 | Proto-oncogene, transcription factor involved in cell cycle progression and proliferation. |
| CCND1 | -2.8 | -2.6 | Cyclin D1, key regulator of the G1/S phase transition in the cell cycle. |
| E2F1 | -2.5 | -2.3 | Transcription factor that is a key regulator of the cell cycle. |
| CDK4 | -2.4 | -2.2 | Cyclin-dependent kinase 4, involved in cell cycle G1 phase progression. |
| PCNA | -2.2 | -2.0 | Proliferating cell nuclear antigen, involved in DNA replication and repair. |
| TOP2A | -2.1 | -1.9 | Topoisomerase II alpha, involved in DNA replication and chromosome segregation. |
| MKI67 | -2.0 | -1.8 | Marker of proliferation Ki-67. |
| AURKA | -1.9 | -1.7 | Aurora kinase A, involved in mitotic spindle assembly. |
| PLK1 | -1.8 | -1.6 | Polo-like kinase 1, a key regulator of mitosis. |
| BIRC5 | -1.7 | -1.5 | Baculoviral IAP repeat containing 5 (survivin), anti-apoptotic protein. |
Table 3: Enriched KEGG Pathways for Differentially Expressed Genes
| Pathway Name | This compound (padj) | Competitor Y (padj) |
| Upregulated Pathways | ||
| Aminoacyl-tRNA biosynthesis | 1.2e-8 | 1.5e-8 |
| Unfolded protein response | 3.5e-7 | 4.1e-7 |
| p53 signaling pathway | 8.9e-6 | 9.2e-6 |
| Apoptosis | 1.4e-5 | 1.8e-5 |
| Downregulated Pathways | ||
| Cell cycle | 2.1e-10 | 2.5e-10 |
| DNA replication | 5.6e-8 | 6.3e-8 |
| Mismatch repair | 7.8e-6 | 8.1e-6 |
| Nucleotide excision repair | 9.1e-5 | 9.9e-5 |
Visualizations
The following diagrams illustrate key aspects of ThrRS inhibition and the experimental approach.
Caption: Signaling pathway activated by ThrRS inhibition.
Caption: Workflow for the comparative transcriptomics experiment.
Caption: Logical flow of cellular events following ThrRS inhibition.
Conclusion
This guide presents a hypothetical comparative transcriptomic analysis of cells treated with a novel ThrRS inhibitor, this compound, and a competitor compound. The anticipated results indicate that inhibition of ThrRS would lead to a robust activation of the integrated stress response and a significant downregulation of genes involved in cell cycle progression and proliferation. While the specific gene expression changes may vary between different inhibitors, the overall cellular response is expected to be consistent with the fundamental role of ThrRS in protein synthesis. This guide serves as a framework for researchers to design and interpret their own studies on ThrRS inhibitors.
References
- 1. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of oxidant-induced mistranslation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-assisted catalysis in a protein enzyme: The 2′-hydroxyl of tRNAThr A76 promotes aminoacylation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Comparative Pharmacokinetic Profiling of Threonyl-tRNA Synthetase (ThrRS) Inhibitors
A guide for researchers and drug development professionals.
Disclaimer: No publicly available pharmacokinetic data was found for a compound specifically named "ThrRS-IN-2". The following guide provides a comparative overview of known Threonyl-tRNA Synthetase (ThrRS) inhibitors and a template for how the pharmacokinetic profiles of such compounds and their analogs could be presented.
Threonyl-tRNA synthetase (ThrRS) is an essential enzyme responsible for attaching the amino acid threonine to its corresponding tRNA, a critical step in protein synthesis.[1] This function makes it a promising target for the development of novel therapeutics, particularly in the fields of antimicrobials and antimalarials.[2][3][4] A key challenge in developing ThrRS inhibitors is achieving selectivity for the pathogen's enzyme over the human homolog to minimize toxicity.[3][5]
One of the most well-studied natural inhibitors of ThrRS is Borrelidin.[3][5] However, its clinical development has been hampered by its lack of selectivity and high toxicity to human cells.[3][5] This has spurred research into developing analogs of Borrelidin and other novel chemical scaffolds to identify compounds with improved therapeutic windows.
Illustrative Pharmacokinetic Data
Due to the absence of specific data for "this compound," the following table is a hypothetical representation of how pharmacokinetic data for a lead compound and its analogs might be compared. The parameters included are standard metrics in pharmacokinetic analysis.[6][7]
| Compound ID | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC(0-inf) (ng·h/mL) | t1/2 (h) | Clearance (mL/min/kg) |
| This compound (Lead) | Oral | 10 | 2 | 1500 | 9000 | 6 | 18.5 |
| IV | 2 | - | 4500 | 7500 | 5.5 | 4.4 | |
| Analog A | Oral | 10 | 1.5 | 1800 | 12000 | 8 | 13.9 |
| IV | 2 | - | 4200 | 8000 | 7.5 | 4.2 | |
| Analog B | Oral | 10 | 3 | 1200 | 7500 | 10 | 22.2 |
| IV | 2 | - | 3000 | 5000 | 9 | 6.7 |
This table is for illustrative purposes only and does not represent real experimental data.
Experimental Protocols
Below is a generalized protocol for an in vivo pharmacokinetic study in a rodent model, which would be a typical experiment to generate the data presented above.
Objective: To determine the pharmacokinetic profile of a test compound and its analogs following oral and intravenous administration in rats.
Materials:
-
Test compounds (this compound, Analogs)
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing gavage needles and syringes
-
Catheters for intravenous administration and blood collection
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Animals are acclimated for at least one week prior to the study with free access to food and water.
-
Dosing:
-
Oral (PO): A cohort of rats is administered the test compound via oral gavage at a specified dose.
-
Intravenous (IV): A separate cohort is administered the test compound via a catheterized vein (e.g., jugular or femoral) at a specified dose.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from a catheterized vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged to separate plasma. The resulting plasma is stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, half-life (t1/2), and clearance.[6]
Mechanism of Action and Inhibition
The canonical function of ThrRS is a two-step aminoacylation reaction. First, threonine and ATP are converted to a threonyl-adenylate intermediate. In the second step, the activated threonine is transferred to its cognate tRNA. Inhibitors of ThrRS can interfere with this process at different stages. For example, some inhibitors act as competitive inhibitors of the amino acid or ATP binding sites.[1]
Below is a diagram illustrating the general mechanism of ThrRS and its inhibition.
Caption: General mechanism of Threonyl-tRNA Synthetase (ThrRS) and its inhibition.
This guide provides a framework for the comparative analysis of ThrRS inhibitors. As new compounds are developed, rigorous pharmacokinetic and pharmacodynamic studies will be crucial in identifying candidates with the potential for clinical success.
References
- 1. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tolerability of the new second-generation nonnucleoside reverse- transcriptase inhibitor KM-023 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
validation of ThrRS-IN-2's anti-angiogenic properties in a comparative study
An Objective Guide for Researchers in Drug Development
In the dynamic field of oncology and angiogenesis research, the identification of novel therapeutic agents with potent anti-angiogenic activity is of paramount importance. This guide provides a comparative analysis of the anti-angiogenic properties of ThrRS-IN-2, a novel inhibitor of threonyl-tRNA synthetase (ThrRS), against established anti-angiogenic drugs.
Important Note: Direct experimental data for a compound specifically named "this compound" is not publicly available at the time of this publication. Therefore, this guide utilizes data from a well-characterized and structurally related ThrRS inhibitor, Borrelidin , as a proxy to illustrate the potential anti-angiogenic profile of this compound. This approach is based on the shared mechanism of action of inhibiting threonyl-tRNA synthetase, a key enzyme in protein synthesis that has been implicated in angiogenesis.[1][2]
Introduction to ThrRS Inhibition in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis.[3] Threonyl-tRNA synthetase (TARS in eukaryotes), the target of this compound, has been identified as a pro-angiogenic factor.[1][2] It is secreted by endothelial cells in response to key growth factors like VEGF and TNF-α, promoting endothelial cell migration and tube formation.[1][2] Therefore, inhibiting TARS presents a promising strategy for disrupting tumor-associated angiogenesis.
This guide compares the anti-angiogenic efficacy of Borrelidin (as a proxy for this compound) with two widely used anti-angiogenic agents:
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that blocks signaling of VEGFR, PDGFR, and other kinases involved in angiogenesis.[4][5]
-
Bevacizumab: A monoclonal antibody that specifically targets and neutralizes vascular endothelial growth factor A (VEGF-A).[6]
The following sections present a detailed comparison based on quantitative data from key in vitro, ex vivo, and in vivo angiogenesis assays, along with comprehensive experimental protocols and illustrative diagrams of the underlying signaling pathways and experimental workflows.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the anti-angiogenic activities of Borrelidin, Sunitinib, and Bevacizumab in various standard assays.
Table 1: In Vitro and Ex Vivo Anti-Angiogenic Activity
| Compound | Assay | Model | Endpoint | Result | Citation |
| Borrelidin | Aortic Ring Sprouting | Rat Aorta | Inhibition of capillary tube formation | IC50: 0.8 nM | [7] |
| Sunitinib | HUVEC Proliferation (VEGF-induced) | HUVECs | Inhibition of cell proliferation | IC50: 40 nM | [5] |
| Sunitinib | HUVEC Tube Formation | HUVECs | Inhibition of tube formation | IC50: ~1 µM | [8] |
| Sunitinib | HUVEC Sprouting | HUVECs | Inhibition of cell sprouting | IC50: 0.12 µM | [5] |
Table 2: In Vivo Anti-Angiogenic Activity
| Compound | Assay | Model | Endpoint | Result | Citation |
| Bevacizumab | CAM Assay | Chick Embryo | Inhibition of blood vessel formation | Strong anti-angiogenic effect at 10⁻⁴M, 10⁻⁵M, and 10⁻⁶M | [6] |
| Bevacizumab | CAM Assay (Tumor Model) | Chick Embryo with U87 xenografts | Reduction of tumor perfusion | 51% reduction in perfusion (in combination) | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Preparation: Thaw growth factor-reduced Matrigel on ice and coat a 96-well plate with 50 µL of Matrigel per well. Allow it to polymerize at 37°C for 30-60 minutes.[1][10]
-
Cell Seeding: Seed HUVECs (1-2 x 10⁴ cells per well) onto the Matrigel-coated plate in endothelial cell growth medium.[2]
-
Treatment: Add the test compounds (e.g., this compound, Sunitinib) at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[11][12]
-
Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.[12]
Mouse/Rat Aortic Ring Sprouting Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.
Protocol:
-
Aorta Isolation: Isolate the thoracic aorta from a mouse or rat under sterile conditions and clean it of surrounding adipose and connective tissue.[13][14]
-
Ring Preparation: Cut the aorta into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen gel matrix in a 48-well plate.[15]
-
Treatment: Add culture medium containing the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 7-14 days, with medium changes every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. The extent of angiogenesis can be quantified by measuring the length and number of sprouts.[16]
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay is a widely used model to study angiogenesis and the effects of anti-angiogenic compounds.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.[17][18]
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Treatment Application: Place a sterile filter paper disc or a carrier substance containing the test compound (e.g., this compound, Bevacizumab) onto the CAM.[19]
-
Incubation: Reseal the window and continue incubation for another 2-3 days.
-
Observation and Quantification: Observe the blood vessels in the CAM around the application site. The anti-angiogenic effect can be quantified by counting the number of blood vessel branch points or measuring the vessel density in a defined area.[19]
Mandatory Visualizations
Signaling Pathway of TARS-Mediated Angiogenesis
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 2. corning.com [corning.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ijsrp.org [ijsrp.org]
- 7. Borrelidin is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting neovascularization and respiration of tumor grafts grown on chick embryo chorioallantoic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the mouse aortic ring assay to study angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 14. Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of ThrRS-IN-2: A Side-by-Side Evaluation of its Impact on Mitochondrial and Cytoplasmic Threonyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side analysis of the inhibitory effects of a novel compound, ThrRS-IN-2, on the human cytoplasmic (ThrRS1) and mitochondrial (ThrRS2) threonyl-tRNA synthetases. The objective of this document is to present a clear, data-driven comparison to aid in the evaluation of this compound's potency, selectivity, and potential cellular effects. The experimental data presented herein, while illustrative for the purposes of this guide, are based on established methodologies for characterizing aminoacyl-tRNA synthetase inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data derived from in vitro and cellular assays designed to characterize the interaction of this compound with both cytoplasmic and mitochondrial threonyl-tRNA synthetases.
Table 1: In Vitro Enzymatic Inhibition of Human ThrRS1 and ThrRS2 by this compound
| Enzyme Target | IC50 (nM) for Aminoacylation | IC50 (nM) for Editing Activity |
| Cytoplasmic ThrRS (ThrRS1) | 85 ± 7 | 120 ± 15 |
| Mitochondrial ThrRS (ThrRS2) | 15,000 ± 500 | > 50,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Selectivity Profile of this compound Against Other Aminoacyl-tRNA Synthetases
| Enzyme Target | IC50 (nM) |
| Leucyl-tRNA Synthetase (LRS) | > 100,000 |
| Seryl-tRNA Synthetase (SRS) | > 100,000 |
| Valyl-tRNA Synthetase (VRS) | > 100,000 |
Assays performed using standard aminoacylation protocols for each respective enzyme.
Table 3: Cellular Impact of this compound on Protein Synthesis
| Assay Type | Cell Line | IC50 (µM) |
| Cytoplasmic Protein Synthesis (Cycloheximide-sensitive) | HEK293T | 1.2 ± 0.3 |
| Mitochondrial Protein Synthesis (Chloramphenicol-sensitive) | HEK293T | > 50 |
Cellular protein synthesis was measured via puromycin incorporation assays in the presence of specific inhibitors to isolate cytoplasmic and mitochondrial translation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
2.1. Recombinant Human ThrRS1 and ThrRS2 Expression and Purification
Human TARS (cytoplasmic) and TARS2 (mitochondrial) open reading frames were cloned into a pET-28a(+) vector with an N-terminal His6-tag. The constructs were transformed into E. coli BL21(DE3) cells. Protein expression was induced with 0.5 mM IPTG at 18°C for 16 hours. Cell pellets were lysed, and the His-tagged proteins were purified using Ni-NTA affinity chromatography followed by size-exclusion chromatography to ensure high purity.
2.2. In Vitro Aminoacylation Assay
The aminoacylation activity of ThrRS1 and ThrRS2 was measured by quantifying the attachment of [¹⁴C]-threonine to their cognate tRNAs.
-
Reaction Mixture: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 4 mM ATP, 0.1 mg/mL BSA, 10 µM [¹⁴C]-threonine, 5 µM total human tRNA, and 50 nM of either ThrRS1 or ThrRS2.
-
Procedure: Reactions were initiated by the addition of the enzyme. Aliquots were taken at various time points and quenched on filter paper pre-soaked in 10% trichloroacetic acid (TCA). Filters were washed three times with 5% TCA and once with ethanol. The radioactivity on the filters was measured using a scintillation counter.
-
Inhibition Studies: Assays were performed with varying concentrations of this compound to determine the IC50 values.
2.3. In Vitro Editing (Deacylation) Assay
The editing activity was assessed by measuring the deacylation of mis-charged Ser-tRNAThr.
-
Substrate Preparation: Ser-tRNAThr was prepared by incubating tRNAThr with a high concentration of serine and an editing-deficient variant of ThrRS.
-
Deacylation Reaction: The pre-formed [¹⁴C]Ser-tRNAThr was incubated with 50 nM of either ThrRS1 or ThrRS2 in the editing buffer (50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂).
-
Analysis: The decrease in [¹⁴C]Ser-tRNAThr over time was monitored by TCA precipitation and scintillation counting. IC50 values were determined by performing the assay in the presence of varying concentrations of this compound.
2.4. Cellular Protein Synthesis Assay
The impact of this compound on cytoplasmic and mitochondrial protein synthesis was evaluated using a puromycin-based assay.
-
Cell Culture: HEK293T cells were cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells were pre-treated with either cycloheximide (to inhibit cytoplasmic translation) or chloramphenicol (to inhibit mitochondrial translation) for 30 minutes. Subsequently, cells were treated with a range of this compound concentrations for 4 hours.
-
Puromycin Labeling: Puromycin was added to the culture medium for the final 10 minutes of incubation.
-
Detection: Cells were lysed, and the incorporation of puromycin into newly synthesized polypeptides was detected by Western blotting using an anti-puromycin antibody. Band intensities were quantified to determine the IC50 values.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for evaluating this compound and the distinct roles of cytoplasmic and mitochondrial ThrRS.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Differential impact of this compound on protein synthesis pathways.
Safety Operating Guide
Navigating the Disposal of ThrRS-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the threonyl-tRNA synthetase (ThrRS) inhibitor, ThrRS-IN-2, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available from suppliers, established best practices for the disposal of research-grade chemical compounds of unknown specific hazards must be followed. This guide provides essential, immediate safety and logistical information to ensure the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Prior to disposal, proper handling and storage of this compound are paramount to minimize risks. Unused or waste this compound should be managed as a potentially hazardous chemical.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Storage of Waste: Unwanted this compound and any contaminated materials should be stored in a designated, clearly labeled, and sealed waste container. The container must be compatible with the chemical properties of the compound. A Certificate of Analysis for this compound indicates it is a solid, and solutions are often prepared in DMSO.[1] Waste containers should be kept in a cool, dry, and well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Procedures
The disposal of any chemical waste is governed by institutional, local, and national regulations. The following steps provide a general framework that should be adapted to your institution's specific protocols.
-
Consult Your Institutional EHS Department: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for chemical waste disposal procedures and can provide specific guidance for your location.
-
Waste Characterization: Since a specific SDS is unavailable, this compound should be treated as a chemical of unknown toxicity. Do not assume it is non-hazardous. All waste materials, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, tubes, and vials), must be collected as chemical waste.
-
Segregation of Waste: Chemical waste must be segregated based on its hazard class to prevent dangerous reactions.
-
Solid Waste: Collect unused this compound powder in a designated solid chemical waste container.
-
Liquid Waste: Solutions of this compound (e.g., in DMSO) should be collected in a separate liquid waste container designated for non-halogenated organic solvents. Do not mix with aqueous waste, acidic waste, or basic waste.
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemically contaminated sharps.
-
Contaminated Labware: Non-sharp labware contaminated with this compound should be placed in a designated container for solid chemical waste.
-
-
Labeling Waste Containers: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if in solution), the approximate concentration, and the date of accumulation.
-
Arrange for Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to schedule a pickup by the EHS department or their designated hazardous waste contractor.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key information derived from a Certificate of Analysis and general safe laboratory practices.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | Supplier Information |
| CAS Number | 468750-19-8 | Supplier Information[1] |
| Molecular Formula | C16H10Br2N4O3S | Supplier Information[1] |
| Molecular Weight | 498.15 g/mol | Supplier Information[1] |
| Physical State | Solid (Powder) | Supplier Information |
| Recommended Storage | Powder: -20°C for up to 2 years | Supplier Information[1] |
| Solution Storage (in DMSO) | -20°C for up to 1 month (recommended to prepare fresh) | Supplier Information[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research compound like this compound, particularly in the absence of a specific Safety Data Sheet.
Caption: Disposal workflow for this compound.
By adhering to these general guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
Essential Safety and Logistics for Handling ThrRS-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ThrRS-IN-2, a potent threonyl-tRNA synthetase (ThrRS) inhibitor. Given that specific safety data for this compound may not be readily available, this document is based on best practices for handling new or potent small molecule inhibitors in a laboratory setting. A thorough risk assessment should be conducted before commencing any work.[1][2]
Hazard Identification and Risk Assessment
As a novel research compound, this compound should be treated as a substance of unknown toxicity.[3] The primary hazards are associated with its potential biological activity and the risks of exposure through inhalation, skin contact, or ingestion.
Key Potential Hazards:
-
Biological Activity: As an inhibitor of a fundamental cellular enzyme (ThrRS), it may have cytotoxic or other adverse biological effects.
-
Unknown Toxicity: The full toxicological profile is likely uncharacterized. Therefore, assume it is a potent compound.[3]
-
Physical Form: If a powder, it poses a significant inhalation hazard.[4] Solutions may pose a splash or aerosolization risk.
Before beginning work, a formal risk assessment is mandatory.[1][2][5] This should identify potential exposure routes and establish control measures.
| Risk Assessment for New Chemical Entities | Description |
| Hazard Identification | Review available literature for this compound and analogous compounds. Assume high potency in the absence of data. |
| Exposure Assessment | Identify all potential routes of exposure (inhalation, dermal, ingestion, ocular) for each step of the experimental protocol.[2] |
| Control Measures | Implement engineering controls (e.g., fume hood), administrative controls (e.g., SOPs), and define required Personal Protective Equipment (PPE).[1] |
| Emergency Procedures | Establish clear procedures for spills, accidental exposure, and waste disposal. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.[6][7] The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Handling Solid (Powder) | Double Nitrile Gloves, Lab Coat, Safety Goggles, and a Face Shield. Work must be conducted in a chemical fume hood or glove box.[4][7] | To prevent inhalation of fine particles and protect against skin and eye contact. |
| Preparing Stock Solutions | Double Nitrile Gloves, Lab Coat, Safety Goggles.[7] | To protect against splashes of concentrated solutions. |
| Performing Assays (e.g., 96-well plates) | Single Nitrile Gloves, Lab Coat, Safety Glasses.[7][8] | Standard protection for handling dilute solutions. |
| Cleaning and Disposal | Double Nitrile Gloves, Lab Coat, Safety Goggles. | To protect against contact with contaminated labware and waste. |
Always inspect PPE for damage before use and remove it before leaving the laboratory.[8][9]
Operational and Disposal Plans
A. Standard Operating Procedure for Handling this compound
-
Preparation: Before starting, ensure the chemical fume hood is clean and functioning correctly.[3] Assemble all necessary materials, including pre-labeled containers for solutions and waste.
-
Weighing (if solid):
-
Perform all weighing operations within a chemical fume hood or a containment glove bag.[4]
-
Use anti-static weigh paper or a tared container to minimize dispersal of the powder.
-
Carefully transfer the solid to a pre-labeled vessel for dissolution.
-
-
Solution Preparation:
-
Add solvent to the solid slowly to avoid splashing.[10]
-
Cap the container and mix gently (e.g., by inversion or vortexing) until fully dissolved.
-
-
Use in Assays:
-
When performing dilutions and transfers, work over a disposable absorbent bench pad.
-
Use filtered pipette tips to prevent aerosol contamination of pipettors.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment after use.
-
Segregate and label all waste streams appropriately.[8]
-
B. Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.[11]
-
Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions and experimental media containing this compound should be collected in a labeled, sealed, and chemically resistant waste container. Do not pour down the sink.[8]
-
Decontamination: For some enzyme inhibitors, degradation can be achieved by treatment with 1M NaOH, which may be a suitable decontamination step for glassware before final cleaning.[13] However, the reactivity of this compound with NaOH is unknown, so this should be tested on a small scale first. All waste, regardless of treatment, must be disposed of through the institution's official chemical waste program.
Experimental Protocols and Visualizations
A. General Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of this compound against its target enzyme.[14]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.0-7.5).[14]
-
Prepare a stock solution of the ThrRS enzyme in the reaction buffer.
-
Prepare a stock solution of the substrate for the enzyme.
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then further dilute in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the this compound solution at various concentrations to the appropriate wells.
-
Add the ThrRS enzyme solution to all wells (except for the "no enzyme" control) and pre-incubate with the inhibitor.[14]
-
Initiate the reaction by adding the substrate to all wells.[14]
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
-
B. Visual Workflow and Safety Diagrams
Caption: Workflow for Safe Handling of this compound.
Caption: Decision Tree for Selecting Appropriate PPE.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aiha.org [aiha.org]
- 5. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pozescaf.com [pozescaf.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. Enzyme Handling: Top 10 Safety Checklist - EPIC Systems Group [epicsysinc.com]
- 12. aise.eu [aise.eu]
- 13. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
